molecular formula C13H18N2 B189312 N-Methyl-N-ethyltryptamine CAS No. 5599-69-9

N-Methyl-N-ethyltryptamine

Cat. No.: B189312
CAS No.: 5599-69-9
M. Wt: 202.3 g/mol
InChI Key: MYEGVMLMDWYPOA-UHFFFAOYSA-N
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Description

N-Methyl-N-ethyltryptamine (MET) is a synthetic substituted tryptamine alkaloid of significant interest in pharmacological research. This compound is characterized by its asymmetrical N,N-dialkyl substitution, featuring a methyl and an ethyl group on the terminal amine of the tryptamine side chain, positioning it structurally between N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET) . MET was first documented in the scientific literature in 1981 and later described in Alexander Shulgin's 1997 book TiHKAL . It has since been identified as a novel psychoactive substance, underscoring the importance of research into its properties and effects . The primary mechanism of action for MET is its activity on the serotonergic system. In vitro studies indicate that it acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, which are key targets for psychedelic compounds . Additionally, MET has been characterized as a serotonin releasing agent, albeit with lower potency compared to its receptor agonist activity . This dual activity makes it a valuable compound for researchers investigating the complex pharmacology of psychoactive substances and structure-activity relationships within the tryptamine class. MET serves as a core structural analog for further chemical investigation. Its structure is the foundation for several other research compounds, such as 4-HO-MET (metocin) and 4-AcO-MET (metacetin), which are studied for their differential metabolic pathways and receptor binding profiles . Research on these analogs provides insights into how modifications to the tryptamine structure affect receptor affinity, functional activity, and metabolic fate. This product is strictly for research use only and is not intended for human or veterinary consumption. Prior to handling, researchers should consult the safety data sheet (SDS) and adhere to all relevant laboratory safety protocols. The regulatory status of MET may vary by country; it is the responsibility of the purchaser to ensure compliance with all local and national regulations concerning the acquisition, possession, and use of this research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18N2/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEGVMLMDWYPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024010
Record name N-Methyl-N-ethyltryptamine
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Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-69-9
Record name N-Ethyl-N-methyl-1H-indole-3-ethanamine
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Record name N-Methyl-N-ethyltryptamine
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Record name N-Methyl-N-ethyltryptamine
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Record name N-METHYL-N-ETHYLTRYPTAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methyl-N-ethyltryptamine: A Technical Guide to its Discovery, History, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) derivative that occupies a structural position between the well-known psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET). First documented in the scientific literature in 1981 and later detailed by Alexander Shulgin in his 1997 book TiHKAL ("Tryptamines I Have Known and Loved"), MET has garnered interest within the research community for its distinct psychoactive profile.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of MET, with a focus on its interactions with serotonergic receptors. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers investigating the structure-activity relationships of tryptamines and the neurobiology of psychedelic compounds.

Discovery and History

This compound was first described in scientific literature in 1981.[1][2] However, it was its inclusion in Alexander Shulgin's seminal work, TiHKAL, in 1997 that brought the compound to the attention of a wider scientific and lay audience.[1][3] Shulgin, a prominent medicinal chemist and pharmacologist, synthesized and bioassayed a vast number of psychoactive compounds, meticulously documenting their chemical properties and subjective effects.[4][5] In TiHKAL, MET is presented as a structural analog of DMT and DET, with a unique psychoactive signature.[2] Anecdotal reports suggest that when vaporized, its effects are comparable to DMT but with a more grounded and less intense headspace.[6]

Chemical Synthesis

The synthesis of this compound can be approached through several routes, primarily involving the alkylation of the amino group of tryptamine or its N-substituted precursors. Two common strategies are sequential alkylation and reductive amination.

Sequential Alkylation

This method involves the stepwise introduction of the methyl and ethyl groups onto the nitrogen atom of the tryptamine side chain. This can be achieved in two ways:

  • N-Ethylation of N-methyltryptamine (NMT): N-methyltryptamine is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to yield MET.

  • N-Methylation of N-ethyltryptamine (NET): N-ethyltryptamine is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield MET.

A detailed experimental protocol for the synthesis of N,N-dialkyltryptamines via alkylation is described below.

Reductive Amination

This approach involves the reaction of tryptamine with a mixture of formaldehyde (B43269) and acetaldehyde (B116499) in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. The aldehydes react with the primary amine of tryptamine to form enamines, which are then reduced in situ to the corresponding tertiary amine, MET.

Pharmacological Properties

The primary pharmacological activity of this compound is mediated by its interaction with the serotonergic system, specifically as a partial agonist at the 5-HT2A and 5-HT2C receptors.[1][2] It also exhibits activity as a serotonin (B10506) releasing agent, although with lower potency.[2]

Receptor Binding and Functional Activity

While specific quantitative data for MET is limited in the published literature, information on its structural analogs provides valuable insights into its likely receptor binding profile and functional activity. The 4-hydroxy analog, 4-HO-MET, is a known potent agonist at the 5-HT2A receptor.[1][7] The table below summarizes available quantitative data for closely related tryptamines to provide a comparative context.

CompoundReceptorAssay TypeSpeciesKᵢ (nM)EC₅₀ (nM)Efficacy (% of 5-HT)
DMT 5-HT2ARadioligand BindingHuman347--
5-HT2AIP1 Functional AssayHuman-52738%
5-HT2CRadioligand BindingHuman234--
4-HO-MET 5-HT2AIP1 Functional AssayHuman-< 527> 38%
5-MeO-DMT 5-HT2ARadioligand BindingHuman~100 - 1000+--
5-HT2ACalcium MobilizationHuman-~1.8 - 3.87-
NMT 5-HT2ARadioligand BindingNot Specified---
5-HT2AFunctional AssayNot Specified--Full Agonist

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Experimental Protocols

Synthesis of N,N-Dialkyltryptamines via Alkylation (General Procedure)

This protocol describes a general method for the synthesis of N,N-dialkyltryptamines, which can be adapted for the synthesis of MET.

Materials:

  • Tryptamine, N-methyltryptamine, or N-ethyltryptamine

  • Alkylating agent (e.g., methyl iodide, ethyl iodide)

  • Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Inert atmosphere (e.g., nitrogen, argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of the starting tryptamine in the anhydrous solvent under an inert atmosphere, add the base portion-wise at room temperature.

  • Stir the mixture for a designated period to allow for deprotonation of the amine.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N,N-dialkyltryptamine.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A)

  • Radioligand with known affinity for the target receptor (e.g., [³H]ketanserin)

  • Test compound (MET) at various concentrations

  • Assay buffer

  • Wash buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • In a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Incubate the plate at a specific temperature for a set time to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Kᵢ value using the Cheng-Prusoff equation.

Visualizations

Synthesis_of_MET Tryptamine Tryptamine NMT N-Methyltryptamine (NMT) Tryptamine->NMT Methylating Agent NET N-Ethyltryptamine (NET) Tryptamine->NET Ethylating Agent MET This compound (MET) NMT->MET Ethylating Agent NET->MET Methylating Agent

Synthetic pathways to this compound.

Serotonin_Signaling_Pathway MET MET HTR2A 5-HT2A Receptor MET->HTR2A Binds and Activates Gq_G11 Gq/G11 Protein HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., gene expression, neuronal excitability) Ca_release->Downstream PKC->Downstream

Simplified 5-HT2A receptor signaling cascade.

Experimental_Workflow_Binding_Assay Start Start: Prepare Reagents Incubation Incubate Membranes, Radioligand, and MET Start->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Kᵢ Calculation) Scintillation->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Workflow for a radioligand binding assay.

Conclusion

This compound represents an intriguing molecule within the tryptamine class of psychedelic compounds. Its unique N,N-dialkyl substitution pattern results in a distinct pharmacological and phenomenological profile. While initial research and anecdotal reports have provided a foundational understanding of MET, further in-depth studies are required to fully elucidate its receptor binding affinities, functional activities, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to facilitate future research into this and other novel psychoactive substances, ultimately contributing to a more comprehensive understanding of the neurobiology of psychedelic action.

References

An In-depth Technical Guide on the Chemical Properties of N-Methyl-N-ethyltryptamine (MET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) derivative that has garnered interest within the scientific community as a novel psychoactive substance.[1] Structurally, it is an analog of the well-known psychedelic compound N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[2] First synthesized in 1981, MET's primary mechanism of action is believed to be its activity on the serotonergic system.[1][2] This technical guide provides a comprehensive overview of the chemical properties, pharmacology, synthesis, and analysis of MET, intended for research and drug development purposes.

Chemical and Physical Properties

MET is characterized by its indole (B1671886) core structure with a substituted ethylamine (B1201723) side chain at the third carbon. The terminal amine is asymmetrically substituted with one methyl and one ethyl group.[1]

PropertyValueSource
IUPAC Name N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine[2][3]
CAS Number 5599-69-9[1][2][4]
Molecular Formula C13H18N2[2][3][4]
Molecular Weight 202.30 g/mol [1][2][3][4]
XLogP3 2.9[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]
Exact Mass 202.146998583 Da[3]
Topological Polar Surface Area 19 Ų[3]

Pharmacology

The primary pharmacological activity of MET is centered on its interaction with serotonin (B10506) (5-HT) receptors.[1] It is known to act as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors.[1][2] Its activity at the 5-HT1A and 5-HT2B receptors is considered to be very weak.[1][2] In addition to its receptor agonism, MET has been characterized as a serotonin-releasing agent, although with lower potency compared to its receptor agonist activity.[1][2] Much of the detailed quantitative receptor binding data comes from studies on its 4-hydroxy analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET).[1][5]

Receptor Binding Profile of 4-HO-MET and Related Tryptamines (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C
4-HO-MET~100-1000 nM~100-1000 nM~100-1000 nM

Synthesis and Potential Byproducts

The synthesis of MET is most commonly achieved through the alkylation of tryptamine or its N-mono-alkylated precursors.[1] A common challenge in this synthesis is achieving the specific asymmetrical N,N-disubstitution, which can lead to a mixture of products.[1]

Common Synthetic Pathways:

  • N-methylation of N-ethyltryptamine (NET): This involves the initial synthesis of NET by mono-ethylating tryptamine, followed by selective methylation using agents like methyl iodide.[1]

  • N-ethylation of N-methyltryptamine (NMT): This pathway starts with the more readily available NMT and introduces an ethyl group.[1]

Potential Byproducts of Synthesis:

  • N-Methyltryptamine (NMT)[1]

  • N-Ethyltryptamine (NET)[1]

  • N,N-Dimethyltryptamine (DMT)[1]

  • N,N-Diethyltryptamine (DET)[1]

  • N,N,N-Trialkyltryptammonium Salts (over-alkylation)[1]

  • Tetrahydro-β-carboline (THBC) derivatives (Pictet-Spengler side reaction)[1]

Analytical Characterization

The identification and characterization of MET and its related compounds are typically performed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the identification of tryptamines in seized samples.[7][8] The mass spectrum of MET will show a characteristic fragmentation pattern that can be compared to reference spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the synthesized compound and confirm the positions of the methyl and ethyl groups on the nitrogen atom.[7][9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the N-H stretch of the indole ring and the C-N bonds of the amine.[8][9]

Metabolism

The metabolism of MET is not as extensively studied as that of its analogs. However, based on the metabolism of other tryptamines, it is expected to undergo oxidative deamination by monoamine oxidase (MAO).[10][11] N-ethyltryptamine (NET) has been identified as a human metabolite of MET, indicating that de-methylation is a metabolic pathway.[1] The 4-hydroxy analog, 4-HO-MET, is believed to be an active metabolite.[1] In vivo studies on the related compound N-ethyl-N-propyltryptamine (EPT) showed that hydroxylation of the indole ring and N-dealkylation are major metabolic pathways.[12]

Experimental Protocols

1. Radioligand Receptor Binding Assay

This protocol is a generalized procedure to determine the binding affinity (Ki) of a compound for a specific receptor, such as the 5-HT2A receptor.

  • Materials: Cell membranes expressing the target receptor (e.g., 5-HT2A), a radiolabeled ligand (e.g., [3H]ketanserin), the test compound (MET), buffer solutions, and a scintillation counter.[6][13]

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the qualitative analysis of a sample suspected to contain MET.

  • Instrumentation: An Agilent 7890B GC and a MS5977B mass selective detector or similar.[8]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.[8]

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Injector Temperature: 265 °C.[8]

    • Oven Program: Initial temperature of 50 °C, ramped to 290 °C at 30 °C/min, with a hold time of 2 minutes.[8]

    • Injection Volume: 0.5 µL with a split ratio of 50:1.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • MS Source Temperature: 230 °C.[8]

    • Quadrupole Temperature: 150 °C.[8]

    • Scan Mode: Full scan from 40 to 550 amu.[8]

  • Data Analysis: The resulting mass spectrum of the analyte peak is compared with a reference library for identification.

Mandatory Visualizations

G cluster_synthesis Synthesis of MET cluster_analogs Analogs and Metabolites cluster_related Related Compounds Tryptamine Tryptamine NET NET Tryptamine->NET Ethylation MET MET NET->MET Methylation 4-HO-MET 4-HO-MET MET->4-HO-MET Hydroxylation (Active Metabolite) NET_metabolite N-ethyltryptamine (NET) MET->NET_metabolite De-methylation DMT N,N-dimethyltryptamine MET->DMT Structural Relationship DET N,N-diethyltryptamine MET->DET Structural Relationship

Caption: Relationship between MET, its synthesis precursors, metabolites, and related compounds.

G start Start prepare_reagents Prepare Cell Membranes, Radioligand, and Test Compound start->prepare_reagents incubate Incubate to Reach Equilibrium prepare_reagents->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure calculate Calculate IC50 and Ki measure->calculate end End calculate->end

Caption: Experimental workflow for a radioligand receptor binding assay.

G cluster_pathway Hypothesized Serotonergic Signaling MET MET Receptor 5-HT2A Receptor (Gq/11-coupled GPCR) MET->Receptor Partial Agonist PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: Hypothesized 5-HT2A receptor signaling pathway activated by MET.

References

N-Methyl-N-ethyltryptamine synthesis from tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed technical guide or whitepaper on the synthesis of N-Methyl-N-ethyltryptamine.

My purpose is to be helpful and harmless, and providing detailed instructions for the synthesis of potentially psychoactive or controlled substances would violate my safety policies. The creation and distribution of such information can have serious legal and safety implications.

My internal safety guidelines strictly prohibit generating content that could facilitate the production of harmful chemical agents, including high-potency narcotics and psychoactive substances. This includes providing step-by-step instructions, recipes, or detailed experimental protocols for their synthesis.

I can, however, provide information on general chemical principles, historical context, or public safety information from a defensive and educational perspective, provided it does not constitute a practical guide for creating dangerous substances. If you have questions about general organic chemistry reactions (e.g., reductive amination, alkylation of amines in an academic context), chemical safety protocols, or the history of tryptamine (B22526) research, I would be happy to assist with those topics.

N-Methyl-N-ethyltryptamine (MET): A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) derivative that has garnered interest in the scientific community for its psychoactive properties. Structurally positioned between the well-known psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET), MET presents a unique subject for neuropharmacological investigation.[1] This technical guide provides an in-depth overview of the current understanding of MET's mechanism of action, with a focus on its interaction with serotonergic systems. While quantitative data for MET itself is limited in publicly available literature, extensive research on its primary active metabolite, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), offers significant insights into its pharmacological profile.[1] This document will present the available data for 4-HO-MET to elucidate the likely in vivo effects of MET, alongside detailed experimental protocols and visualizations of key molecular pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is centered on its activity within the serotonergic system. It is characterized by a dual action profile:

  • Serotonin (B10506) Receptor Agonism: In vitro studies have identified MET as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors.[1] Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic compounds and is believed to be the principal driver of their hallucinogenic effects.[1] The activity of MET at 5-HT1A and 5-HT2B receptors is reported to be very weak.[1]

  • Serotonin Releasing Agent: MET has also been characterized as a serotonin releasing agent, although its potency in this regard is lower than its receptor agonist activity.[1]

The psychoactive effects of MET are therefore likely a composite of its direct receptor stimulation and its indirect enhancement of serotonergic neurotransmission.

Quantitative Pharmacological Data

The majority of detailed quantitative data available is for 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), the active metabolite of MET. These values provide a strong indication of the in vivo receptor interaction profile of MET following its metabolism.

Receptor Binding Affinities (Ki) of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET)
Receptor SubtypeBinding Affinity (Ki) in µM
5-HT1A0.228
5-HT2A0.057
5-HT2C0.141
Dopamine D1>25
Dopamine D24
Dopamine D36.7
Serotonin Transporter (SERT)0.2

Data sourced from a study on the pharmacological properties of 4-HO-MET.[1]

Functional Activity of Tryptamines at the 5-HT2A Receptor

Signaling Pathways

The interaction of MET and its active metabolite, 4-HO-MET, with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

5-HT2A Receptor Signaling Pathway MET MET / 4-HO-MET Receptor 5-HT2A Receptor MET->Receptor Binds to Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor by an agonist like MET or 4-HO-MET leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of downstream cellular responses that are thought to underlie the psychoactive effects of these compounds.

Experimental Protocols

The pharmacological profile of this compound and its analogs is characterized using a variety of in vitro and in vivo experimental assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or brain tissue homogenates.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (e.g., MET or 4-HO-MET).

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound (serial dilutions) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Unbound Ligand incubate->filter count Scintillation Counting of Radioactivity filter->count analyze Data Analysis: - Competition Curve - IC50 Determination - Ki Calculation count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assays: Calcium Flux

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC50) and efficacy (Emax). For Gq-coupled receptors like 5-HT2A, calcium flux assays are a common method.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium levels.

  • Data Analysis: The fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal effect) are determined.

Calcium_Flux_Assay_Workflow start Start culture Culture 5-HT2A-expressing Cells in Microplate start->culture load Load Cells with Calcium-sensitive Dye culture->load add Add Test Compound (serial dilutions) load->add measure Measure Fluorescence (kinetic read) add->measure analyze Data Analysis: - Dose-Response Curve - EC50 and Emax Determination measure->analyze end End analyze->end HTR_Assay_Workflow start Start acclimate Acclimate Rodents to Testing Chamber start->acclimate administer Administer Test Compound (varying doses) or Vehicle acclimate->administer observe Observe and Record Head-Twitch Responses administer->observe analyze Data Analysis: - Dose-Response Curve - ED50 Calculation observe->analyze end End analyze->end

References

N-Methyl-N-ethyltryptamine (MET): A Technical Guide to its Serotonin Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) and a structural analog of the endogenous psychedelic N,N-dimethyltryptamine (DMT). As a member of the tryptamine class, MET's primary pharmacological activity is centered on the serotonergic system. This technical guide provides a comprehensive overview of the current understanding of MET's interaction with serotonin (B10506) receptors. While specific quantitative binding and functional data for MET are not extensively available in peer-reviewed literature, this guide synthesizes the existing qualitative information and provides comparative data from its close structural analogs to infer its pharmacological profile. Detailed experimental protocols for the in vitro characterization of MET at key serotonin receptors are provided, alongside visualizations of the primary signaling pathway and experimental workflows to support further research into this compound.

Introduction

This compound (MET) is a lesser-known psychedelic substance of the tryptamine class.[1] Structurally, it is the N-ethyl, N-methyl analog of tryptamine, and is closely related to the well-characterized psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[2] First described in the 1980s, MET has seen sporadic interest within the research community.[3] Its primary mechanism of action is understood to be the modulation of serotonin receptors, particularly the 5-HT2A receptor, a key target for classic psychedelics.[2][3] This guide aims to consolidate the available information on MET's serotonin receptor activity and provide a framework for its further pharmacological characterization.

Quantitative Pharmacological Data

A comprehensive review of published scientific literature reveals a notable lack of specific quantitative data (Ki, EC50, Emax) for this compound at serotonin receptors. However, qualitative descriptions consistently characterize MET as a partial agonist at 5-HT2A and 5-HT2C receptors and as a serotonin releasing agent, albeit with lower potency in the latter role.[2][3]

To provide a predictive context for MET's potential activity, the following tables summarize the quantitative data for its parent compounds, N,N-dimethyltryptamine (DMT) and N-methyltryptamine (NMT), and its closely related analogs, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET).

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of MET Analogs

Compound5-HT1A5-HT2A5-HT2B5-HT2C
DMT39 - 210039 - 210039 - 210039 - 2100
NMT----
4-HO-MET22857-141
5-MeO-MET----

Data for DMT from Keiser et al., 2009.[4] Data for 4-HO-MET from a study on its pharmacological properties.[3] A hyphen (-) indicates that data was not found in the reviewed literature.

Table 2: Comparative Functional Potencies (EC50, nM) and Efficacies (Emax, % of 5-HT) of MET Analogs

CompoundReceptorEC50 (nM)Emax (% of 5-HT)
DMT5-HT2A-Partial Agonist
NMT5-HT2A-Full Agonist
4-HO-MET5-HT2A-Agonist
5-MeO-MET5-HT2A-Agonist

Qualitative descriptions of agonist activity are provided where specific numerical data is unavailable. NMT is described as a full agonist at the 5-HT2A receptor.[5] 4-HO-MET and 5-MeO-MET are also characterized as 5-HT2A agonists.[3][6]

Table 3: Serotonin Releasing Activity (EC50, nM) of a Related Tryptamine

CompoundSerotonin Release EC50 (nM)
5-Methyltryptamine139

Data for 5-Methyltryptamine from a study on its pharmacology.[7] This provides context for the potential potency of MET as a serotonin releasing agent.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the quantitative pharmacological data for this compound at serotonin receptors.

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of MET for the human serotonin 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist)

  • Non-specific binding control: Mianserin (10 µM)

  • Test compound: this compound (MET) in a range of concentrations

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the human 5-HT2A receptor to confluency.

    • Harvest the cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of MET in the assay buffer.

    • In a 96-well microplate, add the following to triplicate wells:

      • Total Binding: Assay buffer, [³H]Ketanserin (at a concentration near its Kd), and cell membrane preparation.

      • Non-specific Binding: Assay buffer, [³H]Ketanserin, Mianserin (10 µM), and cell membrane preparation.

      • Competition Binding: Assay buffer, [³H]Ketanserin, varying concentrations of MET, and cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of MET.

    • Determine the IC50 value (the concentration of MET that inhibits 50% of the specific binding of [³H]Ketanserin) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor Potency (EC50) and Efficacy (Emax)

This protocol describes a cell-based functional assay to measure the potency (EC50) and efficacy (Emax) of MET as an agonist at the human 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound: this compound (MET) in a range of concentrations.

  • Reference agonist: Serotonin (5-HT).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Preparation:

    • Seed the HEK-293 cells into the microplates and allow them to adhere and grow to confluency.

    • On the day of the assay, load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Execution:

    • Prepare serial dilutions of MET and the reference agonist (5-HT) in the assay buffer.

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the different concentrations of MET or 5-HT to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • For each well, determine the maximum change in fluorescence from the baseline after the addition of the compound.

    • Plot the change in fluorescence as a function of the log concentration of MET and 5-HT.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal response) for both MET and 5-HT.

    • Determine the Emax (the maximum response) for MET and express it as a percentage of the maximal response produced by the reference agonist, 5-HT.

Mandatory Visualizations

Signaling Pathway of MET at the 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET Receptor 5-HT2A Receptor MET->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: 5-HT2A Receptor Signaling Pathway Activated by MET.

Experimental Workflow for Radioligand Binding Assay

G start Start prep Prepare Cell Membranes Expressing 5-HT2A Receptors start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition (MET) prep->setup incubate Incubate at Room Temperature setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a 5-HT2A Radioligand Binding Assay.

Experimental Workflow for Calcium Flux Functional Assay

G start Start seed_cells Seed 5-HT2A Expressing Cells in Microplate start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye seed_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells add_compounds Add MET or 5-HT (Reference Agonist) wash_cells->add_compounds measure_fluorescence Measure Fluorescence Kinetically add_compounds->measure_fluorescence analyze_data Analyze Data: - Determine Max Fluorescence Change - Generate Dose-Response Curves - Calculate EC50 and Emax measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a 5-HT2A Calcium Flux Functional Assay.

Conclusion

This compound is a tryptamine derivative with a pharmacological profile centered on the serotonergic system, primarily acting as a partial agonist at 5-HT2A and 5-HT2C receptors. While a definitive quantitative characterization of MET is currently lacking in the scientific literature, the provided comparative data from its close analogs and detailed experimental protocols offer a robust framework for future investigations. The visualization of its primary signaling pathway and the outlined experimental workflows are intended to facilitate further research into the precise molecular interactions and functional consequences of MET's activity at serotonin receptors, which will be crucial for a comprehensive understanding of its psychoactive effects and potential therapeutic applications.

References

Preliminary Pharmacological Profile of the MET Receptor Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary pharmacological profile of the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, a key target in oncology drug development. The document details the signaling pathways, pharmacodynamic and pharmacokinetic properties of MET inhibitors, and the experimental protocols used for their characterization.

Introduction to MET

The MET proto-oncogene, located on chromosome 7q31.2, encodes the MET receptor tyrosine kinase (RTK), also known as the hepatocyte growth factor (HGF) receptor.[1] Under normal physiological conditions, the interaction between HGF and MET is crucial for embryonic development, tissue regeneration, and wound healing.[2][3] However, dysregulation of MET signaling, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is a significant driver in the development and progression of numerous solid tumors.[4][5] Aberrant MET activation promotes tumor cell proliferation, survival, migration, invasion, and angiogenesis, making it a compelling therapeutic target.[6][7]

Mechanism of Action and Signaling Pathways

The binding of HGF to the extracellular domain of MET induces receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[3][8] This activation initiates a cascade of downstream signaling pathways critical for its oncogenic function. The primary signaling cascades include:

  • RAS/MAPK Pathway: Activation of this pathway is associated with cell proliferation and morphogenetic effects.[4][9]

  • PI3K/AKT/mTOR Pathway: This axis is primarily responsible for promoting cell survival and growth.[1][4]

  • STAT3 Pathway: Direct binding and phosphorylation of STAT3 by MET can lead to tubulogenesis and invasion.[5]

  • SRC/FAK Pathway: The interaction between MET, SRC, and Focal Adhesion Kinase (FAK) is crucial for mediating cell migration.[5]

These interconnected pathways contribute to the multifaceted role of MET in cancer progression.

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 SRC SRC MET->SRC SOS SOS GRB2->SOS dummy_ras RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription ERK->GeneTranscription PI3K PI3K GAB1->PI3K dummy_pi3k AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription STAT3->GeneTranscription dummy_stat FAK FAK SRC->FAK dummy_fak FAK->GeneTranscription HGF HGF HGF->MET Binds & Activates label_ras RAS/MAPK Pathway label_pi3k PI3K/AKT Pathway label_stat STAT3 Pathway label_fak SRC/FAK Pathway

Caption: Simplified overview of the primary MET signaling pathways.

Pharmacodynamics

The pharmacodynamic profile of MET inhibitors is primarily characterized by their ability to inhibit MET kinase activity and subsequently suppress the proliferation of MET-dependent cancer cells.

The potency of MET inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in biochemical kinase assays. These assays measure the direct inhibition of the MET enzyme's catalytic activity. A comparison of IC50 values for several MET inhibitors reveals their potency and selectivity.

InhibitorTarget KinaseIC50 (nM)Reference(s)
MET kinase-IN-4 MET1.9[8][10]
Flt-34[8][11]
VEGFR-227[8][11]
Crizotinib MET11[12]
Capmatinib MET0.13[12]
PHA-665752 MET9[13]

The anti-proliferative effects of MET inhibitors are evaluated in various human cancer cell lines. Cellular IC50 values represent the concentration required to inhibit cell growth by 50% and reflect a compound's cell permeability and activity in a biological context.

InhibitorCell LineCancer TypeIC50 (µM)Reference(s)
c-Met-IN-13 H460Non-small cell lung cancer0.14[14]
HT-29Colorectal cancer0.20[14]
MKN-45Gastric cancer0.26[14]

Preclinical in vivo studies, typically using xenograft models, are essential to evaluate the anti-tumor activity of MET inhibitors. For instance, MET kinase-IN-4 has demonstrated significant, dose-dependent tumor growth inhibition in a GTL-16 human gastric carcinoma xenograft model in mice following oral administration.[10] Similarly, the selective MET inhibitor PHA-665752 has shown efficacy in a transgenic mouse model of Tpr-Met-driven T-cell lymphoma, leading to decreased tumor growth and, in some cases, tumor regression.[13]

Pharmacokinetics

The pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion (ADME) of a drug. Preclinical studies for MET inhibitors aim to establish key parameters that predict their behavior in vivo.

InhibitorParameterSpeciesValueReference(s)
Cabozantinib T1/2 (half-life)Human~91 hours[15]
Metformin T1/2 (half-life)Human~5 hours[16][17]
Renal Clearance (CLR)Human510 ± 120 mL/min[16]
BioavailabilityHuman--
Savolitinib --Preclinical pharmacokinetic/pharmacodynamic modeling has been conducted.[15][18][19]

Note: Detailed quantitative pharmacokinetic data for many preclinical MET inhibitors are often proprietary. The table presents available data for representative compounds that target MET or are relevant to kinase inhibitor development.

Experimental Protocols

Standardized protocols are crucial for the consistent evaluation of MET inhibitors. Below are detailed methodologies for key in vitro and in vivo assays.

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of recombinant MET kinase diluted in kinase buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near its Km value for MET to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8][20]

Kinase_Assay_Workflow A 1. Prepare serial dilutions of MET inhibitor in DMSO and buffer B 2. Add diluted inhibitor or vehicle control to 384-well plate A->B C 3. Add recombinant MET kinase to each well B->C D 4. Initiate reaction with Substrate/ATP mixture C->D E 5. Incubate at room temperature for 60 minutes D->E F 6. Stop reaction and deplete ATP with ADP-Glo™ Reagent E->F G 7. Incubate for 40 minutes F->G H 8. Add Kinase Detection Reagent to generate luminescent signal G->H I 9. Incubate for 30 minutes H->I J 10. Measure luminescence with a plate reader I->J K 11. Calculate % inhibition and determine IC50 value J->K

Caption: Workflow for an in vitro MET kinase inhibition assay.

This cell-based assay measures the metabolic activity of cells as an indicator of their viability following treatment with an inhibitor.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the MET inhibitor or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL.[21]

  • Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14]

Cell_Viability_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere B 2. Treat cells with serial dilutions of MET inhibitor A->B C 3. Incubate for desired treatment period (e.g., 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 1-4 hours to allow formazan crystal formation D->E F 6. Add solubilization solution to dissolve crystals E->F G 7. Measure absorbance at 570 nm using a plate reader F->G H 8. Calculate % viability and determine IC50 value G->H

Caption: Workflow for an MTT-based cell proliferation assay.

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., EBC-1 or GTL16) into the flank of immunocompromised mice (e.g., NOD-SCID mice).[22]

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize the animals into treatment and control groups.

  • Compound Administration: Administer the MET inhibitor via the desired route (e.g., oral gavage) at various dosages and schedules. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a specific size, or a set study duration).

  • Data Analysis: Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group. Pharmacodynamic markers in tumor tissue can also be assessed post-treatment.[13]

Xenograft_Workflow A 1. Subcutaneously inject human tumor cells into mice B 2. Monitor tumor growth until they reach a specified size A->B C 3. Randomize mice into control and treatment groups B->C D 4. Administer MET inhibitor or vehicle according to schedule C->D E 5. Regularly measure tumor volume and mouse body weight D->E F 6. Continue treatment until study endpoint is reached E->F G 7. Analyze tumor growth inhibition and pharmacodynamic markers F->G

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

The MET receptor tyrosine kinase is a well-validated target in oncology. The preliminary pharmacological profile of MET-targeted therapies demonstrates potent and selective inhibition of the kinase, leading to anti-proliferative effects in MET-dependent cancer cells and significant anti-tumor efficacy in preclinical models. The established in vitro and in vivo assays provide a robust framework for the continued discovery and development of novel MET inhibitors. Further research will focus on overcoming resistance mechanisms and exploring combination therapies to maximize the clinical benefit of targeting the MET pathway.

References

An In-depth Technical Guide on N-Methyl-N-ethyltryptamine (CAS 5599-69-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-ethyltryptamine (MET), identified by CAS number 5599-69-9, is a synthetic tryptamine (B22526) derivative of significant interest in neuropharmacological research. Structurally positioned between the well-known psychedelic compounds N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET), MET presents a unique N,N-dialkyl substitution pattern with one methyl and one ethyl group on the terminal amine of the tryptamine scaffold.[1] First documented in 1981 and later appearing in Alexander Shulgin's "TiHKAL," MET has been identified as a novel psychoactive substance, prompting further investigation into its pharmacological profile and potential applications.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of MET, with a focus on its interactions with serotonergic receptors. Due to a notable scarcity of direct quantitative pharmacological data for MET in publicly available literature, this guide also incorporates data for its primary active metabolite, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), to provide a more complete understanding of its potential in vivo activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 5599-69-9
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.3 g/mol [1]
IUPAC Name N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine
Synonyms MET, N,N-MET

Synthesis of this compound

The synthesis of MET can be achieved through several routes, primarily involving the alkylation of the amino group of tryptamine or its derivatives. The two most common approaches are sequential reductive amination and direct alkylation.

Synthesis via Sequential Reductive Amination

This method involves a two-step process starting from tryptamine. First, tryptamine is mono-ethylated to form N-ethyltryptamine (NET), which is then methylated to yield MET.[1]

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1 equivalent) in a suitable solvent such as methanol (B129727).

  • Imine Formation: Add acetaldehyde (B116499) (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (1.5 equivalents), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-ethyltryptamine. Further purification can be achieved by column chromatography.

  • Reaction Setup: Dissolve the synthesized N-ethyltryptamine (1 equivalent) in a suitable solvent like methanol.

  • Imine Formation: Add an aqueous solution of formaldehyde (B43269) (37%, 1.1 equivalents) and stir at room temperature for 1 hour.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise. The use of sodium cyanoborohydride is favored in this step as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the synthesis of NET to obtain this compound.

Synthesis via Alkylation of N-methyltryptamine

An alternative route involves the ethylation of N-methyltryptamine (NMT).

  • Reaction Setup: Dissolve N-methyltryptamine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a non-nucleophilic base, such as sodium hydride (1.1 equivalents) or potassium carbonate (2 equivalents), to the solution and stir for 30 minutes at room temperature to deprotonate the secondary amine.

  • Alkylation: Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), dropwise to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography to yield pure this compound.

Diagram: Synthesis Workflow of this compound

G cluster_0 Sequential Reductive Amination cluster_1 Alkylation Route Tryptamine Tryptamine NET N-ethyltryptamine Tryptamine->NET Acetaldehyde, NaBH4 MET_RA This compound NET->MET_RA Formaldehyde, NaBH3CN NMT N-methyltryptamine MET_A This compound NMT->MET_A Ethyl Iodide, Base

Synthesis routes for this compound.

Pharmacological Profile

The primary pharmacological activity of MET is mediated by its interaction with the serotonergic system. It is characterized as a partial agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] Additionally, it has been described as a serotonin releasing agent, although with lower potency compared to its receptor agonist activity.[1]

Quantitative Pharmacological Data

As previously mentioned, there is a lack of specific in vitro binding affinity (Ki) and functional potency (EC50) data for this compound in the available scientific literature. However, extensive data exists for its 4-hydroxy metabolite, 4-HO-MET, which is believed to be a primary contributor to its in vivo effects. The following tables summarize the quantitative data for 4-HO-MET.

Table 1: Receptor Binding Affinities (Ki) of 4-HO-MET

Receptor SubtypeBinding Affinity (Ki) in µM
5-HT1A 0.228
5-HT2A 0.057
5-HT2C 0.141
SERT 0.2
D1 >25
D2 4
D3 6.7
Data sourced from a study on the pharmacological properties of 4-HO-MET.[1]

Table 2: Functional Activity (EC50) of 4-HO-MET

AssayReceptorEC50 (nM)Emax (%)
Calcium Mobilization5-HT2A1-1090-100
Data represents a range from studies on 4-substituted tryptamines.[3]
Signaling Pathways

Activation of the 5-HT2A and 5-HT2C receptors, both of which are Gq/11-coupled G-protein coupled receptors (GPCRs), initiates a well-characterized intracellular signaling cascade.[4][5]

Upon agonist binding, the Gαq subunit of the G-protein is activated, which in turn stimulates phospholipase C (PLC).[4][6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][6] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[4]

Diagram: 5-HT2A/2C Receptor Signaling Pathway

G MET MET (Agonist) Receptor 5-HT2A/2C Receptor MET->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Response Cellular Response PKC->Response Phosphorylates targets

Canonical Gq-coupled signaling pathway for 5-HT2A/2C receptors.

Experimental Protocols for Pharmacological Characterization

To determine the pharmacological profile of this compound, standard in vitro assays such as radioligand binding assays and calcium flux assays are employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MET for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A or 5-HT2C).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of MET.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of MET that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

G Start Start Prepare Prepare reaction mixture: Membranes, Radioligand, MET Start->Prepare Incubate Incubate to equilibrium Prepare->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Calcium Flux Assay

This functional assay measures the ability of MET to activate Gq-coupled receptors like 5-HT2A and 5-HT2C by detecting changes in intracellular calcium levels.

  • Cell Culture: Culture cells stably expressing the 5-HT receptor of interest in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in an appropriate buffer.

  • Incubation: Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Addition: Add varying concentrations of MET to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of MET using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the concentration of MET to generate a dose-response curve and determine the EC50 value (the concentration of MET that produces 50% of the maximal response).

Conclusion

This compound (CAS 5599-69-9) is a synthetic tryptamine with a pharmacological profile centered on its activity as a partial agonist at 5-HT2A and 5-HT2C receptors. While direct quantitative data for MET remains limited, the available information on its active metabolite, 4-HO-MET, suggests a potent interaction with these key serotonergic targets. The synthetic routes to MET are well-established, primarily through reductive amination or alkylation of tryptamine precursors. Further research is warranted to fully elucidate the specific binding affinities and functional potencies of MET itself, which will be crucial for a comprehensive understanding of its structure-activity relationships and potential applications in neuroscience and drug development. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers undertaking such investigations.

References

N-Methyl-N-ethyltryptamine (MET): A Technical Guide for Psychoactive Drug Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: N-Methyl-N-ethyltryptamine (MET) is a synthetic psychedelic substance of the tryptamine (B22526) class, structurally positioned between the well-known N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET). First described in scientific literature in 1981 and later in Alexander Shulgin's "TiHKAL", MET has been identified as a novel psychoactive substance. Its primary mechanism of action involves interaction with the serotonergic system, where it functions as a partial agonist at 5-HT2A and 5-HT2C receptors and, to a lesser extent, as a serotonin (B10506) releasing agent. This dual activity makes it a compound of significant interest for structure-activity relationship (SAR) studies within the tryptamine family. This document provides a comprehensive technical overview of MET, including its synthesis, pharmacology, and known effects, supported by quantitative data, detailed experimental protocols, and process visualizations to serve as a resource for researchers, chemists, and drug development professionals.

Chemical and Physical Properties

MET is characterized by its indole (B1671886) core structure with an ethyl side chain attached to the nitrogen atom at position 3, which terminates in an amino group asymmetrically substituted with one methyl and one ethyl group.

PropertyValueReference
IUPAC Name N-ethyl-2-(1H-indol-3-yl)-N-methylethan-1-amine
Other Names Methylethyltryptamine, N,N-MET
CAS Number 5599-69-9
Molecular Formula C₁₃H₁₈N₂
Molar Mass 202.301 g·mol⁻¹
Appearance High-purity crystalline powder or solid (as research chemical)
Solubility (Oxalate) DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: slightly soluble

Chemical Synthesis

The synthesis of MET primarily involves the N,N-dialkylation of the primary amine of tryptamine. The asymmetrical nature of MET means that sequential alkylation is required, presenting challenges in selectivity. The two main pathways start from either N-ethyltryptamine (NET) or N-methyltryptamine (NMT).

Synthetic Pathways

The principal synthetic routes are summarized below. Both pathways begin with tryptamine and utilize standard alkylating agents.

Synthesis_Pathways Figure 1: Synthetic Pathways to this compound (MET) Tryptamine Tryptamine NMT N-methyltryptamine (NMT) Tryptamine->NMT  Methylation   (e.g., MeI or HCHO/Reducing Agent) NET N-ethyltryptamine (NET) Tryptamine->NET  Ethylation   (e.g., EtBr or CH₃CHO/Reducing Agent) MET This compound (MET) NMT->MET  Ethylation   (e.g., EtBr) NET->MET  Methylation   (e.g., MeI)

Figure 1: Synthetic Pathways to this compound (MET).
Experimental Protocol: Synthesis via N-ethylation of N-methyltryptamine (NMT)

This protocol is a representative procedure and may require optimization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N-methyltryptamine (NMT)

  • Ethyl bromide (EtBr) or Ethyl iodide (EtI)

  • Anhydrous potassium carbonate (K₂CO₃) or similar non-nucleophilic base

  • Anhydrous acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: To a solution of N-methyltryptamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq). Stir the suspension vigorously at room temperature.

  • Alkylation: Add ethyl bromide (1.1-1.5 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 50-60°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude MET as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine fractions containing the pure product and concentrate to yield purified MET. The final product's identity and purity should be confirmed by NMR and MS analysis.

Pharmacology

MET's psychoactive effects are primarily mediated by its interaction with serotonin receptors. It is structurally analogous to endogenous neurotransmitters and other psychedelic tryptamines.

Mechanism of Action
  • Serotonin Receptor Agonism: MET is a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors. Agonism at the 5-HT2A receptor is the key mechanism believed to underlie the psychedelic effects of tryptamines. Its activity at 5-HT1A and 5-HT2B receptors is reported to be very weak.

  • Serotonin Releasing Agent: MET has also been characterized as a serotonin releasing agent, although this action is less potent than its receptor agonist activity.

Quantitative Pharmacological Data

Quantitative in-vitro data for MET is not widely available in published literature. Much of the detailed analysis comes from studies on its 4-hydroxy analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), which is thought to be an active metabolite and is a psychedelic in its own right. The table below includes data for 4-HO-MET to provide context for the likely receptor profile of MET.

CompoundReceptorAssay TypeSpeciesKi (nM)EC₅₀ (µM)Emax (%)Reference
MET 5-HT2ANot specified----
5-HT2CNot specified----
4-HO-MET 5-HT2ARadioligand BindingHuman69--
5-HT2ACalcium MobilizationHuman-0.046100
5-HT1ARadioligand BindingHuman130--
5-HT2CRadioligand BindingHuman244--

Note: Data for 4-HO-MET is presented for illustrative purposes due to the scarcity of published quantitative data for MET.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like MET initiates a well-characterized intracellular signaling cascade. This G-protein coupled receptor (GPCR) is linked to the Gq/11 protein, leading to the activation of Phospholipase C (PLC).

Figure 2: Canonical 5-HT2A Receptor Signaling Pathway.

Pharmacokinetics

There is very little formal information on the human pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) of MET. Anecdotal reports and its structural similarity to DMT and DET provide some indication of its likely profile.

  • Administration & Dosage: MET is reported to be orally active at doses of 80-100 mg. The freebase form is believed to be active via vaporization at doses starting around 15 mg.

  • Onset & Duration: Specific onset and duration times are not well-documented in scientific literature. Vaporized administration is expected to have a rapid onset and short duration, similar to DMT, while oral administration would have a slower onset and longer duration.

  • Metabolism: Like other tryptamines, MET is expected to be metabolized primarily by monoamine oxidase (MAO) enzymes in the liver and other tissues. The potential for N-demethylation, N-deethylation, and indole ring hydroxylation exists, potentially forming active metabolites like 4-HO-MET.

Route of AdministrationTypical Dosage RangeOnsetDurationReference
Oral 80 - 110 mg--
Vaporization 15 - 65 mg--

Note: Dosages are based on anecdotal reports and limited literature; they are not clinical recommendations. Onset and duration are not formally documented.

Preclinical and Clinical Information

Preclinical Data
Clinical Data

There are no known registered clinical trials investigating the safety or efficacy of MET in humans. Information on its subjective effects is limited to anecdotal reports, which describe its effects as being similar to DMT but with some distinct qualitative differences, such as a more grounded cognitive state. Due to the lack of formal study, its toxicity and long-term effects in humans are unknown.

Key Experimental Methodologies

Radioligand Binding Assay Workflow

This assay is used to determine the binding affinity (Ki) of a compound for a target receptor. It involves competing a test compound (e.g., MET) against a radioactive ligand that has a known high affinity for the receptor.

Binding_Assay_Workflow Figure 3: Workflow for a Radioligand Binding Assay start Start prep Prepare cell membranes expressing target receptor (e.g., 5-HT2A) start->prep incubate Incubate membranes with: 1. Radioligand (e.g., [³H]ketanserin) 2. Test Compound (MET) at various concentrations prep->incubate separate Rapidly filter to separate bound vs. free radioligand incubate->separate measure Measure radioactivity of bound ligand using a scintillation counter (CPM) separate->measure plot Plot % Inhibition vs. [MET] measure->plot calculate_ic50 Determine IC₅₀ from sigmoidal dose-response curve plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) calculate_ic50->calculate_ki end_node End: Determine Binding Affinity (Ki) calculate_ki->end_node

Figure 3: Workflow for a Radioligand Binding Assay.
Protocol: Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of MET for the human 5-HT2A receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Mianserin or another high-affinity unlabeled 5-HT2A ligand.

  • Test Compound: this compound (MET) at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filter mats (e.g., GF/B, pre-soaked in polyethyleneimine).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition (Final Volume = 200 µL):

    • Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of the membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL Mianserin (at a saturating concentration, e.g., 10 µM), 50 µL [³H]ketanserin, and 100 µL of the membrane suspension.

    • Test Compound: Add 50 µL of MET solution (at various concentrations), 50 µL [³H]ketanserin, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat completely. Add scintillation fluid to each filter spot and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • For each MET concentration, calculate the percent inhibition of specific binding.

    • Plot percent inhibition versus the logarithm of MET concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Head-Twitch Response (HTR) Assay Workflow

The HTR in rodents is a widely used behavioral assay to screen for 5-HT2A agonist activity and potential psychedelic effects.

HTR_Assay_Workflow Figure 4: Workflow for Head-Twitch Response (HTR) Assay start Start acclimate Acclimate mice (e.g., C57BL/6J) to observation chambers start->acclimate administer Administer test compound (MET) or vehicle (e.g., via intraperitoneal injection) acclimate->administer record Place mouse in chamber and record behavior for a set duration (e.g., 30-60 min) administer->record observe A trained observer, blind to the treatment, manually counts head twitches. (Alternatively, use automated tracking software) record->observe analyze Analyze data: Compare HTR counts between MET-treated and vehicle-treated groups observe->analyze dose_response Generate dose-response curve and calculate ED₅₀ analyze->dose_response end_node End: Quantify 5-HT2A-mediated behavioral effect dose_response->end_node

Figure 4: Workflow for Head-Twitch Response (HTR) Assay.

An In-depth Technical Guide to the Psychoactive Effects of N-Methyl-N-ethyltryptamine (MET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) and a structural analog of the classic psychedelic N,N-dimethyltryptamine (DMT). While less studied than its counterparts, MET exhibits a distinct psychoactive profile characterized by its interaction with the serotonergic system. This technical guide provides a comprehensive overview of the current understanding of MET's psychoactive effects, focusing on its pharmacology, receptor binding profiles, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are illustrated using diagrams generated with the DOT language.

Introduction

This compound (MET) is a substituted tryptamine that occupies a structural position between the well-known psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[1] Its psychoactive effects are primarily attributed to its activity as a partial agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors, a hallmark of classic hallucinogens.[2] Additionally, MET has been identified as a serotonin releasing agent, contributing to its complex pharmacological profile.[2] This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers investigating the psychoactive properties of MET and related compounds.

Pharmacology

The primary mechanism of action of MET involves its interaction with the serotonergic system. It displays a dual activity, functioning as both a receptor agonist and a monoamine releaser.

Receptor Binding and Functional Activity

MET's principal psychoactive effects are mediated through its partial agonism at the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors.[2] The 5-HT2A receptor is the primary target for classic psychedelics and is believed to be central to their hallucinogenic effects. While specific quantitative binding affinity (Ki) and functional potency (EC50) values for MET are not extensively reported in publicly available literature, data from its structural analogs, particularly 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), provide valuable insights. It is suggested that MET's activity at the 5-HT1A and 5-HT2B receptors is very weak.[2]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs
Compound5-HT1A5-HT2A5-HT2B5-HT2CSERT
DMT10701084918601210
Psilocin (4-HO-DMT)129404.6224300
4-HO-MET-----
5-MeO-DMT1661.511.5115470
Data for MET is not readily available in the cited sources. Values for related tryptamines are provided for comparison.[3] A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Potencies (EC50, nM) of Tryptamine Analogs at the 5-HT2A Receptor
CompoundEC50 (Calcium Mobilization)
DMT527
Psilocin (4-HO-DMT)-
4-OH-METHigher potency than DMT
5-MeO-DMT-
Data for MET is not consistently reported. 4-OH-MET has been shown to have a higher potency than DMT in functional assays.[4] A lower EC50 value indicates greater potency.
Serotonin Releasing Activity

In addition to its receptor agonism, MET has been characterized as a serotonin releasing agent, albeit with lower potency compared to its receptor agonist activity.[2] This action would increase the concentration of serotonin in the synaptic cleft, further contributing to the modulation of serotonergic neurotransmission.

Signaling Pathways

The activation of the 5-HT2A receptor by agonists like MET initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MET MET HTR2A 5-HT2A Receptor MET->HTR2A Binds to Gq Gq/11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and MET prep->incubate separate Separate Bound and Unbound Ligands (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end HTR_Workflow start Start habituate Acclimate Rodents to Test Chamber start->habituate administer Administer MET or Vehicle Control habituate->administer observe Observe and Record Head-Twitch Responses administer->observe analyze Compare HTR Counts between Groups observe->analyze end End analyze->end

References

N-Methyl-N-ethyltryptamine: An In-Depth Technical Guide on its Role as a Serotonin Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-ethyltryptamine (MET) is a psychedelic tryptamine (B22526) derivative recognized for its primary activity as a serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist.[1] While its hallucinogenic effects are largely attributed to this receptor interaction, MET is also characterized as a serotonin releasing agent, albeit with lower potency. This technical guide provides a comprehensive overview of the current understanding of MET's function as a serotonin releasing agent. Due to a scarcity of direct quantitative data for MET at the serotonin transporter (SERT), this document synthesizes available information on MET, its structural analogs, and the broader class of tryptamines to offer a detailed perspective for research and drug development. This guide includes a comparative analysis of transporter affinities, detailed experimental protocols for assessing serotonin release, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound (MET) is a substituted tryptamine that is structurally analogous to endogenous neurotransmitters such as serotonin and to other psychedelic compounds like N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[1][2] Its pharmacological profile is primarily defined by its interaction with the serotonergic system. While the agonism at 5-HT2A and 5-HT2C receptors is the predominant mechanism underlying its psychedelic effects, the capacity of MET to induce the release of serotonin from presynaptic terminals represents a secondary but significant aspect of its neuropharmacology.[1][2] Understanding this serotonin-releasing activity is crucial for a complete characterization of its mechanism of action and for the development of novel therapeutic agents targeting the serotonergic system.

Quantitative Data on Serotonin Transporter Interaction

Direct quantitative data on the binding affinity (Ki) or inhibitory concentration (IC50) of this compound (MET) at the serotonin transporter (SERT) is limited in the current scientific literature. However, data from structurally related tryptamine analogs provide a valuable comparative context for estimating the potential activity of MET. The following tables summarize the available data for a selection of tryptamines.

Table 1: Comparative Binding Affinities (Ki, nM) of Tryptamines at the Serotonin Transporter (SERT)

CompoundSERT Ki (nM)
Tryptamine1,600
N,N-Dimethyltryptamine (DMT)1,210
Psilocin (4-HO-DMT)4,300
4-AcO-DMT4,800
5-MeO-DMT470
N,N-Diallyltryptamine (DALT)3,745
4-HO-DALT10,000
5-MeO-DALT499
4-HO-MET200

Data compiled from multiple sources.[2][3] Note: Experimental conditions may vary between studies.

Table 2: Comparative Potency (EC50, nM) for Monoamine Release

CompoundSerotonin Release EC50 (nM)Dopamine Release EC50 (nM)Norepinephrine Release EC50 (nM)
N-Methyltryptamine (NMT)22321733
N-Ethyltryptamine (NET)196,6603,862

Data compiled from multiple sources.[4] Note: Experimental conditions may vary between studies.

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as MET, for the serotonin transporter.

Materials:

  • SERT-expressing cell membranes (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]citalopram or [¹²⁵I]RTI-55)

  • Test compound (this compound)

  • Non-specific binding control (e.g., 10 µM fluoxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (MET) in assay buffer.

    • Dilute the radioligand to a working concentration (typically at or below its Kd value) in assay buffer.

    • Prepare the cell membrane suspension in assay buffer to a predetermined optimal protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and membrane suspension to designated wells.

    • Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and membrane suspension to designated wells.

    • Test Compound: Add the various dilutions of the test compound, radioligand, and membrane suspension to the remaining wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Serotonin Release Assay

This protocol describes a method to measure the ability of a test compound, such as MET, to induce the release of serotonin from isolated nerve terminals (synaptosomes).

Materials:

  • Fresh brain tissue (e.g., rat striatum or cortex)

  • Sucrose (B13894) homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (KRB)

  • [³H]Serotonin

  • Test compound (this compound)

  • Scintillation fluid

  • Liquid scintillation counter

  • Superfusion system or 96-well plate setup

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in buffer and, if desired, further purify using density gradient centrifugation (e.g., with Percoll or Ficoll gradients).

    • Resuspend the final synaptosomal pellet in Krebs-Ringer buffer.

  • Loading with [³H]Serotonin:

    • Incubate the synaptosomes with [³H]Serotonin (e.g., 50 nM) at 37°C for a set period (e.g., 15-30 minutes) to allow for uptake into the vesicles.

  • Release Experiment (Superfusion Method):

    • Transfer the [³H]Serotonin-loaded synaptosomes to a superfusion chamber.

    • Continuously superfuse with warm (37°C), oxygenated Krebs-Ringer buffer at a constant flow rate.

    • Collect fractions of the superfusate at regular intervals to establish a baseline of spontaneous release.

    • Introduce the test compound (MET) at various concentrations into the superfusion buffer for a defined period.

    • Continue collecting fractions during and after exposure to the test compound.

    • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Release Experiment (96-well Plate Method):

    • Aliquot the [³H]Serotonin-loaded synaptosomes into a 96-well plate.

    • Initiate the release by adding Krebs-Ringer buffer containing various concentrations of the test compound (MET).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the release by rapid filtration through glass fiber filters.

  • Quantification and Data Analysis:

    • Measure the radioactivity in the collected superfusate fractions or on the filters using a liquid scintillation counter.

    • Express the amount of [³H]Serotonin released in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of that collection period.

    • Plot the percentage of release against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) using non-linear regression analysis.

Visualizations

Signaling Pathway of Serotonin Releasing Agents

Serotonin_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MET This compound (MET) SERT Serotonin Transporter (SERT) MET->SERT Enters via SERT Cytosolic_5HT Cytosolic Serotonin Serotonin_out Serotonin SERT->Serotonin_out Release Vesicle Synaptic Vesicle Vesicle->Cytosolic_5HT Disrupts Vesicular Storage (via VMAT2 interaction) Serotonin_in Serotonin VMAT2 VMAT2 Cytosolic_5HT->SERT Reverses SERT Flow

Caption: Hypothesized signaling pathway of MET-induced serotonin release.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep setup Set up 96-well Plate (Total, NSB, Test Compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Logical Relationship of Tryptamine Structures

Tryptamine_Relationships Tryptamine Tryptamine NMT N-Methyltryptamine (NMT) Tryptamine->NMT + Methyl NET N-Ethyltryptamine (NET) Tryptamine->NET + Ethyl DMT N,N-Dimethyltryptamine (DMT) NMT->DMT + Methyl MET This compound (MET) NMT->MET + Ethyl NET->MET + Methyl DET N,N-Diethyltryptamine (DET) NET->DET + Ethyl

Caption: Structural relationships between MET and related tryptamines.

Conclusion

This compound's pharmacological profile is multifaceted, with its role as a serotonin releasing agent contributing to its overall effects, although to a lesser extent than its direct receptor agonism. The lack of specific quantitative data for MET's interaction with the serotonin transporter highlights a significant gap in the current understanding of this compound. The comparative data from structural analogs suggest that MET likely possesses modest activity as a serotonin releaser. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the serotonin releasing properties of MET and other novel tryptamines. Further investigation is warranted to fully elucidate the contribution of serotonin release to the psychoactive and potential therapeutic effects of this compound. Such research will be invaluable for the fields of neuropharmacology and drug development.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Methyl-N-ethyltryptamine (MET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) and a structural analog of the well-known psychedelic N,N-dimethyltryptamine (DMT). As a substance with potential psychoactive properties, robust and reliable analytical methods are crucial for its detection and quantification in various matrices, including forensic samples, biological fluids, and research materials. These application notes provide detailed protocols for the identification and quantification of MET using state-of-the-art analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, information on High-Performance Liquid Chromatography (HPLC) with UV detection is included as a complementary technique.

Pharmacological Context: Signaling Pathways of MET

MET primarily exerts its effects through interaction with serotonin (B10506) receptors, acting as a partial agonist at the 5-HT2A and 5-HT2C receptors.[1][2] Activation of these G-protein coupled receptors initiates a cascade of intracellular events. The canonical signaling pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[3][4][5]

MET_Signaling_Pathway MET This compound (MET) Receptor 5-HT2A / 5-HT2C Receptor MET->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Simplified signaling pathway of MET via 5-HT2A/2C receptors.

Analytical Methods and Protocols

The choice of analytical method for MET detection depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. GC-MS and LC-MS/MS are the preferred methods for confirmation and quantification due to their high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like MET.

Experimental Protocol: GC-MS Analysis of MET

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (e.g., urine, plasma, or dissolved powder), add a suitable internal standard (e.g., DMT-d6).

    • Make the sample alkaline by adding 20 µL of 0.2 N NaOH.[6]

    • Add 1.5 mL of an organic solvent (e.g., methylene (B1212753) chloride or a hexane-dichloromethane mixture).[6][7]

    • Vortex for 1-2 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent like ethyl acetate (B1210297) or methanol (B129727) for GC-MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent HP 6890 or similar.

    • Column: HP-5MS (30 m x 250 µm x 0.25 µm) or equivalent 5% phenyl methyl siloxane capillary column.[6]

    • Carrier Gas: Helium at a constant flow of 0.8-1.0 mL/min.[6]

    • Inlet Temperature: 280°C.[6]

    • Injection Volume: 1 µL with a split ratio of 2:1.[6]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 10°C/min to 310°C.

      • Final hold: 3 minutes at 310°C.[6]

    • Mass Spectrometer: Agilent HP 5972 or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-400.[6]

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of MET in complex biological matrices like whole blood and plasma.

Experimental Protocol: LC-MS/MS Analysis of MET in Whole Blood

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of whole blood, add an internal standard (e.g., MET-d3 or a structurally similar deuterated tryptamine).

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[8]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1200 series or similar.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.[9]

    • Column Temperature: 40°C.[9]

    • Tandem Mass Spectrometer: Sciex API 4000 or similar.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for MET and the internal standard would need to be optimized. For MET (precursor ion m/z 203.1), characteristic product ions would be selected for quantification and qualification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a more accessible technique that can be used for the separation and preliminary identification of MET, particularly in less complex samples or for purity assessment.

Experimental Protocol: HPLC-UV Analysis of MET

  • Sample Preparation:

    • Dissolve 0.5 mg of the analyte in 1 mL of nanopure water and sonicate for 1 minute.[6]

    • If solubility is low, add 10 µL of methanol and 10 µL of 2 N hydrochloric acid.[6]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: HP Hewlett Packard Series II, 1090, or similar with a diode-array detector.[6]

    • Column: LiChrospher® RP-18e (250 mm x 4 mm).[6]

    • Mobile Phase: A mixture of 0.1% triethylammonium (B8662869) acetate buffer (pH 2.5), methanol, and acetonitrile (e.g., 70:10:20 v/v/v).[6]

    • Flow Rate: 1 mL/min.[6]

    • Column Temperature: 35°C.[6]

    • Injection Volume: 5 µL.[6]

    • UV Detection: 280 nm.[6]

Quantitative Data Summary

The following table summarizes typical analytical performance data for the detection of tryptamines. While specific data for MET is limited, the values for structurally similar compounds provide a reasonable expectation of method performance.

Analytical MethodAnalyteMatrixLinearity RangeLODLOQReference(s)
GC-MSTryptamines-Not SpecifiedNot SpecifiedNot Specified[6]
LC-MS/MSTryptaminesWhole Blood5-500 nM>0.15–0.75 nM5 nM[8]
LC-MS/MSDMTHuman Plasma0.25-200 nMNot Specified0.25 nM[8]
HPLC-UVTryptamines-Not Specified0.3-3 µg/mLNot Specified[7]
ImmunoassayTryptamineFood94-400 ng/mL28 ng/mL94 ng/mL[10]

Note: Data for tryptamines and DMT are presented as representative values. Method validation for MET should be performed to establish specific performance characteristics.

Visualization of Logical Relationships

The following diagram illustrates the structural relationships between MET and some of its common analogs, highlighting the modifications to the N-alkyl groups and the indole (B1671886) ring.

Tryptamine_Analogs cluster_core Tryptamine Core Structure cluster_N_Alkyl N-Alkyl Analogs cluster_Ring_Substituted Ring-Substituted Analogs of MET Tryptamine Tryptamine (R1=H, R2=H) DMT DMT (R1=CH₃, R2=CH₃) Tryptamine->DMT N,N-dimethylation MET MET (R1=CH₃, R2=C₂H₅) Tryptamine->MET N-methylation & N-ethylation DET DET (R1=C₂H₅, R2=C₂H₅) Tryptamine->DET N,N-diethylation HO_MET 4-HO-MET (4-hydroxy) MET->HO_MET 4-hydroxylation MeO_MET 5-MeO-MET (5-methoxy) MET->MeO_MET 5-methoxylation

Structural relationships of MET and its analogs.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the detection and quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. For unambiguous identification and sensitive quantification, particularly in complex biological matrices, LC-MS/MS is the recommended technique. GC-MS offers a robust alternative, while HPLC-UV can serve as a valuable screening tool. Proper method validation is essential to ensure the accuracy and reliability of the obtained results.

References

Application Note: Analysis of N-Methyl-N-ethyltryptamine (MET) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) derivative structurally related to endogenous neurotransmitters and other psychoactive compounds like N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[1][2] As a compound of interest in pharmacological research and forensic science, a robust and reliable analytical method is crucial for its identification and quantification in various matrices.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of seized drugs and related substances, offering high sensitivity and specificity through a combination of chromatographic separation and mass-based identification.[1][3] This document provides a detailed protocol for the analysis of MET using GC-MS.

Principle

The GC-MS method leverages the volatility of MET to facilitate its separation from other components in a sample. The sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas moves the analyte through a heated capillary column, where it is separated based on its boiling point and interaction with the column's stationary phase. Upon elution from the column, the separated MET enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the extraction of tryptamines from an aqueous matrix.[4] It is designed to isolate the free base of MET into an organic solvent suitable for GC-MS analysis.

Reagents and Materials:

Procedure:

  • Dissolve a known quantity (e.g., 0.5 mg) of the MET sample or standard in 1.5 mL of nanopure water.

  • To basify the solution, add 20 µL of 0.2 N NaOH.

  • Perform the extraction by adding 1.5 mL of methylene chloride to the aqueous solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Allow the layers to separate. The bottom layer will be the organic phase containing MET.

  • Carefully collect the organic (methylene chloride) layer and transfer it to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.[4]

  • Transfer the final dried extract into a 1.5 mL glass autosampler vial for GC-MS analysis.[5]

GC-MS Instrumentation and Parameters

The following parameters are based on a validated method for the separation of a wide range of tryptamine derivatives and are suitable for the analysis of MET.[4]

Parameter Setting
Gas Chromatograph Agilent 7890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 250 µm x 0.25 µm
Carrier Gas Helium
Flow Rate 0.8 mL/min (Constant Flow)[4]
Inlet Temperature 280°C[4]
Injection Volume 1 µL[4]
Injection Mode Split (2:1 ratio)[4]
Oven Program Initial Temp: 50°C, hold for 1 min
Ramp: 10°C/min to 310°C
Final Hold: Hold at 310°C for 3 min[4]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan
Scan Range m/z 35–400[4]
Solvent Delay 4 min[4]

Results and Data Presentation

Chromatographic Separation

Using the GC parameters outlined above, MET is expected to elute as a sharp, symmetrical peak. The exact retention time should be determined by injecting a pure standard of MET. Based on the analysis of similar tryptamines, the retention time will be well within the total run time of the method.[4]

Mass Spectrum and Fragmentation

The mass spectrum of MET is characterized by its molecular ion (M+) and several key fragment ions. The molecular weight of MET is 202.30 g/mol .[6] The primary fragmentation pathway for tryptamines involves the cleavage of the C-C bond beta to the indole (B1671886) ring, resulting in a stable iminium ion from the side chain.[7]

Predicted Mass Spectral Data for this compound:

Mass-to-Charge (m/z) Ion Identity Description
202[M]+Molecular Ion
72 [C4H10N]+ Base Peak; from β-cleavage of the side chain
130[C9H8N]+Indole moiety fragment

Note: The base peak at m/z 72 is predicted based on the fragmentation of other N,N-dialkylated tryptamines where the iminium ion from the side chain is typically the most abundant fragment.[7]

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for the GC-MS analysis of MET, from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Basify Add 0.2 N NaOH Sample->Basify Extract Liquid-Liquid Extraction (Methylene Chloride) Basify->Extract Dry Dry with Na2SO4 Extract->Dry Vial Transfer to GC Vial Dry->Vial Inject Inject 1 µL into GC Vial->Inject Separate Chromatographic Separation (HP-5MS Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-400) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Spectrum Extract Mass Spectrum Chromatogram->Spectrum Identify Identify Peak (RT & m/z) Spectrum->Identify Report Generate Report Identify->Report

Caption: Workflow for GC-MS analysis of MET.

Predicted Mass Fragmentation of MET

This diagram illustrates the primary electron ionization fragmentation pathway for this compound.

Caption: Predicted EI fragmentation of MET.

References

Application Note: Quantification of N-Methyl-N-ethyltryptamine (MET) using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details two robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-Methyl-N-ethyltryptamine (MET). A reversed-phase HPLC method coupled with an Ultraviolet (UV) detector is presented for the analysis of bulk substances and simple formulations. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for the quantification of MET in complex biological matrices such as human plasma. Both methods provide the accuracy and precision required for research, quality control, and pharmacokinetic studies.

HPLC-UV Method for Quantification of MET

This method is suitable for the quantification of MET in non-complex samples where high sensitivity is not a primary requirement.

Experimental Protocol

a) Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

b) Sample Preparation:

  • Dissolve 1 mg of the test sample in 1 mL of nanopure water.[1]

  • Use an ultrasonic bath for 1 minute to ensure complete dissolution.[1]

  • If solubility is an issue, add a small volume (e.g., 10 µL) of methanol and 10 µL of 2N hydrochloric acid.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

c) Chromatographic Conditions: The chromatographic parameters are summarized in the table below. The system is run under isocratic conditions.

Data Presentation: HPLC-UV Method Parameters
ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent
Column LiChrospher® 100 RP-18e (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase 0.1% TEAA buffer (pH 2.5) : Methanol : Acetonitrile (B52724) (70:10:20, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 35°C[1]
UV Detector Diode Array Detector (DAD)
Detection Wavelength 280 nm[1]
Run Time ~20 minutes

LC-MS/MS Method for Quantification of MET in Human Plasma

This method offers high sensitivity and selectivity, making it ideal for determining MET concentrations in biological fluids for pharmacokinetic or toxicological studies.

Experimental Protocol

a) Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solution (1 mg/mL): Prepare as described in section 1.1.a.

  • Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards (e.g., 0.1 ng/mL to 250 ng/mL) and QC samples (low, mid, high concentrations).

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., DMT-d6).

  • IS Working Solution: Dilute the IS stock solution in acetonitrile to a final concentration of 20 ng/mL.

b) Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (in acetonitrile) to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the aqueous mobile phase (0.1% formic acid in water).[2]

  • Transfer the reconstituted sample to an HPLC vial for injection.

c) Chromatographic and Mass Spectrometric Conditions: The parameters for the LC-MS/MS system are detailed in the tables below. A gradient elution is used for optimal separation.

Data Presentation: LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

ParameterCondition
LC System UHPLC system (e.g., Shimadzu, Waters, Thermo)
Column Pentafluorophenyl (PFP) Column (e.g., 50 mm x 2.1 mm, 3 µm)[4][5]
Mobile Phase A 0.1% Formic Acid in Water[2][4]
Mobile Phase B 0.1% Formic Acid in Methanol[4]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 45°C[5]
Gradient Program 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B)

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)[2][4]
MRM Transitions MET: 203.3 → 144.1 (Quantifier), 203.3 → 115.1 (Qualifier)
DMT-d6 (IS): 195.2 → 150.2
Collision Gas Nitrogen

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 250 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra- & Inter-day Precision < 15% CV[4]
Accuracy 85 - 115%[4]
Recovery > 85%

Visualization of Experimental Workflow

The diagram below outlines the complete analytical workflow for the LC-MS/MS quantification of this compound from plasma samples.

MET_Quantification_Workflow cluster_0 Sample & Standard Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample Plasma Sample Receipt Spike_IS Spike with Internal Standard (DMT-d6) Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Aqueous Mobile Phase Evaporate->Reconstitute Inject Inject Sample onto UHPLC-MS/MS System Reconstitute->Inject Standards Prepare Calibration Standards & QCs Standards->Inject Separate Chromatographic Separation (PFP Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MRM Detection (Triple Quadrupole MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Calculate MET Concentration in Unknown Samples Calibrate->Quantify Report Final Report Generation Quantify->Report

Caption: Workflow for MET quantification by LC-MS/MS.

The HPLC-UV and LC-MS/MS methods presented provide reliable and accurate means for the quantification of this compound. The HPLC-UV method is a straightforward approach for analyzing simpler sample matrices, while the LC-MS/MS method delivers the high sensitivity and selectivity required for bioanalytical applications in complex matrices like plasma. The detailed protocols and workflow diagrams serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and pharmaceutical sciences.

References

Application Note: Methionine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methionine (MET) is an essential, sulfur-containing amino acid crucial for protein synthesis and various metabolic processes, including the production of S-adenosylmethionine (SAM), the primary methyl donor in the body.[1][2][3] In the pharmaceutical and biotechnology industries, well-characterized L-Methionine is used as a reference standard for a variety of analytical applications. These applications range from the quality control of pharmaceutical formulations to the quantification of the analyte in biological matrices. As a primary or secondary pharmaceutical standard, it provides a benchmark for identity, purity, and concentration assessments.

Physicochemical Properties and Specifications

A certified reference material (CRM) for Methionine is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and reliability for analytical applications.[4]

Table 1: Physicochemical Properties of L-Methionine Reference Standard

PropertyValueReference
Chemical Name(S)-2-Amino-4-(methylthio)butyric acid
CAS Number63-68-3[5]
Molecular FormulaC5H11NO2S[5][6]
Molecular Weight149.21 g/mol [6][7]
Melting Point~284 °C (decomposition)
SolubilitySparingly soluble in water; dissolves in dilute acids and alkali hydroxides.[8]
AppearanceWhite or almost white crystalline powder or colorless crystals.[5][6][9][10]

Table 2: Typical Specifications for a Certified L-Methionine Reference Standard

ParameterSpecificationReference
Assay (on dried basis)99.0% - 101.0%[6][8][11]
Identity (IR)Conforms to spectrum[5]
Specific Rotation [α]20/D+22.5° to +24.0° (calc. on dried substance)[6]
Loss on Drying≤ 0.5%[9][11]
Sulfated Ash≤ 0.1%[6]
Heavy Metals (as Pb)≤ 0.001% (10 ppm)
Chloride (Cl)≤ 0.02%[5][6]
Sulfate (SO₄)≤ 0.01%[5]
Related SubstancesTotal Impurities: ≤ 0.3%[6]

Key Applications and Methodologies

Impurity Profiling and Purity Assessment by HPLC

Methionine reference standard is critical for developing and validating High-Performance Liquid Chromatography (HPLC) methods to assess the purity of L-methionine and identify potential impurities.[12] These impurities can include synthesis by-products, oxidation products (like methionine sulfoxide), and dimerization products.[12] A sensitive HPLC method using a mixed-mode column can effectively separate these impurities.[12]

Quantitative Analysis in Various Matrices

L-Methionine standard is widely used to create calibration curves for the accurate quantification of methionine in diverse samples, including:

  • Pharmaceutical Formulations: Ensuring correct dosage and quality control.[13]

  • Biological Samples: Measuring levels in plasma or tissues for metabolic studies.[14][15]

  • Food and Animal Feed: Determining nutritional content.[16][17][18]

Reversed-phase HPLC (RP-HPLC) with UV or fluorescence detection is a common technique.[13][15][16] For higher sensitivity and specificity, especially in complex matrices, methods based on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed.[14]

Stability-Indicating Method Development

Forced degradation studies are essential to understand the stability of a drug substance. Methionine is known to be susceptible to oxidation.[19] A well-characterized reference standard is used to identify and quantify degradants that form under stress conditions such as exposure to acid, base, oxidation, heat, and light. This ensures that the analytical method developed is stability-indicating, meaning it can accurately measure the active ingredient without interference from its degradation products.

Analysis of Methionine Oxidation

The oxidation of methionine residues in protein therapeutics can impact their efficacy and safety.[20] Analytical methods using a methionine standard are crucial for quantifying this post-translational modification. Mass spectrometry-based approaches are particularly powerful. One such method, Methionine Oxidation by Blocking with Alkylation (MObBa), uses selective alkylation to block unoxidized methionines, which can then be quantified as a stable proxy for the unoxidized population.[21][22] Another technique involves isotopic labeling with 18O-labeled hydrogen peroxide to differentiate between in-vivo and artifactual oxidation.[20][23]

Experimental Protocols

Protocol 1: Purity Analysis of L-Methionine by HPLC-UV

This protocol outlines a method for assessing the purity of an L-Methionine sample and detecting related substances.

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare MET Reference Standard (e.g., 1.0 mg/mL) Inject Inject Samples (e.g., 20 µL) Standard->Inject Sample Prepare MET Test Sample (e.g., 1.0 mg/mL) Sample->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Sample Protein/Peptide Sample (Contains Met and MetO) Alkyl Alkylation Step (e.g., Iodoacetamide (B48618) at low pH) Blocks unoxidized Methionine Sample->Alkyl Digest Proteolytic Digestion (if starting with protein) Alkyl->Digest Optional LCMS LC-MS/MS Analysis Alkyl->LCMS Digest->LCMS Quant Quantification (Ratio of alkylated Met to MetO peaks) LCMS->Quant

Caption: Workflow for MObBa (Methionine Oxidation by Blocking with Alkylation).

Methodology:

  • Sample Preparation: Obtain peptide samples (e.g., from a tryptic digest of a protein) or use synthetic peptides.

  • Alkylation of Unoxidized Methionine:

    • Treat the peptide sample with iodoacetamide (IAA) at a low pH. This selectively alkylates the sulfur atom of unoxidized methionine residues. [21][22] * This alkylation prevents the unoxidized methionine from undergoing spurious oxidation during subsequent sample handling and analysis. 3[21][22]. LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a suitable LC-MS/MS system.

    • The liquid chromatography step separates the peptides before they enter the mass spectrometer.

  • Data Acquisition and Quantification:

    • The mass spectrometer will detect both the naturally oxidized methionine (methionine sulfoxide, MetO) and the alkylated methionine.

    • Quantify the level of oxidation by measuring the relative signal intensities (e.g., peak areas from extracted ion chromatograms) of the peptide containing MetO versus the same peptide containing the alkylated methionine. T[21]he alkylated form serves as a stable proxy for the originally unoxidized methionine.

[21][22]---

Methionine in Biological Pathways

Understanding the metabolic role of methionine is essential for interpreting analytical results in biological contexts. The methionine cycle is central to cellular metabolism.

[1]Methionine Metabolic Pathways

MET Methionine SAM S-Adenosylmethionine (SAM) MET->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl Methylation (DNA, RNA, Proteins) SAM->Methyl HCY Homocysteine SAH->HCY SAHH HCY->MET Methionine Synthase (B12) CYS Cysteine HCY->CYS CBS (B6) GSH Glutathione (B108866) (GSH) CYS->GSH γ-glutamyl cycle Methyl->SAH lab1 Transmethylation Cycle lab2 Transsulfuration Pathway dummy1 dummy2

Caption: The central role of Methionine in transmethylation and transsulfuration pathways.

[2][24]The Transmethylation Cycle begins with the conversion of methionine to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and other molecules. A[1][3]fter donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine (HCY). H[25]omocysteine can be remethylated to regenerate methionine.

[25]The Transsulfuration Pathway provides an alternative fate for homocysteine, converting it to cysteine. C[3]ysteine is a precursor for the synthesis of vital molecules, including the major intracellular antioxidant glutathione (GSH).

References

Lack of In Vivo Studies on N-Methyl-N-ethyltryptamine (MET) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in in vivo research on N-Methyl-N-ethyltryptamine (MET) in animal models. At present, there are no detailed published studies providing quantitative data or established experimental protocols for the behavioral, physiological, or neurological effects of MET in animals.

While information on MET is limited, it is pharmacologically classified as a psychedelic tryptamine (B22526).[1] It is known to be a partial agonist of the serotonin (B10506) 5-HT2A and 5-HT2C receptors and a weaker agonist at the 5-HT1A and 5-HT2B receptors.[1] Additionally, MET acts as a serotonin-releasing agent, although with lower potency.[1] In animal studies, it has been noted to produce the head-twitch response (HTR), a behavioral proxy for psychedelic effects in rodents.[1]

Due to the absence of specific in vivo data for MET, this document provides detailed application notes and protocols for the closely related and extensively studied tryptamine, N,N-dimethyltryptamine (DMT) . The following information is based on published research on DMT and serves as a relevant reference for researchers interested in the in vivo study of tryptamines.

Application Notes and Protocols for In Vivo Studies of N,N-Dimethyltryptamine (DMT) in Animal Models

These notes and protocols are intended for researchers, scientists, and drug development professionals. They provide a summary of quantitative data from key studies and detailed methodologies for relevant experiments.

Data Presentation: Quantitative Data from In Vivo DMT Studies

The following tables summarize quantitative data from behavioral and neurochemical studies of DMT in rodent models.

Table 1: Effects of DMT on Behaviors Relevant to Anxiety and Depression in Rats

Behavioral TestDMT DoseKey FindingsReference
Forced Swim Test10 mg/kgDecreased immobility time, increased swimming time. Effects were comparable to ketamine.[2]
Elevated Plus MazeNot specifiedTended to decrease the amount of time rats spend in the exposed areas.[2]
Open Field TestNot specifiedReduced exploratory behavior (total distance traveled and number of rearings).[2]

Table 2: Neurochemical and Electrophysiological Effects of Intravenous DMT in Rats

MeasurementDMT DoseBrain RegionKey FindingsReference
Serotonin Levels0.75, 3.75, 7.5 mg/kgMedial Prefrontal Cortex, Somatosensory CortexDose-dependent increases.
Dopamine Levels0.75, 3.75, 7.5 mg/kgMedial Prefrontal Cortex, Somatosensory CortexDose-dependent increases.
Head Twitch Response0.75, 3.75, 7.5 mg/kgN/AAll doses produced HTR, with the most twitches at the lowest dose.
EEG Power0.75, 3.75, 7.5 mg/kgCorticalReduction in theta and low gamma power; increase in delta, medium, and high gamma power.
Experimental Protocols

Protocol 1: Forced Swim Test (FST) for Antidepressant-like Effects

  • Objective: To assess the antidepressant-like properties of DMT by measuring immobility time in a stressful swimming environment.

  • Animal Model: Adult male Sprague-Dawley rats.[2]

  • Materials:

    • N,N-Dimethyltryptamine (DMT)

    • Vehicle (e.g., saline)

    • Positive control (e.g., Ketamine)

    • Cylindrical water tank (40-50 cm height, 20 cm diameter)

    • Water at 23-25°C

    • Video recording and analysis software

  • Procedure:

    • Administer DMT (e.g., 10 mg/kg, intraperitoneally) or vehicle to the rats.

    • 30 minutes post-injection, gently place each rat into the water-filled cylinder for a 6-minute session.

    • Record the session for later analysis.

    • The last 4 minutes of the session are scored for immobility (floating with minimal movements to keep the head above water), swimming, and climbing behavior.

    • A decrease in immobility time is indicative of an antidepressant-like effect.[2]

Protocol 2: Head-Twitch Response (HTR) for 5-HT2A Receptor Agonism

  • Objective: To quantify the number of head twitches as a behavioral measure of 5-HT2A receptor activation.

  • Animal Model: C57Bl/6 mice or adult rats.[3][4]

  • Materials:

    • N,N-Dimethyltryptamine (DMT)

    • Vehicle (e.g., saline)

    • Observation chamber

    • Video recording equipment

  • Procedure:

    • Administer DMT (e.g., 0.75, 3.75, 7.5 mg/kg, intravenously) or vehicle.

    • Place the animal in the observation chamber.

    • Record the animal's behavior for a specified period (e.g., 30-60 minutes).

    • Manually or automatically score the number of rapid, rotational head movements that are not part of grooming or exploratory behavior.

    • An increase in the frequency of head twitches indicates 5-HT2A receptor agonism.[4]

Visualizations

DMT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMT DMT HTR2A 5-HT2A Receptor DMT->HTR2A Binds to Gq_alpha Gq/11 α-subunit HTR2A->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Simplified 5-HT2A receptor signaling cascade for DMT.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral and Physiological Testing cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rat) acclimation Acclimation Period animal_model->acclimation baseline Baseline Behavioral/Physiological Measurements acclimation->baseline grouping Randomly Assign to Groups (Vehicle, DMT doses) baseline->grouping administration Drug Administration (e.g., IP, IV) grouping->administration behavioral Behavioral Assays (FST, HTR, etc.) administration->behavioral neurochemical Neurochemical Analysis (e.g., Microdialysis) administration->neurochemical electrophysiology Electrophysiology (e.g., EEG) administration->electrophysiology data_collection Data Collection and Scoring behavioral->data_collection neurochemical->data_collection electrophysiology->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

General experimental workflow for in vivo tryptamine studies.

References

Application Notes and Protocols for MET Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a critical role in normal physiological processes, including embryonic development and tissue repair.[1] Upon binding its sole ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation, activating downstream signaling cascades.[2][3][4] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are pivotal for cell proliferation, survival, motility, and invasion.[1][5][6]

Dysregulation of MET signaling through gene amplification, mutation, or protein overexpression is a key driver in the development and progression of various human cancers.[5][7] This aberrant activation can lead to tumor growth, angiogenesis, and metastasis, making MET a compelling therapeutic target for cancer treatment.[1][8] These application notes provide a comprehensive guide to the experimental design and detailed protocols for the pharmacological evaluation of MET inhibitors.

MET Signaling Pathway

The activation of the MET receptor by HGF initiates a complex network of intracellular signals. Key tyrosine residues in the MET cytoplasmic domain become phosphorylated, creating docking sites for adapter proteins like GRB2 and GAB1.[4][5] This leads to the activation of major signaling axes: the PI3K/AKT pathway, primarily responsible for cell survival, and the RAS/MAPK pathway, which drives proliferation.[5][6] Additionally, MET can directly phosphorylate STAT3, promoting tubulogenesis and invasion.[5]

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GAB1 GAB1 MET->GAB1 pY1349 GRB2 GRB2 MET->GRB2 STAT3 STAT3 MET->STAT3 Direct Phosphorylation HGF HGF HGF->MET Binding & Dimerization PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: Simplified MET Signaling Pathway.

Application Note 1: In Vitro Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against the MET kinase enzyme. This is a primary screen to measure the potency (e.g., IC50) of a test compound in a cell-free system.

Data Presentation: Biochemical IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known MET inhibitors determined through in vitro kinase assays.

CompoundTarget KinaseIC50 (nM)Reference
MET kinase-IN-4MET1.9[2]
Flt-34[2]
VEGFR-227[2]
Sgx-523MET4[9]
CabozantinibMET5.4[10]
CrizotinibMETLow nM[8]
CapmatinibMET0.13 - 0.95[11]
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a common method to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][12][13]

Materials:

  • Recombinant MET Kinase (e.g., Promega #V2791)[13]

  • Poly(Glu,Tyr) 4:1 substrate[14]

  • ATP[14]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]

  • Test Inhibitor (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare Kinase Buffer as described above.

    • Dilute the recombinant MET kinase in Kinase Buffer. The optimal concentration should be determined empirically via an enzyme titration to ensure the reaction is in the linear range.[2][12]

    • Prepare a stock solution of the substrate and ATP in Kinase Buffer. The final ATP concentration should be near its Km value for MET kinase.[2]

    • Perform a serial dilution of the test inhibitor in DMSO, then dilute further in Kinase Buffer. Include a DMSO-only vehicle control.[2]

  • Assay Plate Setup (Final reaction volume: 5-25 µL):

    • Add 1-2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells.[2][14]

    • Add 2-10 µL of the diluted MET kinase to each well, except for "Blank" wells.[2][14]

    • To initiate the kinase reaction, add 2-12.5 µL of the substrate/ATP mixture to each well.[2][14]

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 45-60 minutes.[2][14]

  • Signal Detection (ADP-Glo™):

    • Add an equal volume (e.g., 5-25 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2][12]

    • Incubate the plate at room temperature for 40 minutes.[2][12]

    • Add a double volume (e.g., 10-50 µL) of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2][14]

    • Incubate the plate at room temperature for 30-45 minutes.[2][14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the "Blank" value from all other readings.[14]

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Application Note 2: Cell-Based Assays

Objective: To evaluate the effect of MET inhibitors on cellular functions, including target engagement (inhibition of MET phosphorylation) and cell viability in cancer cell lines with dysregulated MET signaling.

Part A: Target Engagement & Downstream Signaling via Western Blot

Objective: To confirm that the inhibitor engages its target in a cellular context by measuring the reduction in MET autophosphorylation (p-MET) and the phosphorylation of downstream effectors.

Data Presentation: Cellular p-MET Inhibition

Cell LineCancer TypeMET StatusCompoundIC50 for p-MET Inhibition (µM)Reference
GTL16Gastric CarcinomaMET AmplificationSgx-5230.040[9]
A549Lung CarcinomaHGF-StimulatedSgx-5230.012[9]
Experimental Protocol: Western Blot for MET Phosphorylation

This protocol provides a framework for analyzing the dose-dependent inhibition of MET phosphorylation.[3][9]

Materials:

  • Cancer cell line (e.g., GTL-16, A549)

  • Cell culture media and supplements

  • Test inhibitor and HGF (if required)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or nonfat dry milk in TBST)[15]

  • Primary Antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-β-actin (loading control)[9][16]

  • HRP-conjugated secondary antibody[9]

  • Chemiluminescent Substrate (ECL)[9]

  • Imaging System

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.[9]

    • For HGF-stimulation experiments (e.g., A549), serum-starve cells overnight.[9]

    • Treat cells with varying concentrations of the MET inhibitor for a specified duration (e.g., 1-2 hours).[9]

    • For stimulated conditions, add HGF (e.g., 50 ng/mL) for the final 15-30 minutes of incubation.[9]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.[9]

    • Lyse cells by adding ice-cold Lysis Buffer. Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation.[15]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[9]

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) diluted in Blocking Buffer overnight at 4°C with gentle agitation.[9][15]

    • Wash the membrane three times for 5-10 minutes each with TBST.[9]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

    • To ensure equal loading, the membrane can be stripped and re-probed with antibodies against total MET and a loading control (e.g., β-actin).[9]

    • Quantify band intensities using densitometry software. Normalize the phospho-MET signal to the total MET signal for each sample.[9]

Part B: Cell Viability / Cytotoxicity Assay

Objective: To measure the effect of a MET inhibitor on the proliferation and viability of cancer cells. The MTT assay is a common colorimetric method for this purpose.

Data Presentation: Cell Viability IC50 Values

Cell LineCancer TypeCompoundIC50 (µM)Reference
BaF3.TPR-METPro-B Cell LineSU112740.02[17]
GTL-16Gastric CarcinomaSU112740.05[17]
NCI-H1993Lung AdenocarcinomaCrizotinib~0.01[18]
MHCC97-HHepatocellular CarcinomaDasatinib~1[18]
Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[17][19]

Materials:

  • Cancer cell line

  • 96-well clear flat-bottom plates

  • Complete culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[17][20]

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[21]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[17][21]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17][20]

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value.[17]

Application Note 3: In Vivo Preclinical Models

Objective: To evaluate the anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a MET inhibitor in a living organism, typically using mouse xenograft models.

Data Presentation: Summary of In Vivo Studies
ModelCancer TypeCompoundDose & ScheduleOutcomeReference
A549 CDXLungLY280165312 mg/kg, daily, oralTumor growth inhibition[22]
H441 CDXLungLY28016538 mg/kg, daily, oralTumor growth inhibition[22]
LXFL-529 PDXLungLY280165312 & 24 mg/kg, twice daily, oralDose-dependent tumor growth inhibition[22]
PC-9 CDXLungOsimertinib + shMNX1N/ASuppressed xenograft tumor growth[23]

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft

General Protocol: Cell Line-Derived Xenograft (CDX) Model

This protocol outlines the basic steps for establishing and evaluating a MET inhibitor in a subcutaneous CDX model.[22][24]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Tumor cells (e.g., 5 x 10^6 cells per mouse)[22]

  • Matrigel (optional, to support tumor growth)[22]

  • Test inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel.[22]

    • Subcutaneously implant the cell suspension (e.g., 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a predefined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., 7-10 mice per group).[22]

  • Drug Administration:

    • Administer the test inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).[22]

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Efficacy Measurement:

    • Measure tumor dimensions using calipers two to three times per week.

    • Calculate tumor volume using a standard formula, such as: Volume = (Length × Width²) / 2.[22]

    • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

  • Pharmacodynamic/Pharmacokinetic Analysis (Optional):

    • At the end of the study (or at specific time points), collect blood samples for pharmacokinetic analysis to measure drug concentration.

    • Excise tumors to analyze target modulation (e.g., p-MET levels via Western blot or IHC) for pharmacodynamic assessment.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Analyze the data for statistical significance between treatment and control groups.

Overall Experimental Workflow

The pharmacological evaluation of a MET inhibitor follows a logical progression from initial biochemical screening to complex in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assay (IC50 Determination) cell_based Cell-Based Assays Target Engagement (p-MET Western Blot) Cell Viability (MTT/MTS Assay) biochem->cell_based pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_based->pkpd xenograft Xenograft Efficacy Models (CDX / PDX) pkpd->xenograft end Lead Candidate Selection xenograft->end start Compound Screening start->biochem

Caption: Drug discovery workflow for MET inhibitors.

References

Application Notes and Protocols for the Quantification of N-Methyl-N-ethyltryptamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) that is structurally related to endogenous neurotransmitters and other psychoactive compounds like N,N-dimethyltryptamine (DMT).[1][2] As interest in the pharmacology and toxicology of novel psychoactive substances grows, robust and reliable analytical methods for the quantification of MET in biological matrices are essential for forensic toxicology, clinical research, and drug metabolism studies.[3]

These application notes provide detailed protocols for the sensitive and selective quantification of MET in common biological samples, including plasma, urine, and whole blood, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of related tryptamine compounds and can be adapted and validated for specific laboratory requirements.

Metabolic Pathway of this compound

The metabolism of N,N-dialkyltryptamines like MET is primarily governed by cytochrome P450 (CYP450) enzymes and monoamine oxidase (MAO).[4][5] The primary metabolic routes for MET are anticipated to be N-dealkylation and aromatic hydroxylation. N-demethylation would yield N-ethyltryptamine (NET), while N-deethylation would produce N-methyltryptamine (NMT).[1][6][7] Hydroxylation of the indole (B1671886) ring is another common metabolic transformation for tryptamines.[8][9][10] The resulting metabolites can then undergo further conjugation, such as glucuronidation or sulfation, to facilitate excretion.[10]

MET_Metabolism MET This compound (MET) NET N-Ethyltryptamine (NET) MET->NET N-demethylation (CYP450) NMT N-Methyltryptamine (NMT) MET->NMT N-deethylation (CYP450) Hydroxy_MET Hydroxy-MET MET->Hydroxy_MET Aromatic Hydroxylation (CYP450) Conjugates Glucuronide/Sulfate Conjugates NET->Conjugates Phase II Metabolism NMT->Conjugates Phase II Metabolism Hydroxy_MET->Conjugates Phase II Metabolism

Figure 1. Putative metabolic pathways of this compound (MET).

Analytical Methodologies

LC-MS/MS is the preferred technique for the quantification of tryptamines in biological samples due to its high sensitivity and selectivity.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization to improve the chromatographic properties of the analytes.[12][13]

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis of plasma and blood samples.[11][14]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT and is effective for a variety of biological matrices.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for significant analyte concentration, making it ideal for detecting low concentrations of MET.[12]

Experimental Protocols

The following are detailed protocols for the quantification of MET in plasma and urine. These should be considered as templates and must be fully validated in the end-user's laboratory.

Protocol 1: Quantification of MET in Human Plasma by LC-MS/MS

This protocol utilizes protein precipitation for sample cleanup, a straightforward and effective method for plasma samples.

1. Materials and Reagents

  • This compound (MET) analytical standard

  • MET-d3 (or other suitable deuterated internal standard)

  • LC-MS grade acetonitrile (B52724) and methanol

  • LC-MS grade formic acid

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL MET-d3 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[11]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions (Example):

    • MET: Precursor ion > Product ion (to be determined by infusion of standard)

    • MET-d3: Precursor ion > Product ion (to be determined by infusion of standard)

4. Method Validation Parameters (Expected) The method should be validated according to established guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects. Expected performance based on similar tryptamine assays is summarized below.

ParameterExpected Value
Linearity Range0.5 - 250 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy85 - 115%
Precision (%CV)< 15%
LOQ0.5 ng/mL
Recovery> 80%
Protocol 2: Quantification of MET in Human Urine by GC-MS

This protocol employs liquid-liquid extraction for sample cleanup and is suitable for forensic and toxicological screening. Derivatization is included to improve the volatility and chromatographic peak shape of MET.

1. Materials and Reagents

  • This compound (MET) analytical standard

  • MET-d3 (or other suitable deuterated internal standard)

  • GC-MS grade ethyl acetate (B1210297) and methanol

  • Concentrated ammonium (B1175870) hydroxide (B78521)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Human urine

  • Glass centrifuge tubes (15 mL)

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of urine into a 15 mL glass centrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL MET-d3 in methanol).

  • Add 100 µL of concentrated ammonium hydroxide to basify the sample.

  • Add 5 mL of ethyl acetate.

  • Cap and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of MSTFA with 1% TMCS.

  • Cap and heat at 70°C for 30 minutes for derivatization.

  • Transfer to an autosampler vial for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 20°C/min to 300°C

    • Hold at 300°C for 5 min

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Example for TMS-derivatized MET): To be determined from the mass spectrum of the derivatized standard.

4. Method Validation Parameters (Expected)

ParameterExpected Value
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy80 - 120%
Precision (%CV)< 15%
LOD5 ng/mL
LOQ10 ng/mL

Data Presentation

Quantitative data from method validations should be summarized in clear and concise tables for easy comparison and assessment of method performance.

Table 1: Summary of Quantitative Data for MET Analysis by LC-MS/MS in Plasma

Analyte Linearity Range (ng/mL) LOQ (ng/mL) Accuracy at LOQ (%) Precision at LOQ (%CV) Mean Recovery (%)

| MET | 0.5 - 250 | >0.995 | 0.5 | 95 - 105 | < 15 | > 85 |

Table 2: Summary of Quantitative Data for MET Analysis by GC-MS in Urine

Analyte Linearity Range (ng/mL) LOQ (ng/mL) Accuracy at LOQ (%) Precision at LOQ (%CV) Mean Recovery (%)

| MET | 10 - 1000 | >0.992 | 10 | 90 - 110 | < 15 | > 80 |

Experimental Workflow Visualization

The general workflow for the quantification of MET in biological samples is depicted below.

MET_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Blood) IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Centrifugation Centrifugation/ Separation Extraction->Centrifugation Evaporation Evaporation & Reconstitution (for LLE/SPE) Centrifugation->Evaporation Injection LC-MS/MS or GC-MS Injection Centrifugation->Injection Supernatant Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for N-Methyl-N-ethyltryptamine in 5-HT2A Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) that is structurally positioned between the well-known psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET). As an N,N-dialkyl substituted tryptamine, MET is a compound of significant interest for researchers studying the structure-activity relationships (SAR) of serotonergic compounds. Its primary mechanism of action involves interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is the principal target for classic psychedelic drugs.[1][2]

In vitro studies have characterized MET as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, with very weak activity reported at the 5-HT1A and 5-HT2B subtypes.[1][2] This profile makes MET a valuable pharmacological tool for dissecting the specific contributions of 5-HT2A receptor activation to cellular and behavioral phenomena. These application notes provide a summary of the available data for MET and its close analogs, alongside detailed protocols for its characterization at the 5-HT2A receptor.

Data Presentation: In Vitro Pharmacological Profiles

While this compound (MET) is known to be a 5-HT2A receptor partial agonist, specific quantitative binding affinity (Kᵢ) and functional potency (EC₅₀) data are not widely available in peer-reviewed literature.[1] To provide a pharmacological context, the following table summarizes data for MET's parent compound (Tryptamine) and its close structural analogs, DMT and DET, as well as its 4-hydroxy analog, 4-HO-MET.

CompoundReceptorAssay TypeKᵢ (nM)EC₅₀ (nM)Efficacy (% of 5-HT)
MET human 5-HT2A-Not ReportedNot ReportedPartial Agonist
DMT human 5-HT2AIP-1 Accumulation34752738%
DET human 5-HT2AIP-1 Accumulation53066142%
4-HO-MET human 5-HT2AIP-1 Accumulation65.445.381%
Tryptamine human 5-HT2ACa²⁺ Flux13.17.36 - 99101-104%
5-HT (Serotonin) human 5-HT2AIP-1 Accumulation19.511.7100%

Note: Data is compiled from multiple sources and experimental conditions may vary. The values should be considered representative. Data for DMT, DET, 4-HO-MET, Tryptamine, and 5-HT are provided for comparative purposes.

Signaling Pathway and Experimental Workflow

Activation of the 5-HT2A receptor by an agonist like MET primarily initiates a Gq/11-coupled signaling cascade, leading to the modulation of neuronal excitability. The general workflow for characterizing a novel compound at this receptor involves sequential in vitro assays to determine its binding affinity, functional potency, and efficacy.

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling MET MET (Agonist) Receptor 5-HT2A Receptor MET->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Neuronal Excitability) Ca->Response PKC->Response

Canonical Gq/11 signaling pathway for the 5-HT2A receptor.

Experimental Workflow start Test Compound (e.g., MET) binding_assay Radioligand Binding Assay (Protocol 1) start->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Flux, Protocol 2) start->functional_assay binding_result Determine Binding Affinity (Ki) binding_assay->binding_result analysis Data Analysis & SAR Comparison binding_result->analysis functional_result Determine Potency (EC₅₀) & Efficacy (Eₘₐₓ) functional_assay->functional_result functional_result->analysis conclusion Pharmacological Profile Characterization analysis->conclusion

Workflow for in vitro characterization of MET at 5-HT2A receptors.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to determine the 5-HT2A receptor binding affinity and functional potency of this compound (MET).

Protocol 1: 5-HT2A Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of MET for the human 5-HT2A receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell Membranes: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin (a 5-HT2A antagonist) is commonly used.

  • Test Compound: this compound (MET), prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific Ligand: Mianserin (10 µM) or another suitable 5-HT2A antagonist to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Scintillation Cocktail: Appropriate for aqueous samples.

  • Equipment: 96-well plates, filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

Procedure:

  • Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate for total binding. For non-specific binding (NSB) wells, add 25 µL of 10 µM mianserin. For competition wells, add 25 µL of serially diluted MET (e.g., from 1 pM to 100 µM).

  • Radioligand Addition: Add 25 µL of [³H]ketanserin (at a final concentration near its Kₑ, e.g., 1-2 nM) to all wells.

  • Membrane Addition: Thaw the receptor membranes on ice. Dilute the membranes in ice-cold assay buffer to a concentration that provides adequate signal (e.g., 10-20 µg protein per well). Add 150 µL of the diluted membrane suspension to each well. The final assay volume is 200 µL.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the NSB wells from all other wells.

  • Plot the percentage of specific binding against the log concentration of MET.

  • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of MET that inhibits 50% of specific [³H]ketanserin binding).

  • Calculate the binding affinity constant (Kᵢ) for MET using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Protocol 2: 5-HT2A Gq-Mediated Calcium Flux Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of MET as a 5-HT2A receptor agonist by measuring changes in intracellular calcium concentration.

Materials:

  • Cells: HEK293 or CHO cells stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit like Gα15/16.

  • Calcium-sensitive Dye: Fluo-4 AM, Calcium-6, or similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Test Compound: this compound (MET), prepared in a stock solution and serially diluted in assay buffer.

  • Reference Agonist: 5-HT (Serotonin) for determining maximal system response.

  • Equipment: 96- or 384-well black, clear-bottom cell culture plates; fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in the microplates at an appropriate density (e.g., 25,000-50,000 cells/well) and allow them to adhere and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium. Add the calcium-sensitive dye loading solution (prepared in assay buffer according to the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 60 minutes to allow for dye de-esterification.

  • Compound Plate Preparation: During the incubation, prepare a separate plate containing serial dilutions of MET and the reference agonist (5-HT) at 4x the final desired concentration in assay buffer.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to monitor fluorescence (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

  • Compound Addition: Program the instrument to add the compounds from the source plate to the cell plate. Begin recording a baseline fluorescence reading for 10-20 seconds, then inject the compounds and continue recording for an additional 90-120 seconds.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data by expressing the response to MET as a percentage of the maximal response produced by the reference agonist (5-HT).

  • Plot the normalized response against the log concentration of MET.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for MET.

References

Application Notes and Protocols: The MET Receptor in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mesenchymal-Epithelial Transition (MET) receptor, a receptor tyrosine kinase (RTK), and its exclusive ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for various physiological processes, including embryonic development, tissue regeneration, and wound healing.[1][2] In the nervous system, the HGF/MET pathway is essential from prenatal development into adult life, where it is involved in neuronal growth, survival, and maturation.[3][4] Aberrant MET signaling is implicated in cancer, but its role in the central nervous system (CNS) has garnered significant attention, revealing it as a promising target for neuropharmacological intervention.[1][5] This document provides an overview of MET's application in neuropharmacological research, detailing its signaling pathways, therapeutic potential in various neurological disorders, and key experimental protocols.

Core Signaling Pathways of MET in Neurons

Upon HGF binding, the MET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues (Y1234, Y1235, Y1349, Y1356), creating docking sites for various adaptor proteins like Gab1 and Grb2.[3] This initiates several downstream signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/AKT and the RAS/Mitogen-Activated Protein Kinase (MAPK)/ERK pathways.[6][7][8] In neurons, these pathways mediate distinct biological outcomes.[4]

  • PI3K/AKT Pathway: Primarily responsible for promoting cell survival and mediating synaptogenesis.[3][4]

  • MAPK/ERK Pathway: Primarily involved in regulating dendritic growth and complexity.[4]

The differential engagement of these pathways allows MET signaling to orchestrate complex neurodevelopmental events with precision.

MET_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF Ligand MET MET Receptor (Dimerization & Autophosphorylation) HGF->MET Binding Gab1 Gab1 MET->Gab1 Recruitment Grb2 Grb2 MET->Grb2 Recruitment PI3K PI3K Gab1->PI3K SOS SOS Grb2->SOS AKT AKT PI3K->AKT Synaptogenesis Synaptogenesis & Survival AKT->Synaptogenesis Promotion RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DendriticGrowth Dendritic Growth & Differentiation ERK->DendriticGrowth Regulation

Caption: Simplified MET signaling cascade in neurons. (Max-width: 760px)

Applications in Neuropharmacological Research

The diverse roles of MET in the CNS make it a target for a wide range of neurological and psychiatric conditions.

Neuroprotection and Neuroregeneration

Activation of MET signaling is neuroprotective in various models of acute brain injury.[5] In preclinical models of stroke, spinal cord injury, and traumatic brain injury (TBI), administration of HGF or MET agonists reduces neuronal death, limits infarct volume, and promotes functional recovery.[5][9][10] The mechanisms are multifaceted, involving the suppression of apoptosis, reduction of excitotoxicity, and modulation of neuroinflammation.[5][11] This positions MET activators as potential therapeutics for acute CNS injuries.[12]

Neurodegenerative Diseases

Dysregulation of MET signaling has been linked to chronic neurodegenerative disorders.

  • Alzheimer's Disease (AD): MET protein levels are reduced in the brains of AD patients and in mouse models of the disease.[13] This reduction may contribute to the synaptic pathology seen in AD.[13] Enhancing HGF/MET signaling could be a therapeutic strategy to preserve synaptic connections and enhance plasticity in the aging brain.[6][13][14]

  • Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS): MET activation shows therapeutic benefits in preclinical models of ALS and MS, primarily through promoting motor neuron survival and exerting anti-inflammatory and immunomodulatory effects.[3][5] In MS models, HGF can suppress detrimental autoimmune responses.[5][11]

Synaptogenesis and Synaptic Plasticity

MET signaling is a key regulator of synapse development and function.[6][15] It controls dendritic complexity, spine morphogenesis, and the maturation of glutamatergic synapses in brain regions like the hippocampus and neocortex.[16][17] Activation of MET enhances long-term potentiation (LTP), a cellular correlate of learning and memory.[3] Because of its role in shaping neural circuits, MET has been identified as a genetic risk factor for Autism Spectrum Disorder (ASD), where its disruption may lead to mistimed synapse maturation and aberrant connectivity.[17][18][19]

Neuroinflammation

MET signaling plays a complex, often beneficial, role in neuroinflammation. It can modulate the activity of microglia, the resident immune cells of the brain.[20] While MET activation on microglia can sometimes be detrimental in the context of TBI[20][21], HGF signaling generally exerts anti-inflammatory effects by promoting the generation of tolerogenic dendritic cells and suppressing harmful T-cell responses.[3][5][22][23]

Pharmacological Modulators of MET Signaling

A variety of pharmacological tools are available to investigate and manipulate the MET signaling pathway. These include small molecule inhibitors, activating and neutralizing antibodies, and recombinant HGF.

Compound ClassExample Compound(s)Mechanism of ActionIC50 (nM)Primary Use in ResearchReference(s)
Small Molecule Inhibitor MET kinase-IN-4Potent, orally active inhibitor of MET kinase activity.1.9 (for MET)In vitro kinase assays; preclinical cancer and neuroinflammation studies.[8]
Small Molecule Inhibitor PHA-665752Selective ATP-competitive inhibitor of MET kinase.-Blocking HGF-induced MET phosphorylation and downstream signaling in cell-based assays.[19]
Small Molecule Inhibitor SU11274Specific inhibitor of MET kinase activity.-Validating MET-dependent cellular responses in vitro.[24]
Small Molecule Inhibitor Capmatinib, TepotinibFDA-approved MET inhibitors for cancer therapy.-Investigating MET-dependent processes; potential for repurposing in neurological disease models.[25]
Monoclonal Antibody (Agonist) DN30Targets the extracellular domain of MET, inducing receptor activation.N/AMimicking HGF effects to study neuroprotection and regeneration.[1]
Recombinant Protein (Agonist) Recombinant HGFThe natural ligand for the MET receptor.N/AActivating MET signaling in cell culture and in vivo models to study its effects on neuronal survival, growth, and plasticity.[6][16]

Key Experimental Protocols

Protocol 1: In Vitro MET Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of a test compound against the MET kinase using a luminescence-based assay that quantifies ATP consumption.

Workflow:

Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute MET Kinase Enzyme - Prepare Substrate/ATP Mixture - Prepare Serial Dilution of Inhibitor B 2. Assay Plate Setup - Add 1 µL Inhibitor (or vehicle) - Add 2 µL MET Kinase - Add 2 µL Substrate/ATP to initiate A->B C 3. Kinase Reaction Incubate at room temperature for 60 minutes B->C D 4. Signal Detection (ADP-Glo™) - Add ADP-Glo™ Reagent to stop reaction - Incubate for 40 minutes C->D E 5. Luminescence Reading - Add Kinase Detection Reagent - Incubate for 30 minutes - Read luminescence on a plate reader D->E F 6. Data Analysis - Plot % Inhibition vs. log[Inhibitor] - Fit curve to determine IC50 value E->F

Caption: Workflow for an in vitro MET kinase inhibition assay. (Max-width: 760px)

Methodology (adapted from[8]):

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human MET kinase to the desired working concentration in Kinase Buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in Kinase Buffer. The final ATP concentration should be near its Km for MET.

    • Prepare a serial dilution of the test compound (e.g., MET kinase-IN-4) in 100% DMSO, followed by a further dilution in Kinase Buffer. Include a DMSO-only vehicle control.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the diluted test compound or vehicle control to the appropriate wells.

    • Add 2 µL of the diluted MET kinase to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. Final reaction volume is 5 µL.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using a kit like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Analysis of MET Activation in Neuronal Cultures by Western Blot

This protocol describes how to assess the activation (phosphorylation) of MET in primary neuronal cultures following stimulation with its ligand, HGF.

Workflow:

Western_Blot_Workflow A 1. Neuronal Culture Plate primary neurons (e.g., hippocampal or cortical) and culture until mature (e.g., 7-14 DIV) B 2. HGF Stimulation Treat neurons with HGF (e.g., 50 ng/mL) for a specified time (e.g., 30 min). Include untreated controls. A->B C 3. Cell Lysis & Protein Quantification Lyse cells in RIPA buffer with phosphatase and protease inhibitors. Determine protein concentration via BCA assay. B->C D 4. SDS-PAGE & Transfer Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane. C->D E 5. Immunoblotting - Block membrane (e.g., 5% BSA) - Incubate with primary antibodies (anti-p-MET, anti-total MET, anti-Actin) - Incubate with HRP-conjugated secondary antibodies D->E F 6. Detection & Analysis - Apply ECL substrate - Image chemiluminescence - Quantify band density and normalize p-MET to total MET E->F

Caption: Workflow for analyzing MET activation in neurons. (Max-width: 760px)

Methodology (synthesized from[4][16][19]):

  • Neuronal Culture:

    • Culture primary neocortical or hippocampal neurons from embryonic or early postnatal mice on plates coated with poly-D-lysine.

    • Maintain cultures in a suitable neuronal growth medium (e.g., Neurobasal medium supplemented with B-27) for 7-14 days in vitro (DIV) to allow for maturation.

  • HGF Stimulation:

    • Starve the mature neurons in a serum-free medium for 2-4 hours.

    • Treat the cells with recombinant HGF (e.g., 50 ng/mL) for a defined period (e.g., 30 minutes) to induce MET phosphorylation.[16] Include an untreated control group.

    • To test an inhibitor, pre-incubate the cells with the compound (e.g., PHA-665752 at 200 nM) for 1-2 hours before adding HGF.[19]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Y1234/1235).

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against total MET, and subsequently with a loading control antibody (e.g., anti-β-actin).

    • Quantify the band intensities using densitometry software. Calculate the ratio of p-MET to total MET to determine the level of receptor activation.

Conclusion

The MET receptor tyrosine kinase is a multifaceted and critical regulator of neuronal health, development, and plasticity. Its deep involvement in neuroprotection, synaptogenesis, and neuroinflammation makes it a high-value target for the development of novel therapeutics for a spectrum of devastating neurological disorders, from acute brain injury to chronic neurodegeneration and neurodevelopmental conditions. The protocols and data presented here provide a foundation for researchers to explore and exploit this promising pathway in neuropharmacological research.

References

Troubleshooting & Optimization

purification of N-Methyl-N-ethyltryptamine from byproducts

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide instructions on the synthesis or purification of controlled substances like N-Methyl-N-ethyltryptamine (MET). My purpose is to be helpful and harmless, and providing information that could facilitate the production of illegal drugs goes against my core principles. The creation and distribution of such substances are subject to strict legal regulations in many countries, and engaging in such activities can have serious legal and health-related consequences.

For legitimate scientific research conducted in a controlled and legally sanctioned environment, detailed purification protocols are typically developed and validated internally, or sourced from reputable, peer-reviewed scientific journals. Researchers in such settings have access to specialized databases and publications that provide established methodologies for working with controlled substances in a safe and legal manner.

  • Scientific Databases: SciFinder, Reaxys, and PubMed are invaluable tools for searching for published literature on chemical synthesis and purification.

  • Peer-Reviewed Journals: Publications in the fields of organic chemistry, medicinal chemistry, and pharmacology often contain detailed experimental sections.

  • Regulatory Guidance: Ensure compliance with all local and international regulations regarding the handling of controlled substances.

I can, however, provide information on general chemical purification techniques that are not specific to the synthesis of controlled substances. If you have questions about topics like chromatography, recrystallization, or distillation in a general context, I would be happy to assist you.

Technical Support Center: N-Methyl-N-ethyltryptamine (MET) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-N-ethyltryptamine (MET).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound (MET)?

A1: The synthesis of MET can lead to several impurities depending on the chosen synthetic route. The most common impurities include unreacted starting materials, byproducts from competing reactions, over-alkylation products, and products from side reactions. These can be broadly categorized as:

  • Under-alkylation Products: Incomplete alkylation can result in the presence of N-methyltryptamine (NMT) or N-ethyltryptamine (NET) in the final product.[1]

  • Competing Alkylation Products: If the alkylating agents are not specific, competing reactions can lead to the formation of N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[1]

  • Over-alkylation Products: The tertiary amine product can undergo further alkylation to form quaternary ammonium (B1175870) salts, such as N,N,N-trialkyltryptammonium salts.[1]

  • Side Reaction Products: Under certain conditions, particularly in reductive amination or reactions with acid catalysts, intramolecular cyclization can occur, leading to the formation of tetrahydro-β-carboline (THBC) derivatives via the Pictet-Spengler reaction.[1][2]

Q2: How do the different synthetic routes for MET influence the impurity profile?

A2: The choice of synthetic route significantly impacts the types and quantities of impurities formed.

  • Sequential Alkylation: This common method involves either the N-ethylation of N-methyltryptamine (NMT) or the N-methylation of N-ethyltryptamine (NET).[1] A primary challenge with this route is controlling the extent of alkylation, which often leads to a mixture of under- and over-alkylated products. The nucleophilicity of the amine changes with each alkylation step, making it difficult to isolate the desired tertiary amine selectively.[1]

  • Reductive Amination: This method can be a one-pot reaction and offers good control to avoid quaternary salt formation. However, it is prone to the Pictet-Spengler side reaction, which forms β-carboline impurities.[1]

  • Fischer Indole (B1671886) Synthesis: This approach builds the indole ring with the N-methyl-N-ethylaminoethyl side chain already in place, thus avoiding the challenges of selective N-alkylation.[1] This method can provide higher purity if the precursors are pure.

Q3: Why is purification of MET challenging?

A3: Purification is often difficult due to the similar physical properties (e.g., boiling points, polarity) of MET and its common impurities, particularly the other tryptamine (B22526) analogs (NMT, NET, DMT, DET).[1] This makes separation by standard techniques like distillation challenging and often necessitates chromatographic methods.

Troubleshooting Guides

Issue 1: Presence of Under-Alkylated Impurities (NMT, NET) in the Final Product.
  • Possible Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or insufficient amount of the alkylating agent.

  • Troubleshooting Steps:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and ensure the complete consumption of the starting secondary amine.

    • Optimize Reaction Conditions: Increase the reaction time or temperature according to established protocols.

    • Stoichiometry Adjustment: Ensure a slight excess of the alkylating agent is used, but be cautious of promoting over-alkylation.

    • Purification: If under-alkylated impurities persist, column chromatography is an effective method for their removal.[1]

Issue 2: Formation of Over-Alkylated Quaternary Ammonium Salts.
  • Possible Cause: The tertiary amine product is often more nucleophilic than the secondary amine precursor, leading to further alkylation.[1] This is particularly problematic with highly reactive alkylating agents like methyl iodide.

  • Troubleshooting Steps:

    • Choice of Alkylating Agent: Consider using less reactive alkylating agents. Ethylation reactions can sometimes be more selective than methylation due to greater steric hindrance.[1]

    • Controlled Addition: Add the alkylating agent slowly and at a controlled temperature to minimize over-reaction.

    • Alternative Synthetic Route: Employing reductive amination or the Fischer indole synthesis can circumvent the issue of over-alkylation.[1]

    • Purification: Quaternary ammonium salts are ionic and can often be removed by aqueous washes during the work-up.

Issue 3: Detection of Tetrahydro-β-carboline (THBC) Derivatives.
  • Possible Cause: This impurity arises from the Pictet-Spengler side reaction, which is an intramolecular cyclization. This is more common in syntheses that use strong acids or are conducted at high temperatures, and is a known side reaction in reductive aminations.[1]

  • Troubleshooting Steps:

    • pH Control: Avoid strongly acidic conditions if possible.

    • Temperature Management: Conduct the reaction at the lowest effective temperature to minimize the rate of the cyclization reaction.

    • Alternative Reagents: For reductive amination, the choice of reducing agent and reaction conditions can influence the extent of this side reaction.

    • Purification: Chromatographic separation is typically required to remove THBC impurities.

Data Presentation

Table 1: Common Impurities in this compound (MET) Synthesis

Impurity NameChemical FormulaFormation Pathway
N-Methyltryptamine (NMT)C₁₁H₁₄N₂Incomplete ethylation of NMT or starting material if ethylating NMT.[1]
N-Ethyltryptamine (NET)C₁₂H₁₆N₂Incomplete methylation of NET or starting material if methylating NET.[1]
N,N-Dimethyltryptamine (DMT)C₁₂H₁₆N₂Competing methylation reaction.[1]
N,N-Diethyltryptamine (DET)C₁₄H₂₀N₂Competing ethylation reaction.[1]
N,N,N-Trialkyltryptammonium SaltC₁₄H₂₁N₂⁺ (example)Over-alkylation of the tertiary amine product.[1]
Tetrahydro-β-carboline (THBC)C₁₁H₁₂N₂Pictet-Spengler side reaction.[1]
2-Methyl-tetrahydro-β-carbolineC₁₂H₁₄N₂Pictet-Spengler side reaction from NMT.[1]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of MET

This protocol outlines a general method for the purification of crude MET to remove common impurities.

  • Slurry Preparation: Dissolve the crude MET product in a minimal amount of the chosen eluent or a solvent in which it is highly soluble.

  • Column Packing: Pack a glass column with silica (B1680970) gel using a wet slurry method with the initial, non-polar eluent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The gradient used will depend on the specific impurities present.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Analysis: Combine the pure fractions containing MET and remove the solvent under reduced pressure. Analyze the final product for purity using GC-MS or NMR.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general method for the identification and quantification of impurities in a synthesized MET sample.

  • Sample Preparation: Dissolve a small amount (e.g., 0.5 mg) of the MET sample in a suitable solvent (e.g., 1 ml of methanol (B129727) or methylene (B1212753) chloride).[3] For analysis of the free base, an aqueous solution of the sample can be basified (e.g., with 0.2 N NaOH) and extracted with methylene chloride.[3]

  • GC Conditions:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation (e.g., 280°C).[3]

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 310°C) at a controlled rate (e.g., 10°C/min) to separate compounds with different boiling points.[3]

    • Carrier Gas: Use an inert gas like helium at a constant flow rate (e.g., 0.8 ml/min).[3]

  • MS Conditions:

    • Ionization Mode: Use Electron Impact (EI) ionization.

    • Scan Range: Scan a mass-to-charge ratio (m/z) range that covers the expected molecular weights of MET and its potential impurities (e.g., m/z 35-400).[3]

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra to reference standards or spectral libraries.

Visualizations

Synthesis_Pathways_and_Impurities Tryptamine Tryptamine NMT N-Methyltryptamine (NMT) Tryptamine->NMT Methylation NET N-Ethyltryptamine (NET) Tryptamine->NET Ethylation THBC Tetrahydro-β-carboline (THBC) (Impurity) Tryptamine->THBC Pictet-Spengler (Reductive Amination) MET This compound (MET) (Desired Product) NMT->MET Ethylation DMT N,N-Dimethyltryptamine (DMT) (Impurity) NMT->DMT Competing Methylation NMT->THBC Pictet-Spengler (from NMT) NET->MET Methylation DET N,N-Diethyltryptamine (DET) (Impurity) NET->DET Competing Ethylation Quat_Salt Quaternary Ammonium Salt (Impurity) MET->Quat_Salt Over-alkylation Troubleshooting_Logic Start Impurity Detected in MET Sample Impurity_Type Identify Impurity Type (e.g., GC-MS, NMR) Start->Impurity_Type Under_Alkylated Under-Alkylated (NMT, NET) Impurity_Type->Under_Alkylated Incomplete Reaction Over_Alkylated Over-Alkylated (Quaternary Salt) Impurity_Type->Over_Alkylated Excess Alkylation Side_Reaction Side-Reaction Product (THBC) Impurity_Type->Side_Reaction Intramolecular Cyclization Action_Under Increase Reaction Time/Temp Adjust Stoichiometry Column Chromatography Under_Alkylated->Action_Under Action_Over Use Less Reactive Alkylating Agent Controlled Addition Aqueous Wash Over_Alkylated->Action_Over Action_Side Control pH and Temperature Consider Alternative Reagents Column Chromatography Side_Reaction->Action_Side

References

Technical Support Center: N-Methyl-N-ethyltryptamine (MET) Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Methyl-N-ethyltryptamine (MET) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of MET in solution?

The stability of this compound (MET) in solution can be influenced by several factors, primarily:

  • Oxidation: The indole (B1671886) ring, a core structure in tryptamines like MET, is susceptible to oxidation, especially in the presence of oxygen and light. Hydroxylated analogs of MET are known to be particularly unstable and can form colored degradation products.[1]

  • pH: The pH of the solution can significantly impact the stability of MET. Acidic or basic conditions can potentially catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, lower temperatures are generally recommended.

  • Light Exposure: Exposure to UV or ambient light can provide the energy to initiate photo-degradation reactions.

  • Solvent Type: The choice of solvent can influence the stability of MET. Protic solvents might participate in degradation reactions more readily than aprotic solvents.

Q2: What are the recommended storage conditions for MET solutions?

While specific stability studies for MET in various solutions are not extensively documented in publicly available literature, general best practices for tryptamine (B22526) compounds suggest the following:

  • Short-Term Storage (up to 24-48 hours): Solutions can typically be stored at 2-8°C in a refrigerator, protected from light.

  • Long-Term Storage (days to months): For long-term storage, it is advisable to store solutions at -20°C or lower in airtight containers, protected from light. The solid oxalate (B1200264) salt of MET is reported to be stable for at least 5 years when stored at -20°C.[2]

Q3: What are the potential degradation pathways for MET?

Based on the chemistry of related tryptamines, the potential degradation pathways for MET in solution may include:

  • Oxidative Degradation: The indole nucleus is prone to oxidation, which can lead to the formation of various colored byproducts. This is a common degradation pathway for many indole-containing compounds.[1]

  • N-Oxide Formation: The tertiary amine in the side chain of MET can be oxidized to form an N-oxide.

  • Dealkylation: The N-methyl and N-ethyl groups could potentially be cleaved through oxidative dealkylation, leading to the formation of N-methyltryptamine (NMT) and N-ethyltryptamine (NET).

A diagram illustrating a hypothetical degradation pathway is provided below.

MET_Degradation_Pathway MET This compound (MET) Oxidation Oxidative Degradation (Indole Ring) MET->Oxidation O2, light, heat N_Oxide N-Oxide Formation MET->N_Oxide Oxidizing agents Dealkylation N-Dealkylation MET->Dealkylation Metabolic/Chemical Degradation_Products Indole Ring Oxidation Products (Colored) Oxidation->Degradation_Products MET_N_Oxide MET N-Oxide N_Oxide->MET_N_Oxide NMT N-Methyltryptamine (NMT) Dealkylation->NMT NET N-Ethyltryptamine (NET) Dealkylation->NET

Hypothetical Degradation Pathways for MET in Solution.

Troubleshooting Guides

Problem 1: I observe a color change in my MET solution over time.

  • Possible Cause: A color change, often to a bluish or darker hue, is a common indicator of oxidative degradation of the indole ring, a characteristic of many tryptamines.[1] This process can be accelerated by exposure to light and oxygen.

  • Troubleshooting Steps:

    • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil.

    • Minimize Headspace: Use a vial that is appropriately sized for the volume of your solution to minimize the amount of oxygen in the headspace.

    • Inert Gas: For sensitive experiments, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

    • Solvent Purity: Ensure that the solvent used is of high purity and free from oxidizing contaminants.

    • Re-analysis: Analyze the solution using an appropriate analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify any degradation products.

Problem 2: My experimental results are inconsistent, suggesting a change in MET concentration.

  • Possible Cause: The concentration of your MET stock solution may be decreasing over time due to degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of MET for your experiments, especially for sensitive assays.

    • Conduct a Stability Study: Perform a short-term stability study under your typical experimental conditions. This involves analyzing the concentration of MET in your solution at several time points (e.g., 0, 2, 4, 8, 24 hours).

    • Use a Validated Analytical Method: Employ a validated analytical method, such as HPLC-UV or LC-MS/MS, to accurately measure the concentration of MET.[1][3]

    • Check Storage Conditions: Verify that your stock solutions are being stored under the recommended conditions (frozen, protected from light).

The workflow for investigating MET solution instability is outlined in the diagram below.

MET_Stability_Troubleshooting_Workflow start Inconsistent Experimental Results or Visible Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage prepare_fresh Prepare Fresh MET Solution check_storage->prepare_fresh analytical_method Select & Validate Analytical Method (e.g., HPLC-UV, LC-MS) prepare_fresh->analytical_method time_course_analysis Perform Time-Course Analysis of MET Concentration analytical_method->time_course_analysis analyze_data Analyze Data for Degradation time_course_analysis->analyze_data stable Solution is Stable Under Tested Conditions analyze_data->stable No significant change unstable Solution is Unstable analyze_data->unstable Significant change end Implement Optimized Protocol stable->end identify_products Identify Degradation Products (e.g., using LC-MS/MS) unstable->identify_products optimize_conditions Optimize Storage/Handling Conditions identify_products->optimize_conditions optimize_conditions->end

Workflow for Investigating MET Solution Instability.

Experimental Protocols

Protocol 1: General Procedure for Assessing MET Stability in a Given Solvent

This protocol outlines a general method for determining the stability of MET in a specific solvent under defined conditions.

  • Preparation of MET Stock Solution:

    • Accurately weigh a known amount of MET standard.

    • Dissolve it in the desired solvent (e.g., methanol, ethanol, phosphate-buffered saline) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Time Points:

    • Aliquot the stock solution into several separate, sealed vials (amber glass is recommended).

    • Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

  • Time Point Analysis:

    • At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), retrieve one vial from each storage condition.

    • Dilute an aliquot of the solution to a suitable concentration for analysis.

    • Analyze the sample using a validated HPLC-UV or LC-MS method.

  • Data Analysis:

    • Calculate the concentration of MET at each time point relative to the initial concentration (time 0).

    • Plot the percentage of MET remaining versus time for each storage condition.

    • A significant decrease in the percentage of MET remaining indicates instability under those conditions.

Protocol 2: Recommended HPLC-UV Method for MET Quantification

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at the absorbance maxima of MET (approximately 220, 282, and 290 nm).[2]

  • Quantification: Use a calibration curve prepared from freshly made standards of known concentrations.

Quantitative Data Summary

As there is a lack of published quantitative stability data for MET in solution, the following table is provided as a template for researchers to populate with their own experimental findings.

SolventTemperature (°C)Light ConditionDuration% MET Remaining (Mean ± SD)Observations
Methanol25 (Room Temp)Ambient Light24 hoursUser-determinede.g., No color change
Methanol25 (Room Temp)Dark24 hoursUser-determined
PBS (pH 7.4)4Dark7 daysUser-determinede.g., Slight yellowing
Acetonitrile-20Dark30 daysUser-determined

By systematically investigating the stability of MET under their specific experimental conditions, researchers can ensure the accuracy and reliability of their results.

References

Technical Support Center: N-Methyl-N-ethyltryptamine (MET) Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the proper storage and handling of N-Methyl-N-ethyltryptamine (MET) reference standards. Adherence to these guidelines is crucial for maintaining the integrity and accuracy of experimental results.

Frequently Asked questions (FAQs)

Q1: What are the optimal storage conditions for this compound (MET) reference standards?

For long-term stability, solid this compound (MET) reference standards should be stored at -20°C.[1] Some suppliers also indicate that storage at temperatures between 2-8°C is suitable for shorter periods, but for long-term storage, -20°C is consistently recommended to ensure stability for multiple years.[1]

Q2: How long can I expect a MET reference standard to be stable?

When stored correctly at -20°C, MET reference standards from reputable suppliers are stable for at least five years.[1] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific expiry or retest dates.

Q3: My MET reference standard arrived at room temperature. Is it still viable?

It is common for suppliers to ship MET and other tryptamine (B22526) reference standards at ambient temperatures for domestic or short-distance shipping.[1] These standards are generally stable for short periods under these conditions. However, upon receipt, it is imperative to transfer the standard to the recommended -20°C storage condition for long-term preservation.

Q4: What are the primary causes of MET degradation?

Tryptamines, including MET, are susceptible to degradation from several environmental factors:

  • Oxidation: The indole (B1671886) ring in the tryptamine structure is prone to oxidation, which can be accelerated by exposure to air.

  • Light: Exposure to UV and ambient light can lead to photodegradation.

  • Moisture: The presence of humidity can facilitate hydrolytic degradation.

  • Heat: Elevated temperatures increase the rate of chemical decomposition.

Q5: Should I store MET reference standards as a solid or in solution?

For long-term storage, it is highly recommended to store MET as a solid. While solutions are necessary for experiments, they are more prone to degradation. If you need to store a solution, it should be for a short period, protected from light, and kept at a low temperature (e.g., -20°C). However, long-term storage of tryptamine solutions is generally not advised.

Data Presentation

Table 1: Recommended Storage Conditions for Tryptamine Reference Standards from Various Suppliers
SupplierCompoundRecommended Storage TemperatureStated StabilityShipping Conditions
Cayman Chemical MET (oxalate)-20°C≥ 5 yearsRoom temperature (continental US)
Sigma-Aldrich Tryptamine2-8°CNot specified on product page; refer to CoAAmbient
LGC Standards N-Methyltryptamine HCl+4°CNot specified on product page; refer to CoARoom Temperature

Troubleshooting Guide

Issue 1: Inconsistent or unexpected analytical results (e.g., lower than expected potency, new peaks in chromatogram).

  • Potential Cause: Degradation of the MET reference standard due to improper storage.

    • Solution: Review your storage procedures. Ensure the standard is stored at -20°C in a tightly sealed, light-resistant container. If degradation is suspected, it is recommended to use a fresh, unopened standard to confirm. The appearance of new peaks, especially in stability-indicating HPLC methods, can be a sign of degradation products.

  • Potential Cause: Contamination of the reference standard.

    • Solution: Always use clean spatulas and weighing instruments. Avoid introducing any contaminants into the primary container. It is good practice to aliquot a small amount of the standard for current use to prevent contamination of the bulk material.

  • Potential Cause: Issues with solvent or solution preparation.

    • Solution: Ensure the solvent is of high purity and appropriate for your analytical method. If preparing a stock solution, ensure the standard is fully dissolved. Some tryptamines can be challenging to dissolve; sonication may be required. Prepare solutions fresh whenever possible.

Issue 2: Peak tailing or poor peak shape in HPLC analysis.

  • Potential Cause: Secondary interactions between the basic MET molecule and residual acidic silanol (B1196071) groups on the HPLC column.[2]

    • Solution 1: Use a base-deactivated column specifically designed for the analysis of basic compounds.[3]

    • Solution 2: Adjust the pH of the mobile phase. A lower pH (e.g., 2-3) can protonate the silanol groups, reducing their interaction with the protonated amine of MET.[2]

    • Solution 3: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

  • Potential Cause: Column overload.

    • Solution: Reduce the concentration of the sample being injected or decrease the injection volume.[4]

  • Potential Cause: Column contamination or degradation.

    • Solution: If the column has been in use for a long time, it may be contaminated. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.[3]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a general method for the analysis of MET. Method optimization will be required based on the specific instrumentation and column used.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Formic acid (or other suitable mobile phase modifier).

    • Ultrapure water.

    • MET reference standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the MET reference standard.

    • Dissolve in methanol to make a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 280 nm.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the unknown samples.

    • Quantify the amount of MET in the samples by comparing the peak area to the calibration curve.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general method for the GC-MS analysis of MET. Derivatization may be necessary for certain applications but is often not required for tryptamines.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Capillary column suitable for amine analysis (e.g., HP-5MS, DB-5MS).[5]

  • Reagents:

    • Methanol or Ethyl Acetate (GC grade).

    • MET reference standard.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of MET in methanol or ethyl acetate.

    • Prepare working standards by serial dilution.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split (e.g., 10:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis:

    • Analyze the prepared standards and samples. Identification is based on retention time and comparison of the mass spectrum with a reference spectrum.

Mandatory Visualization

MET_Signaling_Pathway Simplified Signaling Pathway of this compound (MET) MET This compound (MET) SerotoninReceptor Serotonin Receptors (5-HT2A / 5-HT2C) MET->SerotoninReceptor Acts as a partial agonist G_Protein Gq/G11 Protein SerotoninReceptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CellularResponse Downstream Cellular Responses (e.g., Neuronal Excitation) IP3->CellularResponse Leads to DAG->CellularResponse Leads to

Caption: Simplified signaling pathway of this compound (MET).

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Analytical Results Start Inconsistent Analytical Results CheckStandard Check Reference Standard Integrity Start->CheckStandard CheckPrep Review Sample/Standard Preparation Start->CheckPrep CheckSystem Verify Analytical System Performance Start->CheckSystem Storage Proper Storage? (-20°C, protected from light/moisture) CheckStandard->Storage No Age Within Expiry Date? CheckStandard->Age Yes Weighing Accurate Weighing? CheckPrep->Weighing No Solvent Solvent Purity/Compatibility? CheckPrep->Solvent Yes Calibration System Calibrated? CheckSystem->Calibration No Column Column Performance OK? CheckSystem->Column Yes NewStandard Use a Fresh Standard Storage->NewStandard Age->CheckPrep Yes Age->NewStandard No Resolved Problem Resolved NewStandard->Resolved RevisePrep Revise Preparation Protocol Weighing->RevisePrep Dilution Correct Dilutions? Solvent->Dilution Yes Solvent->RevisePrep No Dilution->CheckSystem Yes Dilution->RevisePrep No RevisePrep->Resolved SystemMaint Perform System Maintenance Calibration->SystemMaint MobilePhase Mobile Phase Correct? Column->MobilePhase Yes Column->SystemMaint No MobilePhase->SystemMaint No SystemMaint->Resolved

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Technical Support Center: Troubleshooting Methionine Degradation in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate methionine (MET) degradation in analytical samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I am observing unexpected peaks in my chromatogram that elute earlier than the parent analyte.

  • Question: What are these unexpected, earlier-eluting peaks?

  • Answer: These peaks are likely the oxidized forms of methionine, namely methionine sulfoxide (B87167) (MetO) and methionine sulfone (MetO2). The oxidized forms are more hydrophilic and therefore elute earlier in reversed-phase liquid chromatography (LC) methods.[1]

  • Question: How can I confirm the identity of these peaks?

  • Answer: You can use mass spectrometry (MS) to confirm the identity of these peaks. Methionine sulfoxide will result in a mass increase of +16 Da, and methionine sulfone will show a mass increase of +32 Da compared to the parent molecule.[1]

Issue 2: My quantitative results for methionine-containing analytes are lower than expected and inconsistent across replicates.

  • Question: What could be causing the underestimation and variability of my analyte concentration?

  • Answer: The degradation of methionine to its oxidized forms leads to a decrease in the concentration of the parent analyte, causing underestimation.[1] Inconsistent sample handling, such as variable exposure to air or temperature fluctuations between replicates, can lead to different levels of oxidation and thus, inconsistent results.[1]

  • Question: How can I improve the accuracy and precision of my quantification?

  • Answer: To improve accuracy and precision, it is crucial to minimize methionine oxidation during sample preparation and analysis. This can be achieved by optimizing handling conditions, using antioxidants, and ensuring a standardized sample preparation workflow for all replicates.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is methionine degradation and why is it a concern in analytical samples?

Methionine degradation is primarily the oxidation of the sulfur atom in its side chain, forming methionine sulfoxide (MetO) and, to a lesser extent, methionine sulfone (MetO2).[1][3] This is a significant concern because it can lead to inaccurate quantification of the parent molecule, altered physicochemical properties that affect analytical results, and the misinterpretation of artifactual oxidation as a biologically relevant modification.[1]

Q2: What are the primary causes of methionine oxidation during sample preparation?

The primary causes of methionine oxidation are:

  • Exposure to atmospheric oxygen: Prolonged contact with air can promote oxidation.[1]

  • Elevated temperatures: Higher temperatures accelerate the rate of oxidation reactions.[1][2]

  • Presence of oxidizing agents: Contaminants or reagents that are oxidative in nature can degrade the sample.[1] This includes reactive oxygen species (ROS) like hydrogen peroxide, which can be generated in the presence of metal ions.[4][5]

  • Lengthy procedures: Extended experimental workflows, such as long enzymatic digests, increase the opportunity for oxidation to occur.[1]

  • Analytical instrumentation: The electrospray ionization (ESI) source in mass spectrometry can itself induce in-source oxidation.[1][6]

Q3: How can I detect and quantify the level of oxidation in my samples?

The level of oxidation can be detected and quantified using:

  • Liquid Chromatography (LC): As methionine sulfoxide is more hydrophilic, it will typically elute earlier than methionine in a reversed-phase LC method.[1]

  • Mass Spectrometry (MS): Oxidation results in a predictable mass shift of +16 Da for methionine sulfoxide and +32 Da for methionine sulfone. The relative abundance of these species can be determined by comparing the peak areas of their respective extracted ion chromatograms.[1]

  • Advanced Methods: For more accurate quantification that distinguishes between in-vivo and in-vitro oxidation, methods like Methionine Oxidation by Blocking with Alkylation (MObBa) or stable isotope labeling with 18O-labeled hydrogen peroxide can be employed.[6][7][8][9]

Q4: What are the most effective strategies to prevent methionine oxidation?

A multi-faceted approach is most effective:

  • Optimized Handling Conditions: Work quickly, keep samples on ice or at reduced temperatures, and minimize their exposure to air.[1][2] Degassing aqueous solutions by sparging with an inert gas like nitrogen or argon is also recommended.[1]

  • Use of Antioxidants: Add a sacrificial antioxidant to the sample or formulation buffer. Free L-methionine is an excellent choice, as it scavenges oxidants.[1][2] Other effective water-soluble antioxidants include ascorbic acid and N-acetyl-cysteine (NAC).[1]

  • Use of Chelating Agents: Incorporate a metal chelator like EDTA into your buffers to sequester metal ions that can catalyze oxidation reactions.[5]

  • Chemical Blocking: For advanced workflows, unoxidized methionine can be chemically modified (alkylated) using reagents like iodoacetamide (B48618) (IAA) at a low pH to prevent subsequent oxidation during analysis.[1][7]

Q5: Is it possible to reverse the oxidation of methionine sulfoxide back to methionine in a sample?

Standard laboratory reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) cannot reverse the oxidation of methionine sulfoxide back to methionine.[1] While specific enzymes called methionine sulfoxide reductases (Msrs) can perform this reduction in vivo, this is not a standard procedure for analytical sample preparation.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to methionine degradation and its prevention.

Table 1: Impact of Temperature and pH on Methionine Stability

ConditionObservationReference
Temperature
Elevated TemperaturesAccelerate the rate of chemical reactions, including oxidation.[1][2][1][2]
Storage at 25°C vs. 4°CSignificantly lower levels of myoglobin (B1173299) oxidation were observed at 4°C compared to 25°C.[11]
pH
Neutral or Alkaline pHSignificantly accelerates the degradation of S-adenosyl-L-methionine (a methionine derivative).[12][12]
Acidic Conditions (pH 3.0-5.0)Optimal for minimizing the degradation of S-adenosyl-L-methionine.[13][13]
Acidic Environment (e.g., pH 5.3 or 5.8)Accelerates myoglobin oxidation.[11]

Table 2: Effectiveness of Antioxidant Strategies

AntioxidantRecommended ConcentrationEfficacyReference
L-Methionine 10-20 mMActs as a sacrificial antioxidant, effectively scavenging oxidants to protect the analyte.[1][1]
N-acetyl-cysteine (NAC) 5 mMA water-soluble antioxidant that can be effective in preventing oxidation.[1][1][14]
Ascorbic Acid Not specifiedA water-soluble antioxidant that can be effective.[1][1]
EDTA 1-5 mMA metal chelator that prevents redox reactions catalyzed by metal ions.[5][5]

Key Experimental Protocols

Protocol 1: General Sample Handling to Minimize Oxidation

This protocol outlines fundamental procedures to reduce artifactual methionine oxidation.

1. Reagent Preparation:

  • Use high-purity water (e.g., 18.2 MΩ·cm) and analytical grade reagents to minimize contaminants.[1]
  • Degas all aqueous buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to use.[1]

2. Sample Handling:

  • Thaw frozen samples rapidly in a water bath and immediately place them on ice. Avoid slow thawing at room temperature.[1]
  • Perform all sample preparation steps on ice or in a cold room to minimize thermal degradation.[1]
  • Work quickly and efficiently to minimize the duration of exposure to atmospheric oxygen.[1][2]
  • Use vials with limited headspace and cap them promptly to reduce air exposure.[1]

Protocol 2: Preparation of an Antioxidant-Fortified Buffer

This protocol describes the preparation of a buffer containing L-methionine as a sacrificial antioxidant.

1. Prepare Antioxidant Stock Solution:

  • Prepare a 100 mM stock solution of unlabeled L-Methionine in degassed, high-purity water. Ensure it is fully dissolved.[1]

2. Fortify Sample Buffer:

  • Add the L-Methionine stock solution to your sample diluent or buffer to achieve a final concentration of 10-20 mM. For example, add 1 mL of 100 mM L-Methionine stock to 9 mL of buffer to get a 10 mM final concentration.[1]
  • Vortex the solution thoroughly to ensure the antioxidant is homogenously mixed.[1]

3. Sample Preparation:

  • Use this antioxidant-fortified buffer for all subsequent dilutions of your analyte stock solution and for the preparation of your calibration standards and quality controls.[1]

Protocol 3: Quantification of Methionine Oxidation using MObBa (Methionine Oxidation by Blocking with Alkylation)

This protocol provides a general workflow for the MObBa technique to accurately quantify methionine oxidation by preventing further oxidation during analysis.

1. Sample Preparation:

  • Prepare your protein or peptide samples as required for your specific workflow (e.g., enzymatic digestion).

2. Alkylation of Unoxidized Methionine:

  • Treat the samples with iodoacetamide (IAA) at a low pH. This selectively alkylates the unoxidized methionine residues.[7][9] The alkylation prevents subsequent spurious oxidation during mass spectrometric analysis.[7][9]

3. Mass Spectrometry Analysis:

  • Analyze the samples using LC-MS/MS.

4. Data Analysis:

  • Quantify the levels of alkylated methionines. This provides a stable proxy for the amount of unoxidized methionine that was present in the sample before the alkylation step.[7][9] The level of methionine oxidation can then be determined by comparing the amount of alkylated methionine to the total amount of methionine.

Visualizations

cluster_oxidation Methionine Oxidation Pathway Met Methionine (MET) MetO Methionine Sulfoxide (MetO) (+16 Da) Met->MetO Oxidation (Reversible in vivo) MetO2 Methionine Sulfone (MetO2) (+32 Da) MetO->MetO2 Further Oxidation (Irreversible)

Caption: Chemical pathway of Methionine oxidation.

cluster_workflow Troubleshooting Workflow for MET Degradation Start Observe Unexpected Peaks or Inconsistent Quantitative Results CheckLCMS Confirm Peak Identity using LC-MS (Mass Shift of +16 or +32 Da) Start->CheckLCMS IdentifyCause Identify Potential Causes of Oxidation CheckLCMS->IdentifyCause Causes Exposure to Oxygen? Elevated Temperature? Oxidizing Agents? Long Procedures? IdentifyCause->Causes ImplementSolutions Implement Preventative Measures Causes->ImplementSolutions Solutions Optimize Handling (Low Temp, Inert Gas) Add Antioxidants (L-Met, NAC) Use Chelating Agents (EDTA) ImplementSolutions->Solutions Reanalyze Re-analyze Samples Solutions->Reanalyze Success Problem Resolved Reanalyze->Success

Caption: Logical workflow for troubleshooting MET degradation.

cluster_mobba MObBa Experimental Workflow Sample Protein/Peptide Sample (Contains Oxidized and Unoxidized MET) Alkylation Add Iodoacetamide (IAA) at Low pH Sample->Alkylation AlkylatedSample Unoxidized MET is Alkylated (Oxidized MET is Unchanged) Alkylation->AlkylatedSample LCMS LC-MS/MS Analysis AlkylatedSample->LCMS Quantification Quantify Alkylated MET LCMS->Quantification Result Determine Original Oxidation Level Quantification->Result

Caption: Experimental workflow for the MObBa technique.

References

Technical Support Center: Improving Peak Resolution in N-Methyl-N-ethyltryptamine (MET) Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the chromatographic analysis of N-Methyl-N-ethyltryptamine (MET). As a tryptamine (B22526) derivative, MET presents unique analytical hurdles, primarily related to its basic nature, which can lead to poor peak shape and inadequate resolution. This guide offers systematic solutions for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) applications.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or co-eluting peaks for MET in my HPLC analysis?

Poor resolution is often a result of suboptimal analytical conditions. Several factors can be the cause:

  • Inappropriate Mobile Phase: The pH and solvent strength of the mobile phase are critical for separating basic compounds like tryptamines. An unbuffered or improperly pH-adjusted mobile phase can lead to inconsistent analyte ionization and poor selectivity.[1][2]

  • Suboptimal Flow Rate: While a faster flow rate shortens analysis time, it can decrease peak efficiency and worsen resolution. Lowering the flow rate often improves separation by allowing more time for interactions with the stationary phase.[1][3]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of resolving power.[1]

  • Incorrect Column Chemistry: A standard C18 column may not provide sufficient selectivity. Trying a different stationary phase (e.g., phenyl-hexyl or biphenyl) can alter selectivity and improve the resolution of MET from other components.[4]

Q2: My MET peak is tailing significantly. What is the primary cause and how can I fix it?

Peak tailing for basic compounds like MET is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol (B1196071) groups on the surface of silica-based stationary phases.[5][6][7] This is a prevalent issue at mid-range pH.[5]

To fix this, you can:

  • Optimize Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to protonate the residual silanol groups, minimizing their interaction with the protonated MET.[5][8] Alternatively, using a high pH (e.g., >9) on a pH-stable column can keep the MET analyte in its neutral form, also improving peak shape.

  • Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated ("capped"), which significantly reduces the sites available for secondary interactions and produces more symmetrical peaks for basic compounds.[5][8]

  • Add Mobile Phase Modifiers: Adding a small amount of a basic competitor, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, improving peak symmetry.[8]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH on the column surface and reduce silanol interactions.[6][8]

Q3: My MET peak has poor retention on a standard C18 column. How can I increase its retention time?

Tryptamines are often polar and may elute too quickly on traditional reversed-phase columns.[1] To increase retention:

  • Increase Aqueous Content: In reversed-phase HPLC, reducing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase the retention of polar compounds.[1]

  • Use an Aqueous-Stable Column: If using a highly aqueous mobile phase (>95% water), standard C18 columns can suffer from "hydrophobic collapse." Columns specifically designed for these conditions (e.g., AQ-type C18) resist this phenomenon and provide stable retention for polar analytes.[1]

  • Change to a High pH Mobile Phase: On a suitable pH-stable column, running at a high pH (e.g., 9.5) will neutralize the MET molecule, making it more hydrophobic and increasing its retention on a reversed-phase column.

Q4: What is the role of mobile phase pH in analyzing MET and how do I choose the right pH?

Mobile phase pH is one of the most critical parameters for controlling the retention, selectivity, and peak shape of ionizable compounds like MET.[2][9] The goal is to choose a pH that keeps MET in a single, consistent ionic state throughout the analysis. A general rule is to work at a pH that is at least 2 units away from the analyte's pKa.[6][9] If the pH is too close to the pKa, both ionized and unionized forms of MET will exist, leading to peak broadening or splitting.[9]

  • Low pH (e.g., 2.5 - 3.5): MET's amine group will be fully protonated (positively charged). This is a common strategy to achieve good peak shape, as it also suppresses the ionization of silanol groups on the column.[5]

  • High pH (e.g., 9.5 - 11.5): MET will be in its neutral, unprotonated form. This increases retention in reversed-phase and can yield excellent peak shape, but requires a column specifically designed to be stable at high pH.[10]

Q5: I'm using Gas Chromatography (GC). Why is my MET peak tailing?

Peak tailing in GC for amines like MET is typically caused by "activity" within the system.[11]

  • Active Sites: Free silanol groups on the surface of an undeactivated injector liner or the front of the GC column can strongly interact with the amine, causing tailing.[11][12] Ensure you are using a high-quality, deactivated liner and column.

  • Contamination: Non-volatile contaminants in the liner or on the column can also create active sites.[11] Regularly replacing the liner and trimming the first few centimeters off the column inlet can resolve this.[12]

  • Cold Spots: A cold region in the sample flow path (from the injector to the detector) can cause analytes to condense and re-vaporize unevenly, leading to tailing.[12]

  • Derivatization: For particularly problematic amines, chemical derivatization can be used to mask the active amine group, improving peak shape and thermal stability.[12]

Q6: Can this compound be separated into its enantiomers?

Yes. Since this compound possesses a chiral center, it exists as a pair of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation critical in pharmaceutical development.[13] This separation requires a chiral environment, which can be achieved using techniques such as:

  • Chiral HPLC: This is the most common method, utilizing a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.[13][14]

  • Capillary Electrophoresis (CE): This technique uses a chiral selector (such as a cyclodextrin) added to the background electrolyte to achieve separation of the enantiomers.[14][15]

Troubleshooting Guides and Workflows

Guide 1: Systematic Troubleshooting of HPLC Peak Tailing

Peak tailing is a persistent issue when analyzing basic compounds. This workflow provides a step-by-step process to diagnose and resolve the problem.

G Troubleshooting Workflow for Peak Tailing start Start: MET Peak is Tailing check_overload Step 1: Check for Overload (Dilute sample 10x and re-inject) start->check_overload overload_yes Tailing Improves: Reduce sample concentration or injection volume. check_overload->overload_yes Yes check_pH Step 2: Evaluate Mobile Phase pH (Is pH >= 2 units from pKa?) check_overload->check_pH No end Problem Resolved overload_yes->end pH_no Adjust pH to 2.5-3.5 (using formate/acetate buffer) or >9.5 on a pH-stable column. check_pH->pH_no No check_column Step 3: Assess Column Type (Is it end-capped or specifically for basic compounds?) check_pH->check_column Yes pH_no->check_column column_no Switch to a modern, high-purity, end-capped C18 column or a column designed for polar/basic analytes. check_column->column_no No check_modifier Step 4: Consider Additives (Are you using a buffer or masking agent?) check_column->check_modifier Yes column_no->check_modifier modifier_no Add a buffer (10-50 mM). If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase to mask silanols. check_modifier->modifier_no No check_modifier->end Yes modifier_no->end

Caption: A decision tree for systematically troubleshooting peak tailing.

Guide 2: The Mechanism of Peak Tailing and a pH-Based Solution

This diagram illustrates the chemical interactions at the stationary phase surface that cause peak tailing for MET and how adjusting mobile phase pH mitigates the issue.

G Analyte-Stationary Phase Interactions cluster_mid_pH Mid-Range pH (e.g., 5-7): POOR PEAK SHAPE cluster_low_pH Low pH (e.g., < 4): GOOD PEAK SHAPE Silanol_mid Si-O⁻ (Ionized Silanol) interaction Strong Ionic Interaction (Causes Peak Tailing) Silanol_mid->interaction MET_mid MET-H⁺ (Protonated Amine) MET_mid->interaction Silanol_low Si-OH (Neutral Silanol) MET_low MET-H⁺ (Protonated Amine) no_interaction Repulsion / No Interaction (Symmetrical Peak)

Caption: How mobile phase pH affects interactions causing peak tailing.

Quantitative Data Summary

The following table summarizes key chromatographic parameters and their typical effects on the analysis of amine compounds like MET.

ParameterTypical Range/SettingEffect on Resolution & Peak ShapeConsiderations
Mobile Phase pH 2.5 - 3.5 or 9.0 - 11.5High Impact. Moving pH away from the analyte's pKa minimizes secondary ionic forms, drastically improving peak shape and resolution.[2][9]Low pH is compatible with most silica (B1680970) columns. High pH requires a specialized hybrid or polymer-based column.
Buffer Concentration 10 - 50 mMMedium Impact. Higher concentrations improve pH stability on the column and can help mask silanol sites, improving symmetry.[6]High buffer concentrations can precipitate in high organic mobile phases and may cause issues with MS detection.
Column Temperature 30 - 50 °CMedium Impact. Higher temperatures decrease mobile phase viscosity, improving efficiency (sharper peaks).[3][8] Can also alter selectivity.Ensure analyte is stable at elevated temperatures. Column lifetime may be reduced at very high temperatures.
Flow Rate 0.5 - 1.5 mL/min (4.6 mm ID)Medium Impact. Lower flow rates generally increase efficiency and improve resolution but increase run time.[1][3]The optimal flow rate depends on the column particle size and dimensions.
Organic Modifier Acetonitrile or MethanolLow-Medium Impact. Acetonitrile often provides higher efficiency (sharper peaks) and lower backpressure than methanol.[16]Can alter selectivity; trying both is a useful method development step.
Injection Volume 1 - 20 µLVariable Impact. Overloading the column by injecting too much sample mass leads to peak fronting or broadening.[5][6]Test by diluting the sample. If peak shape improves, overload was the issue.

Experimental Protocols

Protocol 1: Recommended Starting HPLC-UV Method for MET

This protocol provides a robust starting point for developing a method for this compound analysis, focusing on achieving good peak shape.

1. Materials & Equipment:

  • HPLC system with UV or DAD detector

  • High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • 0.45 µm membrane filters for mobile phase

2. Mobile Phase Preparation (Low pH):

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Degassing: Degas both mobile phases for 10-15 minutes using sonication or vacuum filtration.

3. Chromatographic Conditions:

  • Column: High-purity, end-capped C18 (150 mm x 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 280 nm[17]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp from 10% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 10% B

    • 18-25 min: Equilibrate at 10% B

4. Sample Preparation:

  • Dissolve the MET standard or sample in the initial mobile phase (90% A: 10% B) to a concentration of approximately 0.1 mg/mL.[18] This prevents peak distortion caused by using a solvent stronger than the mobile phase.[6]

Protocol 2: Column Washing Procedure to Restore Performance

If you suspect column contamination is causing poor peak shape or high backpressure, this generic flushing procedure can help restore performance.[8]

1. Disconnect the column from the detector. 2. Flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for 30 minutes each:

  • Your mobile phase without buffer salts (e.g., Water/Acetonitrile)
  • 100% Water (to remove salts)
  • 100% Isopropanol (to remove strongly retained non-polar compounds)
  • 100% Methanol
  • 100% Acetonitrile 3. Re-equilibrate the column with your initial mobile phase conditions for at least 30-60 minutes or until a stable baseline is achieved.

Protocol 3: Sample Preparation for GC-MS Analysis of Tryptamines

This protocol describes a basic liquid-liquid extraction to prepare MET for GC-MS analysis, aiming to isolate the free base.[17]

1. Sample Preparation:

  • Dissolve approximately 0.5 mg of the sample in 1.5 mL of high-purity water.

  • Add 20 µL of 0.2 N NaOH to the solution to deprotonate the amine and form the free base.

  • Add 1.5 mL of a suitable organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate) and vortex for 1-2 minutes to extract the MET free base.

  • Centrifuge to separate the layers.

2. Analysis:

  • Carefully transfer the organic (bottom, if using methylene chloride) layer to a clean vial.

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS injection.

  • GC Conditions (Starting Point): Use a standard HP-5MS column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 280°C. Use a temperature program starting at 50-70°C and ramping up to 310°C.[17][19]

References

Technical Support Center: Minimizing Side Reactions in Methionine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methionine (MET) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during synthetic processes.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.

Issue 1: Oxidation of Methionine

Q1: My final product analysis shows a significant peak corresponding to methionine sulfoxide (B87167). What causes this and how can I prevent it?

A1: Methionine's thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide. This is a common side reaction, especially under acidic conditions or exposure to air.[1]

Root Causes:

  • Atmospheric Oxygen: Performing reactions or workups open to the air can lead to oxidation.

  • Oxidizing Reagents: Traces of oxidizing agents in your solvents or reagents.

  • Acidic Cleavage: Final cleavage steps from a resin support in peptide synthesis are primary points of oxidation.[1][2]

Troubleshooting & Prevention Strategies:

  • Inert Atmosphere: Conduct the synthesis, particularly sensitive steps like reagent addition and cleavage, under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Degas Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen.

  • Use of Scavengers/Antioxidants:

  • Post-Synthesis Reduction: If oxidation has already occurred, the resulting methionine sulfoxide can often be reduced back to methionine.

    • Treatment with a solution of TFA-NH₄I-Me₂S can reduce Met(O) without disrupting other sensitive functionalities like disulfide bridges.[3]

    • In some strategies, methionine sulfoxide is intentionally used during synthesis to improve solubility and purification, followed by a final reduction step to yield the desired product.[1][5]

Issue 2: Racemization and Enantiomeric Purity

Q2: My synthesis of L-methionine is resulting in a high percentage of the D-enantiomer. What factors cause racemization, and how can I achieve higher enantiomeric purity?

A2: Racemization, the conversion of a pure enantiomer into a mixture of both D and L forms, is a significant challenge, particularly in syntheses involving chiral centers. The key mechanism involves the deprotonation of the alpha-carbon, which is facilitated by basic conditions.[6]

Root Causes:

  • Alkalinity (pH): The presence of a base is a primary factor affecting racemization. The basicity of the organic base used has a great influence.[6]

  • Reaction Time: Prolonged exposure to reaction conditions, especially in the presence of a base, can increase the extent of racemization.[7]

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

Troubleshooting & Prevention Strategies:

  • Control of pH/Basicity: Carefully control the pH and choose the appropriate base. For example, in peptide synthesis, sterically hindered, weaker bases like 2,4,6-collidine (TMP) tend to produce less racemization compared to stronger, less hindered bases like N,N-diisopropylethylamine (DIEA).[6]

  • Optimize Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for racemization.

  • Use of Additives: In peptide coupling reactions, adding racemization inhibitors such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress epimerization.[1][6]

  • Purification: If racemization occurs, the final product may require purification to isolate the desired enantiomer. Chiral chromatography is often necessary to separate enantiomers, though it can be costly and complex.[7]

Issue 3: Incomplete Reactions and Low Yield in Industrial Processes

Q3: In my DL-methionine synthesis via the carbonate-hydantoin process, I'm getting low yields and have significant amounts of the 5-(2-methylthioethyl)hydantoin intermediate remaining. How can I improve the conversion?

A3: The industrial synthesis of DL-methionine often proceeds through a Bucherer–Bergs reaction to form a hydantoin (B18101) intermediate, which is then hydrolyzed to methionine.[8][9] Incomplete hydrolysis is a common cause of low yield.

Root Causes:

  • Suboptimal Hydrolysis Conditions: Incorrect temperature, pressure, or pH during the hydrolysis step.

  • Insufficient Reaction Time: The hydrolysis of the hydantoin ring requires sufficient time to go to completion.

  • Reagent Ratios: Incorrect molar ratios of reagents in the initial hydantoin formation can lead to side products and affect the overall yield.[10]

Troubleshooting & Prevention Strategies:

  • Optimize Hydrolysis: Ensure the hydrolysis of the hydantoin intermediate is carried out under optimal conditions. This typically involves heating under pressure with a strong base (like NaOH) or acid.[8] For instance, one process describes heating with a 50 wt.% NaOH solution to 160°C for 1.5 hours.

  • Monitor Reaction Progress: Use an analytical technique like HPLC to monitor the disappearance of the hydantoin intermediate and the formation of methionine to determine the optimal reaction time.

  • Control Reagent Stoichiometry: In the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the starting ketone/aldehyde:cyanide:(NH₄)₂CO₃ is recommended to balance reactivity and avoid side products.[10]

  • Purification: Post-synthesis purification using techniques like macroporous adsorption resins can effectively separate methionine from byproduct salts and unreacted intermediates, achieving purities of ≥ 99%.[11]

Data Presentation

Table 1: Common Impurities in Synthetic Methionine
Impurity NameCommon CauseRecommended Analytical Method
L-Methionine-sulfoxide Oxidation by atmospheric oxygen or oxidizing agents.[1]Reversed-Phase HPLC with UV or CAD detection.[12][13]
N-Acetyl-DL-methionine Byproduct from synthesis, particularly if acetic anhydride (B1165640) or related reagents are used.Mixed-mode HPLC (Reversed Phase/Cation Exchange).[12][13]
Dimerization Products Side reactions during synthesis.Mixed-mode HPLC.[12]
5-(2-methylthioethyl)hydantoin Incomplete hydrolysis in the Bucherer-Bergs/carbonate-hydantoin process.[8]Reversed-Phase HPLC.
D-Methionine Racemization under basic conditions or elevated temperatures.[6]Chiral HPLC.[7]

Experimental Protocols

Protocol 1: General Strecker Synthesis of DL-Methionine

The Strecker synthesis is a classic method for producing racemic amino acids from an aldehyde.[14][15] For methionine, the starting aldehyde is methional (3-(methylthio)propionaldehyde).

Materials:

  • Methional

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Ammonia (B1221849) solution

  • Hydrochloric Acid (HCl), concentrated

  • Water, Methanol or other suitable solvent

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve the aldehyde and ammonium chloride in an aqueous ammonia solution or methanol.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of potassium cyanide (or sodium cyanide) dropwise while maintaining the low temperature. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) until the formation of the α-aminonitrile is complete.[16] The iminium ion intermediate is attacked by the cyanide ion to form the aminonitrile.[14]

  • Hydrolysis of the Nitrile:

    • Carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture under reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.[15]

    • Monitor the reaction by TLC or HPLC to ensure complete conversion.

  • Isolation and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., pyridine (B92270) or ammonium hydroxide) to precipitate the crude amino acid.

    • Filter the solid product, wash with cold water and then with a solvent like ethanol.

    • Recrystallize the crude methionine from hot water or an alcohol/water mixture to obtain the purified product.

Protocol 2: Impurity Profiling of Methionine by HPLC

This protocol provides a general method for detecting common impurities like methionine sulfoxide using mixed-mode chromatography.[12][13][17]

Instrumentation & Columns:

  • HPLC System: With UV or Charged Aerosol Detector (CAD).

  • Column: Mixed-mode column such as SIELC Primesep 100 (4.6 x 150 mm, 5 µm).[12][17] This column utilizes both reversed-phase and cation-exchange mechanisms.[13]

Mobile Phase & Conditions:

  • Mobile Phase A: Water with a buffer (e.g., 0.05% Sulfuric Acid or an ammonium formate (B1220265) buffer).[17]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: A typical gradient might start at a low percentage of MeCN and increase over the run to elute more hydrophobic compounds. (e.g., start at 5% B, ramp to 70% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200-210 nm.[17]

  • Sample Preparation: Dissolve the methionine sample in the mobile phase starting condition to an appropriate concentration (e.g., 1 mg/mL).

Procedure:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample solution.

  • Run the gradient program and collect the data.

  • Identify and quantify impurities by comparing retention times and peak areas with certified reference standards for potential impurities like L-methionine-sulfoxide and N-acetyl-DL-methionine.[12]

Mandatory Visualizations

Diagram 1: Industrial Methionine Synthesis & Side Reactions

G cluster_reactants Starting Materials cluster_process Synthesis Process acrolein Acrolein mmp Methional (MMP) acrolein->mmp + MeSH side_products_1 Other Aldol Side Products acrolein->side_products_1 mesh Methyl Mercaptan (MeSH) hcn HCN nh3_co2 NH3 + CO2 (Ammonium Carbonate) hydantoin 5-(2-methylthioethyl)hydantoin mmp->hydantoin + HCN + NH3, CO2 (Bucherer-Bergs) met_salt Methionine Salt hydantoin->met_salt Alkaline Hydrolysis incomplete_hydrolysis Incomplete Hydrolysis hydantoin->incomplete_hydrolysis dl_met DL-Methionine met_salt->dl_met Neutralization (e.g., with CO2)

Caption: Industrial synthesis of DL-Methionine via the carbonate-hydantoin process.

Diagram 2: Troubleshooting Workflow for Product Impurity

G start Start: High Impurity Detected identify Identify Impurity (e.g., HPLC, MS) start->identify oxidation Impurity is Methionine Sulfoxide? identify->oxidation Check Mass (+16 Da) racemization Impurity is D-Enantiomer? oxidation->racemization No solve_ox 1. Use Inert Atmosphere 2. Add Scavengers (DTT, TIS) 3. Degas Solvents oxidation->solve_ox Yes intermediate Impurity is Unreacted Hydantoin Intermediate? racemization->intermediate No solve_rac 1. Lower Reaction pH/Base Conc. 2. Reduce Temperature 3. Shorten Reaction Time racemization->solve_rac Yes solve_int 1. Increase Hydrolysis Time/Temp 2. Optimize Base Concentration 3. Verify Reagent Stoichiometry intermediate->solve_int Yes other Consult further literature for unknown impurities intermediate->other No

Caption: A logical workflow for diagnosing and resolving common impurities in MET synthesis.

References

Technical Support Center: N-Methyl-N-ethyltryptamine (MET) Stability and Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Methyl-N-ethyltryptamine (MET) through salt formation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound (MET) a concern?

A1: this compound, like many tryptamines, is susceptible to degradation, particularly in its freebase form. The primary degradation pathways involve oxidation of the indole (B1671886) ring and the tertiary amine side chain. This degradation can be accelerated by exposure to light, heat, and oxygen, leading to a decrease in purity and potency over time. The freebase form of MET is often an oil or a low-melting-point solid, which can be difficult to handle and accurately weigh.

Q2: How does converting MET to a salt improve its stability?

A2: Converting the MET freebase into a salt form, such as a fumarate (B1241708), hydrochloride, or oxalate (B1200264), significantly enhances its stability. Salt formation typically results in a crystalline solid, which is less susceptible to aerial oxidation and degradation compared to the oily or amorphous freebase. Crystalline salts are also generally easier to handle, weigh, and store, ensuring more accurate and reproducible experimental results. For instance, MET oxalate is reported to have a stability of at least five years when stored at -20°C.[1]

Q3: What are the most common and effective salt forms for MET?

A3: The most common salt forms for tryptamines, including MET, are fumarate and hydrochloride salts. Fumarate salts are often favored because they tend to form stable, crystalline solids that are not overly hygroscopic.[2] Hydrochloride salts are also widely used and can improve the aqueous solubility of the compound. The choice of the salt form can depend on the desired physical properties, such as solubility, and the intended application.

Q4: What are the optimal storage conditions for MET and its salts?

A4: To ensure long-term stability, both MET freebase and its salts should be stored in a cool, dry, and dark environment.[3] It is recommended to store them in airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For long-term storage, temperatures of -20°C are recommended.[1]

Q5: How can I monitor the stability of my MET samples?

A5: The stability of MET can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS). These methods can be used to assess the purity of the sample over time and to detect the formation of any degradation products. A decrease in the peak area of MET and the appearance of new peaks would indicate degradation.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
MET freebase has turned from a clear/white solid/oil to a yellow/brown color. Oxidation of the indole ring.This indicates degradation. While the material may still be usable for some applications, its purity is compromised. For future prevention, store the freebase under an inert atmosphere in a cool, dark place. Consider converting it to a more stable salt form for long-term storage.
Difficulty in precipitating the MET salt during the salt formation procedure. - The solution is not saturated enough.- Incorrect solvent system being used.- Impurities in the freebase are inhibiting crystallization.- Try to concentrate the solution by evaporating some of the solvent.- Cool the solution in an ice bath or freezer to induce precipitation.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Consider using a different anti-solvent to precipitate the salt.- Purify the MET freebase using column chromatography before salt formation.
The resulting MET salt is an oil or a sticky solid instead of a crystalline powder. - Residual solvent is present.- The salt has a low melting point or is amorphous.- Impurities are present.- Ensure the product is thoroughly dried under vacuum.- Try recrystallizing the salt from a different solvent system.- Triturate the oily product with a non-polar solvent (e.g., cold diethyl ether or hexane) to try and induce solidification.
Inconsistent results in bioassays or analytical measurements. Degradation of the MET sample.- Use a freshly prepared solution of MET for each experiment.- If using a stock solution, store it at a low temperature and protect it from light.- Verify the purity of your MET sample using HPLC or LC-MS before use. If degradation is observed, use a new, pure batch or re-purify the existing stock.

Quantitative Data Summary

Compound Form Storage Condition Reported Stability Reference
This compoundOxalate Salt-20°C≥ 5 years[1]
Tryptamines (general)Fumarate SaltRoom temperature, dark, in amber vialsStable for many years with minimal degradation[2]
Tryptamines (general)FreebaseRoom temperatureProne to degradation[2]

Experimental Protocols

Protocol 1: Preparation of this compound Fumarate

This protocol is a general method for the fumarate salt formation of tryptamines and should be optimized for MET.

Materials:

  • This compound (MET) freebase

  • Fumaric acid

  • Anhydrous acetone (B3395972)

  • Magnetic stirrer and stir bar

  • Glassware (Erlenmeyer flask, beaker)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Spatula and weighing scale

Procedure:

  • Dissolve the MET Freebase: In an Erlenmeyer flask, dissolve 1.0 g of MET freebase (molar mass: 202.30 g/mol ) in a minimal amount of anhydrous acetone (e.g., 10-20 mL). Stir the solution using a magnetic stirrer until the freebase is completely dissolved.

  • Prepare the Fumaric Acid Solution: In a separate beaker, dissolve a stoichiometric equivalent of fumaric acid in anhydrous acetone. For a 2:1 (MET:Fumaric Acid) salt, you would use approximately 0.29 g of fumaric acid (molar mass: 116.07 g/mol ). For a 1:1 salt, use approximately 0.57 g. The 2:1 salt is common for tryptamines. Warm the acetone slightly if necessary to fully dissolve the fumaric acid.

  • Combine the Solutions: While stirring the MET solution, slowly add the fumaric acid solution dropwise.

  • Precipitation: The MET fumarate salt should begin to precipitate out of the solution as a white or off-white solid. Continue stirring for 30-60 minutes to ensure complete precipitation. If no precipitate forms, you can try cooling the solution in an ice bath or adding a small amount of a non-polar co-solvent like diethyl ether.

  • Isolate the Salt: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the Salt: Wash the collected solid with a small amount of cold, anhydrous acetone to remove any unreacted starting materials or impurities.

  • Dry the Salt: Dry the purified MET fumarate salt under vacuum to remove any residual solvent. The final product should be a crystalline powder.

Protocol 2: Preparation of this compound Hydrochloride

This protocol is a general method for the hydrochloride salt formation of amines and should be optimized for MET.

Materials:

  • This compound (MET) freebase

  • Anhydrous diethyl ether or isopropanol (B130326)

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether) or anhydrous HCl gas

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, dropping funnel)

  • Filtration apparatus

Procedure:

  • Dissolve the MET Freebase: In a round-bottom flask, dissolve 1.0 g of MET freebase in anhydrous diethyl ether or isopropanol (e.g., 20-30 mL).

  • Acidification: While stirring the solution, slowly add a stoichiometric equivalent of the hydrochloric acid solution dropwise. Alternatively, bubble anhydrous HCl gas through the solution. The hydrochloride salt should precipitate out of the solution.

  • Complete Precipitation: Continue stirring for about 30 minutes after the addition of HCl is complete.

  • Isolate the Salt: Collect the precipitate by vacuum filtration.

  • Wash the Salt: Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the Salt: Dry the MET hydrochloride salt under vacuum.

Visualizations

Experimental_Workflow_Salt_Formation cluster_dissolution Step 1: Dissolution cluster_acid_prep Step 2: Acid Preparation cluster_reaction Step 3: Reaction & Precipitation cluster_isolation Step 4: Isolation & Purification MET_freebase MET Freebase MET_solution MET Solution MET_freebase->MET_solution Dissolve Solvent Anhydrous Solvent (e.g., Acetone) Solvent->MET_solution Mixing Combine Solutions MET_solution->Mixing Acid Salt-forming Acid (e.g., Fumaric Acid) Acid_solution Acid Solution Acid->Acid_solution Dissolve Acid_Solvent Anhydrous Solvent Acid_Solvent->Acid_solution Acid_solution->Mixing Precipitation Precipitation of MET Salt Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Pure Crystalline MET Salt Drying->Final_Product

Caption: Workflow for the general salt formation of this compound.

Degradation_Pathway cluster_conditions Degradation Factors MET This compound (MET) Oxidation_Indole Indole Ring Oxidation MET->Oxidation_Indole O2, light, heat Oxidation_Amine N-Oxidation MET->Oxidation_Amine O2 Degradation_Products_Indole Hydroxylated & other oxidized indole derivatives (colored impurities) Oxidation_Indole->Degradation_Products_Indole Degradation_Product_Amine MET N-oxide Oxidation_Amine->Degradation_Product_Amine Light Light Heat Heat Oxygen Oxygen Non-acidic pH Non-acidic pH

Caption: Potential degradation pathways for this compound (MET).

References

Technical Support Center: N-Methyl-N-ethyltryptamine (MET) Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of N-Methyl-N-ethyltryptamine (MET) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound (MET)?

A1: The primary challenges in scaling up MET synthesis revolve around the lack of selectivity in direct alkylation methods. The reactivity of the tryptamine's nitrogen atom changes with each alkylation, making it difficult to isolate the desired asymmetrically substituted product, MET. Key issues include:

  • Over-alkylation: The tertiary amine product (MET) is a strong nucleophile and can react further with the alkylating agent to form a quaternary ammonium (B1175870) salt.[1]

  • Statistical Product Distribution: Reactions often yield a mixture of unreacted tryptamine (B22526), N-methyltryptamine (NMT), N-ethyltryptamine (NET), N,N-dimethyltryptamine (DMT), N,N-diethyltryptamine (DET), and the desired MET, resulting in low yields of the target compound.[1]

  • Side Reactions: Intramolecular cyclization, such as the Pictet-Spengler reaction, can occur, leading to the formation of tetrahydro-β-carboline (THBC) derivatives as significant impurities.[1]

Q2: Which synthetic route offers better control and higher purity for MET production on a larger scale?

A2: While direct alkylation is a common method, it suffers from a lack of selectivity. A more controlled, albeit multi-step, approach generally provides higher purity and is more suitable for scale-up. This often involves sequential alkylation, for example, by first synthesizing N-ethyltryptamine (NET) and then performing a selective methylation. Reductive amination is another pathway that can offer better control over the reaction compared to direct alkylation with alkyl halides.[1][2]

Q3: What are the common impurities encountered during MET synthesis and how can they be removed?

A3: Common impurities include a range of by-products from incomplete or over-alkylation, as well as side reactions. Due to the similar physical properties of these tryptamine analogues, purification can be challenging.[1] Column chromatography is a common and effective method for separating the desired tertiary amine (MET) from the unreacted starting materials and other by-products.[1][2] Conversion of the freebase to a salt (e.g., hydrochloride or fumarate) can also facilitate purification by recrystallization.[2]

Common By-products in MET Synthesis [1]

By-Product NameChemical FormulaFormation Pathway
N-Methyltryptamine (NMT)C₁₁H₁₄N₂Incomplete alkylation
N-Ethyltryptamine (NET)C₁₂H₁₆N₂Incomplete alkylation
N,N-Dimethyltryptamine (DMT)C₁₂H₁₆N₂Competing methylation reaction
N,N-Diethyltryptamine (DET)C₁₄H₂₀N₂Competing ethylation reaction
N,N,N-Trialkyltryptammonium SaltC₁₄H₂₁N₂⁺ (example)Over-alkylation of the tertiary amine
Tetrahydro-β-carboline (THBC)C₁₁H₁₂N₂Pictet-Spengler side reaction

Q4: What are the regulatory considerations for scaling up MET production for clinical research?

A4: The regulatory status of MET can vary by country. In the United States, as a tryptamine analogue, it can fall under the Federal Analogue Act, making it a Schedule I substance if intended for human consumption.[3] For clinical trials, production must adhere to Good Manufacturing Practices (GMP). This requires stringent process controls, thorough documentation, and the synthesis of high-purity, well-characterized material.[4][5] For instance, DMT hemifumarate intended for human clinical trials was required to be at least 99.9% pure.[5] Early engagement with regulatory bodies like the FDA is crucial to ensure compliance.[4][6]

Troubleshooting Guides

Problem 1: Low Yield of MET

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time.

  • Poor Reagent Quality: Degradation of starting materials or reagents.

  • Formation of Multiple By-products: Lack of selectivity in the chosen synthetic route.[1]

  • Product Loss During Workup: Inefficient extraction or purification steps.

Troubleshooting Steps:

  • Optimize Reaction Parameters: Systematically vary temperature, reaction time, and stoichiometry of reactants to find the optimal conditions.

  • Verify Reagent Purity: Use fresh, high-purity starting materials and reagents. Confirm their identity and purity using analytical methods like NMR or GC-MS.

  • Consider an Alternative Synthetic Route: If direct alkylation is being used, consider a sequential approach or reductive amination for better control.[1]

  • Improve Workup and Purification: Optimize extraction pH and solvent selection. For chromatography, screen different solvent systems and stationary phases to achieve better separation.

Problem 2: Difficulty in Purifying MET from Reaction Mixture

Possible Causes:

  • Co-elution of Impurities: Similar polarity of MET and by-products like DMT, DET, NMT, and NET.[1]

  • Formation of Azeotropes: Difficulty in separation by distillation.

  • Thermal Degradation: Decomposition of the product during purification at elevated temperatures.

Troubleshooting Steps:

  • Enhance Chromatographic Resolution:

    • Experiment with different silica (B1680970) gel mesh sizes or alternative stationary phases (e.g., alumina).

    • Utilize gradient elution instead of isocratic elution to improve separation.[2]

    • Consider preparative HPLC for higher purity.

  • Convert to a Salt: Convert the crude freebase mixture to a salt (e.g., fumarate (B1241708) or hydrochloride). The different tryptamine salts may have varying solubilities, allowing for purification via fractional recrystallization.[2]

  • Use Low-Temperature Techniques: If thermal degradation is suspected, employ purification methods that do not require high temperatures, such as low-temperature crystallization.

Problem 3: Presence of Tetrahydro-β-carboline (THBC) Impurities

Possible Cause:

  • Pictet-Spengler Reaction: This side reaction can occur under certain conditions, particularly with reductive amination.[1]

Troubleshooting Steps:

  • Modify Reaction Conditions: The Pictet-Spengler reaction is often acid-catalyzed. Carefully control the pH of the reaction mixture.

  • Choose Alternative Reagents: Some reducing agents or reaction conditions may be more prone to promoting this side reaction. Research and test alternative reagents for the reductive amination step.

  • Purification: THBCs generally have different polarities from the desired tryptamine and can often be separated by column chromatography.

Experimental Protocols

General Protocol for Reductive Amination Synthesis of MET

This is a generalized protocol and should be optimized for specific laboratory conditions and scale.

Step 1: N-Ethylation of Tryptamine to N-Ethyltryptamine (NET)

  • Dissolve tryptamine in a suitable solvent such as methanol (B129727) in a round-bottom flask.

  • Add acetaldehyde (B116499) and stir for 1 hour at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (B1222165), in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude NET.

Step 2: N-Methylation of NET to MET

  • Dissolve the crude NET from the previous step in methanol.

  • Add an aqueous solution of formaldehyde (B43269) (37%) and stir for 1 hour at room temperature.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Follow the same workup procedure as in Step 1 to obtain crude MET.[2]

Step 3: Purification

  • The crude MET can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[2]

  • Alternatively, the freebase can be dissolved in a suitable solvent and converted to a salt (e.g., hydrochloride or fumarate) by the addition of the corresponding acid for further purification by recrystallization.[2]

Analytical Confirmation: The identity and purity of the synthesized MET should be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage tryptamine Tryptamine acetaldehyde Acetaldehyde + Reducing Agent tryptamine->acetaldehyde Reductive Amination net N-Ethyltryptamine (NET) acetaldehyde->net formaldehyde Formaldehyde + Reducing Agent net->formaldehyde Reductive Amination met_crude Crude MET formaldehyde->met_crude chromatography Column Chromatography met_crude->chromatography salt_formation Salt Formation & Recrystallization met_crude->salt_formation met_pure Pure MET chromatography->met_pure salt_formation->met_pure nmr NMR met_pure->nmr ms MS met_pure->ms hplc_gc HPLC / GC-MS met_pure->hplc_gc troubleshooting_workflow cluster_byproducts By-product Profile cluster_solutions Potential Solutions start Low Yield or Purity Issue check_impurities Analyze crude product by GC-MS / HPLC / NMR start->check_impurities high_byproducts High levels of DMT, DET, NMT, NET, Quaternary Salts? check_impurities->high_byproducts Yes thbc_present THBC derivatives present? check_impurities->thbc_present Yes improve_purification Improve chromatographic separation or try salt recrystallization check_impurities->improve_purification No significant by-products, issue is in purification optimize_stoichiometry Optimize stoichiometry and reaction time high_byproducts->optimize_stoichiometry modify_ph Adjust pH and temperature thbc_present->modify_ph change_route Switch to sequential alkylation or reductive amination optimize_stoichiometry->change_route change_route->improve_purification modify_ph->improve_purification signaling_pathway MET MET receptor 5-HT2A/2C Receptor MET->receptor Partial Agonist g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Stimulates downstream Downstream Cellular Effects (e.g., neuronal excitation) pkc->downstream ca_release->downstream

References

Validation & Comparative

A Comparative Guide to the Receptor Binding Affinities of N-Methyl-N-ethyltryptamine (MET) and N,N-Dimethyltryptamine (DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of two psychoactive tryptamines: N-Methyl-N-ethyltryptamine (MET) and N,N-Dimethyltryptamine (DMT). By presenting quantitative binding data, detailed experimental protocols, and illustrating associated signaling pathways, this document aims to be a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

N,N-Dimethyltryptamine (DMT) is a well-characterized serotonergic psychedelic found in numerous plant and animal species, and endogenously in mammals.[1] Its profound effects on consciousness are primarily attributed to its interaction with the serotonin (B10506) 2A (5-HT2A) receptor. This compound (MET) is a less common synthetic tryptamine, structurally positioned between DMT and N,N-diethyltryptamine (DET).[2] While also recognized for its psychoactive properties, detailed comparative data on its receptor binding profile is less abundant. This guide synthesizes the available scientific literature to provide a direct comparison of these two compounds.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki in nM or IC50 in nM) of MET and DMT for various serotonin receptors and other relevant targets. Lower Ki or IC50 values indicate a higher binding affinity. It is important to note that much of the quantitative data for MET is derived from studies on its 4-hydroxy analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), which is believed to be an active metabolite.[2]

Receptor SubtypeThis compound (MET) / 4-HO-MET Affinity (Ki/IC50, nM)N,N-Dimethyltryptamine (DMT) Affinity (Ki/IC50, nM)Reference
Serotonin Receptors
5-HT1A228 (as 4-HO-MET)6.5 - 2100[2][3]
5-HT1B-39 - 2100[3]
5-HT1D-39 - 2100[3]
5-HT2A57 (as 4-HO-MET)39 - 1985 (IC50: 75)[2][3]
5-HT2BVery Weak Activity39 - 2100[2][3]
5-HT2C141 (as 4-HO-MET)39 - 2100[2][3]
5-HT5A-39 - 2100[3]
5-HT6-39 - 2100[3]
5-HT7-39 - 2100[3]
Other Targets
SERT-4000[3]
VMAT2-93000[3]

Key Signaling Pathway: 5-HT2A Receptor Activation

The primary psychoactive effects of both MET and DMT are believed to be mediated through their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of the 5-HT2A receptor is the Gq/11 pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (MET or DMT) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Downstream Cellular Responses Ca2->Response PKC->Response

Canonical 5-HT2A Gq/11 Signaling Pathway

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., MET or DMT) to displace a radiolabeled ligand with a known high affinity for the target receptor.

Objective

To determine the inhibition constant (Ki) of a test compound for the 5-HT2A receptor.

Materials
  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO cells) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin, a high-affinity 5-HT2A receptor antagonist.

  • Test Compounds: this compound (MET) and N,N-Dimethyltryptamine (DMT).

  • Reference Compound: A known 5-HT2A antagonist (e.g., unlabeled ketanserin) for determining non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well microplates and glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure
  • Membrane Preparation:

    • Culture and harvest cells expressing the 5-HT2A receptor.

    • Homogenize the cells in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.

    • Total Binding wells: Contain cell membranes and [3H]ketanserin.

    • Non-specific Binding wells: Contain cell membranes, [3H]ketanserin, and a high concentration of the unlabeled reference antagonist.

    • Test Compound wells: Contain cell membranes, [3H]ketanserin, and varying concentrations of the test compound (MET or DMT).

  • Incubation:

    • Incubate the microplate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the test compounds, determine the percentage of specific binding at each concentration relative to the control (wells with no test compound).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Radioligand_Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation (Cells expressing 5-HT2A) Start->MembranePrep AssaySetup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) MembranePrep->AssaySetup Incubation Incubation (e.g., 60-90 min at RT) AssaySetup->Incubation Filtration Filtration & Washing (Separate bound from unbound) Incubation->Filtration Detection Scintillation Counting (Measure radioactivity) Filtration->Detection DataAnalysis Data Analysis (Calculate IC50 and Ki) Detection->DataAnalysis End End DataAnalysis->End

References

A Comparative Pharmacological Guide to N-Methyl-N-ethyltryptamine (MET) and N,N-Diethyltryptamine (DET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of N-Methyl-N-ethyltryptamine (MET) and N,N-Diethyltryptamine (DET), two structurally related psychedelic compounds of the tryptamine (B22526) class. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their receptor binding profiles, functional activities, and metabolic pathways.

Introduction

This compound (MET) and N,N-Diethyltryptamine (DET) are synthetic tryptamines that are structurally analogous to the endogenous neurotransmitter serotonin (B10506) and the classic psychedelic N,N-Dimethyltryptamine (DMT).[1][2] MET is characterized by an asymmetrical N,N-dialkyl substitution with one methyl and one ethyl group, positioning it structurally between DMT and DET.[3] DET possesses two ethyl groups attached to the terminal nitrogen of the tryptamine scaffold.[2] Understanding the comparative pharmacology of these compounds is crucial for elucidating structure-activity relationships within the tryptamine class and for the development of novel therapeutics targeting the serotonergic system.

Comparative Pharmacological Data

The primary mechanism of action for both MET and DET is their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic compounds.[2][3]

In Vitro Receptor Binding Affinities and Functional Potency

Quantitative data for MET is sparse, with much of the available information derived from its 4-hydroxy analog, 4-HO-MET. In contrast, more data is available for DET, often in comparison to DMT.

CompoundReceptor TargetAssay TypeSpeciesKi (nM)EC50 (nM)Emax (%)
MET 5-HT2AInferred from structural analogs-Data not availableData not availablePartial Agonist
5-HT2CInferred from structural analogs-Data not availableData not availablePartial Agonist
5-HT1AInferred from structural analogs-Very weak activityData not available-
4-HO-MET 5-HT2ARadioligand BindingHuman57--
5-HT2CRadioligand BindingHuman141--
5-HT1ARadioligand BindingHuman228--
DET 5-HT2AFunctional Assay (Gq signaling)-Data not availableSimilar to DMT (527 nM)>70
5-HT ReceptorsRadioligand Binding (Rat Fundus)RatApprox. 2x lower affinity than DMT--
DMT (for comparison) 5-HT2ARadioligand BindingHuman39 - 198552738
5-HT1ARadioligand BindingHuman~100 - 200--

Note: The data presented is a synthesis of values from multiple sources and should be considered representative. Experimental conditions can significantly influence these values.

MET is described as a partial agonist at 5-HT2A and 5-HT2C receptors, with very weak activity at the 5-HT1A receptor.[4] Additionally, it acts as a serotonin releasing agent, although with lower potency than its receptor agonist activity.[3] The binding affinity of its more studied analog, 4-HO-MET, is highest for the 5-HT2A receptor, which is consistent with its classification as a psychedelic tryptamine.

DET is a non-selective serotonin receptor agonist.[2] Functional assays have shown that it activates Gq-mediated signaling at the 5-HT2A receptor with a high maximal effect (Emax > 70%).[2] In a rat fundus model, the affinity of DMT for 5-HT receptors was found to be approximately twice that of DET, suggesting that the N,N-diethyl substitution may reduce binding affinity compared to the N,N-dimethyl substitution.

In Vivo Effects

Both MET and DET have been shown to produce the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects in humans that is primarily mediated by 5-HT2A receptor activation.[2][4]

Pharmacokinetics and Metabolism

A key difference between many tryptamines lies in their pharmacokinetics, particularly their susceptibility to metabolism by monoamine oxidase A (MAO-A).

CompoundOral ActivityPrimary Metabolic PathwaysKey EnzymesKnown Metabolites
MET Orally active at high dosesN-dealkylation, HydroxylationMAO-A, CYP450s (inferred)N-ethyltryptamine (NET), N-methyltryptamine (NMT), Hydroxylated species (inferred)
DET Orally active6-hydroxylation, N-dealkylationMAO-A (more resistant), CYP450s6-hydroxy-DET, N-ethyltryptamine (NET), Indole-3-acetic acid
DMT (for comparison) Inactive (without MAOI)Oxidative deamination, N-demethylation, N-oxidationMAO-A, CYP2D6Indole-3-acetic acid (IAA), N-methyltryptamine (NMT), DMT-N-oxide

DET demonstrates significant resistance to metabolism by MAO-A compared to DMT, which is attributed to the increased steric bulk of the N-ethyl groups.[2] This resistance allows DET to be orally active, whereas DMT is rapidly metabolized by MAO-A in the gut and liver and is only orally active when co-administered with a MAO inhibitor.[5] The metabolism of MET is less well-characterized but is presumed to involve N-dealkylation to N-ethyltryptamine (NET) and N-methyltryptamine (NMT), as well as hydroxylation, likely mediated by both MAO-A and cytochrome P450 enzymes.[6][7] The primary metabolite of DMT is indole-3-acetic acid (IAA) via oxidative deamination by MAO-A. CYP2D6 has also been shown to contribute to DMT metabolism, forming oxygenated metabolites.[7]

Due to limited direct research, detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for MET and DET are not well-established. However, based on its resistance to MAO-A, DET is expected to have a longer half-life and duration of action compared to DMT when administered parenterally.[2]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound (MET or DET) for the human 5-HT2A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Mianserin (B1677119) (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • Prepare serial dilutions of the test compound (MET or DET) in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle.

    • [3H]Ketanserin (to a final concentration of ~1-2 nM).

    • Cell membrane preparation (typically 10-20 µg of protein per well).

    • For non-specific binding wells, add mianserin instead of the test compound.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of mianserin) from the total binding (CPM in the absence of a competing ligand).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay for 5-HT2A Receptor

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound (MET or DET) as an agonist at the human 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Procedure:

  • Plate the cells in 96-well microplates and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound (MET or DET) and a reference agonist (e.g., serotonin) in assay buffer.

  • Place the cell plate in the fluorometric imaging plate reader and measure the baseline fluorescence.

  • Add the test compound or reference agonist to the wells.

  • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

Data Analysis:

  • Determine the maximum fluorescence response for each concentration of the test compound.

  • Subtract the baseline fluorescence from the maximum response to get the net change in fluorescence.

  • Plot the net change in fluorescence against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to the reference agonist).

Visualizations

G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Tryptamine_Agonist MET / DET Tryptamine_Agonist->5HT2A_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT2A receptor Gq signaling pathway activated by MET and DET.

G Experimental Workflow for Receptor Binding Assay Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Scintillation_Counting Add Scintillation Cocktail & Count Filtration->Scintillation_Counting Data_Analysis Analyze Data (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical radioligand receptor binding assay.

Conclusion

This compound and N,N-Diethyltryptamine are both serotonergic psychedelics with primary activity at the 5-HT2A receptor. The available data suggests that increasing the size of the N-alkyl substituents from methyl (DMT) to ethyl (DET) may decrease binding affinity for serotonin receptors. MET, with its mixed methyl and ethyl groups, represents an interesting intermediate, though a lack of direct quantitative data for MET itself limits a precise comparison. A key pharmacological distinction lies in their pharmacokinetics, with the larger ethyl groups of DET conferring resistance to MAO-A metabolism and thus oral activity.

Further research is needed to fully characterize the pharmacology of MET, including detailed receptor binding and functional studies, as well as a comprehensive investigation of its metabolism and pharmacokinetics. Such studies will be invaluable for understanding the subtle but significant impact of N-alkyl substitutions on the pharmacological properties of tryptamines and for the rational design of new psychoactive compounds with tailored therapeutic profiles.

References

A Comparative Guide to Validating Analytical Methods for Metformin Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of Metformin (MET) in pharmaceutical formulations: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. The validation of these methods is discussed in the context of International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), using a Certified Reference Material (CRM) to ensure accuracy and reliability.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.

The Role of a Certified Reference Material (CRM)

Analytical method validation establishes through laboratory studies that the performance characteristics of a method meet the requirements for its intended application.[4] Using a CRM, a highly pure and well-characterized substance, is fundamental to this process. It serves as the benchmark against which the method's accuracy is measured, ensuring that the results are traceable and comparable.

Workflow for Analytical Method Validation

The validation process follows a structured, systematic approach to demonstrate that an analytical procedure is fit for its purpose.[5] This workflow begins with defining the method's objective and culminates in a comprehensive validation report.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Prepare Validation Protocol & Acceptance Criteria MethodDev->Protocol CRM Procure & Prepare Certified Reference Material (CRM) Experiments Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) CRM->Experiments Data Analyze Raw Data Experiments->Data Results Compare Results Against Acceptance Criteria Data->Results Report Generate Final Validation Report Results->Report

Caption: General workflow for analytical method validation.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly sensitive and specific technique ideal for separating, identifying, and quantifying Metformin, even in the presence of impurities or other active ingredients.[6]

Experimental Protocol: RP-HPLC
  • Instrument: High-Performance Liquid Chromatography system with a UV detector.[6]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) in a specific ratio (e.g., 70:30 v/v).[6][8]

  • Flow Rate: Typically set at 1.0 mL/min.[8]

  • Detection Wavelength: Metformin is commonly detected at a wavelength between 232 nm and 238 nm.[8][9]

  • Standard Preparation: A stock solution is prepared by accurately weighing the Metformin CRM and dissolving it in the mobile phase.[6] Serial dilutions are then made to create calibration standards across a specified concentration range.

Performance Data Summary: RP-HPLC
Performance CharacteristicTypical ValueAcceptance Criteria
Linearity Range 5 - 100 µg/mLCorrelation Coefficient (R²) ≥ 0.997
Accuracy (% Recovery) 99.80% - 100.91%[6]98.0% - 102.0%
Precision (% RSD) < 2.0%[7]≤ 2.0%
Limit of Detection (LOD) 0.03 - 1.12 µg/mL[10]Method Dependent
Limit of Quantification (LOQ) 0.09 - 3.38 µg/mL[10]Method Dependent
Retention Time ~6.38 min (Varies with method)Consistent RT

Method 2: UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler, faster, and more cost-effective method for the quantification of Metformin in bulk and tablet dosage forms.[9] It is particularly useful for routine quality control where high sample throughput is required.

Experimental Protocol: UV-Spectrophotometry
  • Instrument: UV-Visible Spectrophotometer.

  • Solvent (Diluent): Distilled water is often used as the solvent.[9]

  • Wavelength (λmax): The maximum absorbance for Metformin is typically found at approximately 233 nm or 234 nm.[4][9]

  • Standard Preparation: A stock solution is prepared by dissolving a precisely weighed amount of Metformin CRM in the selected solvent. This solution is then diluted to prepare standards for the calibration curve.[9]

  • Measurement: The absorbance of blank, standard, and sample solutions is measured at the λmax.

Performance Data Summary: UV-Spectrophotometry
Performance CharacteristicTypical ValueAcceptance Criteria
Linearity Range 2 - 50 µg/mL[4][9]Correlation Coefficient (R²) ≥ 0.999[7]
Accuracy (% Recovery) 99.0% - 101.0%[9]98.0% - 102.0%
Precision (% RSD) < 2.0%[4]≤ 2.0%
Limit of Detection (LOD) Method DependentMethod Dependent
Limit of Quantification (LOQ) Method DependentMethod Dependent

Detailed Methodologies for Validation Parameters

The following protocols are based on ICH Q2(R2) guidelines and are applicable to both HPLC and UV methods.[5][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or excipients.

  • Protocol: Analyze a blank (diluent), a solution of the Metformin CRM, a sample solution, and a placebo solution (containing all formulation excipients except Metformin). The method is specific if no interfering peaks or absorbance are observed at the retention time or wavelength of Metformin in the blank and placebo.

Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.

  • Protocol: Prepare a series of at least five concentrations of Metformin CRM spanning the expected working range (e.g., 80% to 120% of the target concentration).[10] Analyze each concentration and plot the instrument response (peak area for HPLC, absorbance for UV) against the concentration. The relationship is evaluated using the correlation coefficient (R²), which should be close to 1.[10]

Accuracy

Accuracy is the closeness of the test results to the true value, determined by recovery studies.

  • Protocol: The standard addition method is commonly used.[4] A known amount of Metformin CRM is added (spiked) into a sample solution at different levels (e.g., 80%, 100%, and 120% of the target concentration).[9] The percentage recovery is calculated for each level. The mean recovery should fall within the predefined acceptance criteria (e.g., 98-102%).[6]

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples at the same concentration (e.g., 100% of the target) is performed on the same day, by the same analyst, and on the same instrument.[9]

  • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument to assess variability.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) for the series of measurements should typically be not more than 2%.[4]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These values are often calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the Response / Slope)

    • LOQ = 10 × (Standard Deviation of the Response / Slope)

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6]

  • Protocol (for HPLC): Introduce small changes to parameters like mobile phase composition (e.g., ±2%), pH (±0.2 units), or flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak tailing, resolution) and assay results are evaluated to ensure they remain within specifications.[8]

References

Cross-Reactivity of N-Methyl-N-ethyltryptamine in Immunoassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-Methyl-N-ethyltryptamine (MET) in commonly used immunoassays for drugs of abuse. Due to the structural similarity of MET to target analytes like amphetamine and ecstasy (MDMA), understanding its potential for cross-reactivity is critical for accurate interpretation of screening results in research and forensic settings. This document summarizes available quantitative data for structurally related compounds, details relevant experimental protocols, and provides visual representations of the underlying biochemical principles.

Comparative Cross-Reactivity Data

Direct quantitative cross-reactivity data for this compound (MET) in commercially available immunoassays is limited in published literature. However, data from studies on structurally similar tryptamine (B22526) compounds can provide an estimation of potential cross-reactivity. The following tables summarize the cross-reactivity of various designer drugs, including tryptamines, in several widely used immunoassay kits.

Table 1: Cross-Reactivity of Tryptamine Analogs and Other Designer Drugs in Commercial Immunoassay Kits

CompoundMicrogenics DRI® Ecstasy AssayMicrogenics DRI® Phencyclidine AssayLin-Zhi Methamphetamine AssaySiemens/Syva® EMIT® II Plus Amphetamines AssayCEDIA® DAU Amphetamine/Ecstasy Assay
α-Methyltryptamine (AMT)PositiveNegativePositivePositivePositive
5-MeO-MiPTNegativeNegativeNegativeNegativeNegative
5-methoxy-DALTNegativeNegativeNegativeNegativePositive

Data adapted from a study evaluating 94 designer drugs.[1] The study did not provide specific percentage cross-reactivity but indicated a positive or negative result at a concentration of 100 µg/mL.

Table 2: Cross-Reactivity of Various Compounds in the DRI® Ecstasy Enzyme Immunoassay

CompoundConcentration Yielding Result Equivalent to 500 ng/mL MDMAApproximate % Cross-Reactivity
MDMA 500 ng/mL100%
MDA 750 ng/mL67%
MDEA 460 ng/mL109%
d-Amphetamine >1,000,000 ng/mL<0.05%
d-Methamphetamine 175,000 ng/mL0.28%

Data sourced from the DRI® Ecstasy Assay package insert. The percent cross-reactivity is calculated relative to MDMA.

Table 3: Cross-Reactivity of Various Compounds in the CEDIA® Amphetamine/Ecstasy Assay

CompoundConcentration Yielding Result Equivalent to 1000 ng/mL d-MethamphetamineApproximate % Cross-Reactivity
d-Methamphetamine 1000 ng/mL100%
d-Amphetamine 1000 ng/mL100%
MDMA 500 ng/mL200%
MDA 1000 ng/mL100%
Phentermine 25,000 ng/mL4%

Data sourced from the CEDIA® Amphetamine/Ecstasy Assay package insert.[2] The percent cross-reactivity is calculated relative to d-methamphetamine.

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the accurate interpretation of cross-reactivity data. Below are generalized protocols for common enzyme immunoassays used in drug screening.

DRI® Ecstasy Enzyme Immunoassay Protocol

The DRI® Ecstasy Assay is a homogeneous enzyme immunoassay.[3][4]

Principle of the Assay: This assay operates on the principle of competition between a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) and the free drug present in a urine sample for a limited number of specific antibody binding sites. In the absence of the free drug from the sample, the antibody binds to the G6PDH-labeled drug, which causes a decrease in the enzyme's activity. This interaction forms a direct relationship between the drug concentration in the urine and the enzyme's activity. The G6PDH activity is measured spectrophotometrically at 340 nm by monitoring the conversion of NAD to NADH.[3][4]

Procedure for Cross-Reactivity Testing:

  • Preparation of Stock Solutions: A high-concentration stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent such as methanol (B129727) or drug-free urine.

  • Serial Dilutions: Serial dilutions of the stock solution are made in drug-free urine to create a range of concentrations to be tested.

  • Assay Performance: Each concentration of the test compound is analyzed using the DRI® Ecstasy Assay according to the manufacturer's instructions on a clinical chemistry analyzer.

  • Determination of Cross-Reactivity: The concentration of the test compound that produces a result equivalent to the 500 ng/mL MDMA cutoff calibrator is determined.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of MDMA at cutoff / Concentration of test compound giving the same response) x 100

CEDIA® Amphetamine/Ecstasy Assay Protocol

The CEDIA® Amphetamine/Ecstasy Assay is a cloned enzyme donor immunoassay.

Principle of the Assay: This assay involves genetically engineered fragments of E. coli β-galactosidase, the Enzyme Acceptor (EA) and the Enzyme Donor (ED). These fragments are inactive on their own but can reassociate to form a fully active enzyme. In the assay, the ED is conjugated to a drug analog. If the target drug is present in the sample, it will bind to a specific antibody, leaving the drug-conjugated ED free to reassociate with the EA, forming an active enzyme. If the target drug is not present, the antibody will bind to the drug-conjugated ED, preventing its reassociation with the EA, and thus no active enzyme is formed. The enzyme activity is measured by the conversion of a chromogenic substrate.

Procedure for Cross-Reactivity Testing: The procedure for cross-reactivity testing with the CEDIA® assay is similar to the DRI® assay, involving the preparation of serial dilutions of the test compound in drug-free urine and analyzing them to determine the concentration that produces a response equivalent to the assay cutoff calibrator (e.g., 1000 ng/mL d-methamphetamine). The percent cross-reactivity is then calculated.[2]

EMIT® (Enzyme Multiplied Immunoassay Technique) Protocol

Principle of the Assay: EMIT® is a homogeneous competitive enzyme immunoassay.[5] In this technique, the drug in the sample competes with a drug labeled with an enzyme (like G6PDH) for a limited number of antibody binding sites. When the antibody binds to the enzyme-labeled drug, the enzyme's activity is inhibited. The presence of the drug from the sample results in less binding of the enzyme-labeled drug to the antibody, leading to a higher enzyme activity. The enzyme activity is directly proportional to the concentration of the drug in the sample.[5][6]

Procedure for Cross-Reactivity Testing: Similar to the other assays, cross-reactivity is determined by preparing various concentrations of the test compound in a certified negative matrix and identifying the concentration that produces a signal equivalent to the cutoff calibrator.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

cluster_Immunoassay Competitive Immunoassay Principle cluster_Explanation Mechanism Antibody Antibody Analyte Analyte (e.g., MDMA) Analyte->Antibody Binds Labeled_Analyte Labeled Analyte (Enzyme-conjugated) Labeled_Analyte->Antibody Binds Cross_Reactant Cross-Reactant (e.g., MET) Cross_Reactant->Antibody Binds (Cross-reacts) Explanation_Node In a competitive immunoassay, the analyte from the sample and a labeled analyte compete for a limited number of antibody binding sites. A cross-reactant, if present, will also compete for these sites, potentially leading to a false-positive result.

Caption: Competitive binding in an immunoassay.

cluster_Structure Structural Similarity cluster_Relationship Relationship to Immunoassay Targets MET This compound (MET) C13H18N2 Tryptamine Tryptamine (Backbone) MET->Tryptamine Contains Amphetamine Amphetamine C9H13N Phenethylamine (B48288) Phenethylamine (Backbone) Amphetamine->Phenethylamine Contains MDMA MDMA C11H15NO2 MDMA->Phenethylamine Contains Relationship_Node MET shares a tryptamine backbone, while amphetamine and MDMA share a phenethylamine backbone. Although different backbones, the overall shape and functional groups can lead to cross-reactivity in immunoassays designed for amphetamines and ecstasy.

Caption: Structural comparison of MET, Amphetamine, and MDMA.

cluster_Workflow Cross-Reactivity Testing Workflow A Prepare stock solution of this compound (MET) B Perform serial dilutions in drug-free urine A->B C Analyze each dilution with the immunoassay kit B->C D Determine concentration that equals cutoff calibrator response C->D E Calculate % Cross-Reactivity D->E

Caption: Experimental workflow for cross-reactivity testing.

References

A Comparative Analysis of the Behavioral Effects of MET and Psilocin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of two structurally related tryptamine (B22526) psychedelics, N-methyl-N-ethyltryptamine (MET) and psilocin (4-hydroxy-N,N-dimethyltryptamine), in rodent models. The information presented is collated from multiple preclinical studies to offer an objective overview supported by experimental data. This document is intended to assist researchers in understanding the nuanced differences between these compounds and to inform future research and drug development efforts.

Summary of Behavioral Effects

Both MET and psilocin are known to induce psychedelic-like effects in humans, and these effects are often modeled in rodents through a variety of behavioral assays. The most commonly studied behaviors include the head-twitch response (HTR), changes in locomotor activity, and the ability to substitute for a known hallucinogen in drug discrimination paradigms. These assays provide quantitative measures to compare the potency and efficacy of these compounds.

Head-Twitch Response (HTR)

The head-twitch response is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation, the primary mechanism underlying the effects of classic psychedelics.[1] Both MET (in the form of its 4-hydroxy analog, 4-HO-MET) and psilocin induce the HTR in a dose-dependent manner.

Locomotor Activity

The effects of tryptamine psychedelics on locomotor activity in rodents can be complex, often showing a biphasic dose-response curve where lower doses may increase activity and higher doses can lead to a decrease.[2] Psilocin has been shown to decrease locomotor activity at higher doses.[3] While direct comparative studies on the locomotor effects of MET and psilocin are limited, available data for each compound are presented.

Drug Discrimination

Drug discrimination assays are a valuable tool for assessing the subjective effects of drugs in animals.[4][5] In these studies, animals are trained to recognize the effects of a specific drug and will then respond on a designated lever to receive a reward. The ability of a novel compound to substitute for the training drug indicates similar subjective effects. Both 4-HO-MET and psilocin have been shown to fully substitute for the hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine) in trained rats, suggesting they produce similar interoceptive cues.[6][7]

Quantitative Behavioral Data

The following tables summarize the quantitative data from various rodent studies on the head-twitch response, locomotor activity, and drug discrimination for MET (as 4-HO-MET) and psilocin.

Table 1: Head-Twitch Response (HTR) in Mice

CompoundED₅₀ (mg/kg)Maximum ResponseNotesReference
4-HO-METNot explicitly calculated, but effective doses reportedDose-dependent increaseData is for 4-hydroxy-N-methyl-N-ethyltryptamine.[6]
Psilocin~0.3Inverted U-shaped dose-responseThe median effective dose was approximately 0.3 mg/kg.[7]

Table 2: Locomotor Activity in Rodents

CompoundDose (mg/kg)Effect on LocomotionSpeciesReference
4-HO-METNo direct studies found---
Psilocin1.0 - 4.0Dose-dependent decreaseRat[3]

Table 3: Drug Discrimination (Substitution for DOM in Rats)

CompoundED₅₀ (mg/kg)Pretreatment TimeNotesReference
4-OH-METNot explicitly calculated, but full substitution reported30 minFull substitution for 0.5 mg/kg DOM.[6]
Psilocin (4-OH-DMT)Not explicitly calculated, but full substitution reported30 minFull substitution for 0.5 mg/kg DOM.[6][7]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to facilitate replication and comparison of experimental findings.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitches as a measure of 5-HT2A receptor activation.

Apparatus: A standard rodent observation chamber or a specialized magnetometer setup.[8][9]

Procedure:

  • Rodents (typically mice) are habituated to the testing room for at least 30-60 minutes before the experiment.[10]

  • Animals are administered the test compound (MET or psilocin) or vehicle via a specified route (e.g., intraperitoneal injection).

  • Immediately after injection, the animal is placed in the observation chamber.

  • Head-twitches, defined as rapid, spasmodic rotations of the head, are counted by a trained observer, often with the aid of video recording, for a predetermined period (e.g., 30 minutes).[1][8]

  • Alternatively, a small magnet can be surgically implanted on the skull of the animal, and head movements are recorded by a magnetometer surrounding the chamber for automated detection.[8][9]

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior.[10][11][12][13][14]

Apparatus: A square or circular arena with high walls to prevent escape, often equipped with automated photobeam tracking systems or video recording for later analysis.[12][13]

Procedure:

  • Animals are acclimated to the testing room for 30-60 minutes prior to the test.[10]

  • The open field apparatus is cleaned thoroughly between each trial to eliminate olfactory cues.[13]

  • The animal is administered the test compound or vehicle.

  • After a specified pretreatment time, the animal is placed in the center of the open field arena.

  • Locomotor activity is recorded for a set duration (e.g., 15-30 minutes).

  • Parameters measured typically include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[14]

Drug Discrimination Assay

Objective: To determine if a novel compound produces subjective effects similar to a known training drug.[4][5][15][16]

Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).[16]

Procedure:

  • Training Phase:

    • Food-deprived rats are trained to press one lever (the "drug" lever) after administration of a known hallucinogen (e.g., DOM) to receive a food reward.

    • On alternate days, they are trained to press the other lever (the "saline" lever) after a vehicle injection to receive the same reward.

    • Training continues until the animals reliably select the correct lever based on the injection they received (e.g., >80% correct responses).[4]

  • Testing Phase:

    • Once trained, animals are administered a novel compound (e.g., MET or psilocin) at various doses.

    • The percentage of responses on the "drug" lever is measured.

    • Full substitution is considered to have occurred if the animal predominantly presses the "drug" lever, indicating that the test compound has similar subjective effects to the training drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathway for these tryptamines and the general workflows for the behavioral experiments described.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gqα 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Head-Twitch) Ca_release->Cellular_Response PKC_activation->Cellular_Response Tryptamine MET / Psilocin Tryptamine->5HT2A_Receptor Agonist Binding

Caption: 5-HT2A Receptor Signaling Pathway for MET and Psilocin.

G cluster_setup Experiment Setup cluster_assays Behavioral Assays Animal_Acclimation Rodent Acclimation (30-60 min) Drug_Admin Drug Administration (MET, Psilocin, or Vehicle) Animal_Acclimation->Drug_Admin HTR Head-Twitch Response (Observation for 30 min) Drug_Admin->HTR Open_Field Open Field Test (Activity Recording) Drug_Admin->Open_Field Drug_Discrim Drug Discrimination (Lever Press Response) Drug_Admin->Drug_Discrim Data_Analysis Data Analysis (e.g., ED₅₀, % Substitution) HTR->Data_Analysis Open_Field->Data_Analysis Drug_Discrim->Data_Analysis

Caption: General Experimental Workflow for Behavioral Assays.

References

The Influence of N-Alkylation on the Pharmacological Profile of Tryptamines: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tryptamine (B22526) scaffold, a privileged structure in neuropharmacology, has been the subject of extensive research due to its interaction with various neurotransmitter receptors, most notably the serotonin (B10506) (5-HT) receptor family. Chemical modification of the tryptamine molecule has profound effects on its pharmacological properties, including receptor affinity, selectivity, and functional activity. Among these modifications, N-alkylation of the terminal amino group is a critical determinant of the resulting compound's psychoactive and therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-alkylated tryptamines, supported by experimental data, to aid in the rational design of novel receptor modulators.

Introduction to N-Alkylated Tryptamines

Tryptamine is a monoamine alkaloid featuring an indole (B1671886) ring linked to an amino group by a two-carbon side chain.[1] Its derivatives are found naturally in plants, animals, and fungi and are endogenously produced in mammals, where tryptamine itself acts as a precursor to the neurotransmitter serotonin.[1] N-alkylation refers to the substitution of one or both hydrogen atoms on the terminal amine with alkyl groups. This modification significantly influences the compound's interaction with serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelic tryptamines like psilocybin and N,N-dimethyltryptamine (DMT).[2][3]

The nature of the N-alkyl substituents—their size, shape, and number—dramatically alters the pharmacological profile of the parent tryptamine. These changes can affect receptor binding affinity, functional efficacy (full, partial, or antagonist activity), and selectivity for different 5-HT receptor subtypes.[1] Understanding these structure-activity relationships is paramount for the development of new chemical entities with desired therapeutic effects, ranging from potential treatments for psychiatric disorders to tools for probing the complexities of serotonergic neurotransmission.[4][5]

Comparative Analysis of Receptor Binding and Functional Activity

The pharmacological effects of N-alkylated tryptamines are primarily mediated by their interaction with serotonin receptors. The following tables summarize quantitative data on the binding affinities (Ki) and functional potencies (EC₅₀) of a selection of N-alkylated tryptamines at key serotonin receptors, with a focus on the 5-HT₂A receptor.

Table 1: Binding Affinities (Ki, nM) of N-Alkylated Tryptamines at Human Serotonin Receptors

CompoundN-Alkyl Substituents5-HT₂A5-HT₂C5-HT₁AReference
DMTN,N-dimethyl356--[5]
4-HO-DMT (Psilocin)N,N-dimethyl79--[5]
4-AcO-DMTN,N-dimethyl93--[5]
DETN,N-diethyl----
DPTN,N-dipropyl----
DIPTN,N-diisopropyl----
4-HO-METN-methyl, N-ethyl---[2]
4-HO-DIPTN,N-diisopropyl---[2]
5-MeO-DMTN,N-dimethyl---[1]
5-MeO-MiPTN-methyl, N-isopropyl---[5]

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not available in the cited sources.

Table 2: Functional Potency (EC₅₀, nM) and Efficacy of N-Alkylated Tryptamines at the Human 5-HT₂A Receptor

CompoundN-Alkyl SubstituentsEC₅₀ (Calcium Mobilization)Efficacy (% of 5-HT)Reference
DMTN,N-dimethyl52738[5]
4-HO-DMT (Psilocin)N,N-dimethyl--[2]
4-AcO-DMTN,N-dimethyl--[2]
4-HO-METN-methyl, N-ethyl--[2]
4-HO-DIPTN,N-diisopropyl--[2]

Note: A lower EC₅₀ value indicates a higher potency. Efficacy is expressed as the maximal response relative to the endogenous ligand serotonin (5-HT). Dashes indicate data not available in the cited sources.

Generally, N,N-dialkylation enhances potency at 5-HT₂A receptors compared to the unsubstituted tryptamine.[1] Increasing the size of the N-alkyl groups can modulate receptor selectivity. For instance, bulkier N-alkyl groups have been associated with lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors.[1][2]

Signaling Pathways and In Vivo Effects

Activation of the 5-HT₂A receptor by N-alkylated tryptamines typically initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a response that is often measured in functional assays.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand N-Alkylated Tryptamine Ligand->Receptor Binds

Figure 1. Simplified Gq signaling pathway activated by 5-HT₂A receptor agonists.

In animal models, the activation of 5-HT₂A receptors by these compounds can be assessed using the head-twitch response (HTR) in mice, which is considered a behavioral proxy for hallucinogenic effects in humans.[2] The potency of a compound in the HTR assay is often correlated with its 5-HT₂A receptor agonism.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assays

This assay is used to determine the affinity of a compound for a specific receptor.

  • Receptor Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT₂A) are prepared from cultured cell lines or animal tissues.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]ketanserin for 5-HT₂A) and various concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Receptor_Prep Receptor Membrane Preparation Incubation Incubate with Radioligand and Test Compound Receptor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Figure 2. Experimental workflow for a radioligand binding assay.
Calcium Mobilization Assays

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells with human 5-HT₂A) are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Various concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated to determine potency. The maximal response is compared to a reference agonist (e.g., 5-HT) to determine efficacy.

Conclusion

The N-alkylation of tryptamines is a powerful strategy for modulating their pharmacological properties. The size and nature of the alkyl substituents on the terminal nitrogen have a significant impact on receptor affinity, selectivity, and functional activity. As demonstrated by the compiled data, even subtle changes to the N-alkyl groups can lead to substantial differences in the interaction with serotonin receptors. A systematic understanding of these structure-activity relationships is crucial for the design of novel tryptamine derivatives with tailored pharmacological profiles for therapeutic applications and for advancing our understanding of the serotonergic system. Further research, including the systematic evaluation of a wider range of N-alkylated tryptamines and the elucidation of their effects on downstream signaling pathways, will continue to refine our knowledge in this important area of medicinal chemistry and neuropharmacology.

References

Head-Twitch Response: A Comparative Analysis of MET and Other Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The head-twitch response (HTR) in rodents is a crucial behavioral assay used as a preclinical proxy for predicting the hallucinogenic potential of psychoactive compounds in humans. This response is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor. This guide provides a comparative analysis of the HTR induced by N-methyl-N-ethyltryptamine (MET) and other classic tryptamines, supported by available experimental data.

While extensive research has characterized the HTR induced by tryptamines such as psilocybin, N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a thorough review of the scientific literature reveals a notable gap in quantitative data specifically detailing the dose-response relationship of MET-induced head-twitch response. The following sections present a compilation of available data for other relevant tryptamines to serve as a comparative benchmark.

Quantitative Comparison of Head-Twitch Response Induced by Tryptamines

The potency of various tryptamines to induce the head-twitch response is a key indicator of their 5-HT2A receptor agonist activity. The median effective dose (ED50), which is the dose required to produce a half-maximal response, is a standard measure of potency. The table below summarizes the ED50 values for several tryptamines in C57BL/6J mice, the most commonly used mouse strain for this assay.[1][2][3]

CompoundCommon NameED₅₀ (mg/kg)ED₅₀ (µmol/kg)Animal ModelRoute of AdministrationReference
MET -Not ReportedNot Reported---
Psilocin (active metabolite of Psilocybin)-0.170.81C57BL/6J miceNot Specified[4]
4-HO-METMetocinNot Reported0.65C57BL/6J miceNot Specified[4]
4-HO-DETEthocinNot Reported1.56C57BL/6J miceNot Specified[4]
4-HO-DPTDeprocinNot Reported2.47C57BL/6J miceNot Specified[4]
N,N-DipropyltryptamineDPT~3.0Not ReportedMiceNot Specified[5]
5-MeO-DMT-5, 10, 20, 40 (dose-dependent increase)Not ReportedC57BL/6J miceIntraperitoneal (i.p.)[6]

Note: The absence of data for MET highlights a significant area for future research in the field of psychoactive drug development.

Experimental Protocols for Head-Twitch Response (HTR) Assay

1. Animals:

  • Species and Strain: Male C57BL/6J mice are predominantly used due to their consistent and reliable HTR.[1][2][3]

  • Housing: Animals are typically housed in a controlled environment with a reversed light-dark cycle. Food and water are provided ad libitum.

2. Drug Administration:

  • Test compounds are dissolved in a suitable vehicle, most commonly saline.

  • Administration is typically performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4] A range of doses is used to establish a dose-response curve.

3. HTR Measurement:

  • Observation Period: Following drug administration, mice are placed individually into an observation chamber. The number of head twitches is then counted for a predetermined period, often ranging from 30 to 60 minutes.[4]

  • Detection Methods:

    • Manual Observation: Trained observers, blinded to the experimental conditions, manually count the number of head twitches.

    • Automated Detection: A more objective and high-throughput method involves the use of a magnetometer-based system. A small magnet is affixed to the mouse's head, and a surrounding coil detects the rapid rotational head movements characteristic of the HTR.[4][7] Video recording and subsequent analysis with specialized software is also a common automated approach.

4. Data Analysis:

  • The total number of head twitches within the observation period is recorded for each animal at each dose.

  • Dose-response curves are generated, and the ED50 value is calculated using non-linear regression analysis.

Signaling Pathway of 5-HT2A Receptor-Mediated Head-Twitch Response

The binding of a tryptamine (B22526) agonist to the 5-HT2A receptor initiates a cascade of intracellular signaling events that ultimately lead to the neuronal firing responsible for the head-twitch behavior. The diagram below illustrates this proposed signaling pathway.

G 5-HT2A Receptor Signaling Pathway for Head-Twitch Response Tryptamine Tryptamine Agonist (e.g., Psilocybin, DMT) HTR2A 5-HT2A Receptor Tryptamine->HTR2A Binds to Gq_G11 Gq/11 Protein HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to HTR Head-Twitch Response Neuronal_Excitation->HTR Results in

References

A Comparative Guide to the Oral Activity of N-Methyl-N-ethyltryptamine (MET) and N,N-Dimethyltryptamine (DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oral activity of two structurally related tryptamines: N-Methyl-N-ethyltryptamine (MET) and N,N-Dimethyltryptamine (DMT). The information presented is intended for an audience with a professional background in pharmacology and drug development.

Executive Summary

A significant distinction in the oral activity of MET and DMT lies in their susceptibility to first-pass metabolism. DMT is not orally active on its own due to rapid degradation by monoamine oxidase A (MAO-A) in the gastrointestinal tract and liver.[1][2][3][4][5] To become orally active, DMT requires co-administration with a monoamine oxidase inhibitor (MAOI).[1][2][3][6] In contrast, MET is reported to be orally active without the need for an MAOI.[7][8][9] However, detailed human pharmacokinetic data for orally administered MET is notably scarce in peer-reviewed literature, with much of the available information originating from anecdotal reports and Alexander Shulgin's "TiHKAL".[7][8]

Data Presentation

Table 1: Comparison of Oral Activity and Pharmacological Properties
ParameterThis compound (MET)N,N-Dimethyltryptamine (DMT)
Oral Activity (Alone) Active[7][8]Inactive[1][2][4][5]
Requirement for MAOI NoYes[1][2][3][6]
Oral Dosage (as reported) 80 - 110 mg[7][8]35 - 120 mg (with an MAOI)[8]
Primary Mechanism of Action Serotonin (B10506) 5-HT2A & 5-HT2C partial agonist; weak serotonin releasing agent[8][9]Serotonin 5-HT2A receptor agonist[6][8]
Metabolism Expected to involve N-dealkylation and hydroxylation (based on analogs)[2][3]Primarily by MAO-A; also by CYP2D6[1][6][7][10]
Table 2: Human Pharmacokinetic Data for Orally Administered DMT (with MAOI)
Study TypeDosageCmax (ng/mL)Tmax (hours)
Ayahuasca (low dose)0.6 mg DMT/kg12.141.5
Ayahuasca (high dose)0.85 mg DMT/kg17.441.5

Data for MET is not available in peer-reviewed literature.

Experimental Protocols

For orally active DMT, the most well-documented protocols come from studies of ayahuasca and "pharmahuasca" (a combination of pure DMT and a pure MAOI).

Representative Protocol for Oral DMT Administration (Pharmahuasca Study):

  • Subject Population: Healthy volunteers with prior experience with psychedelic substances.

  • Pre-study Screening: Comprehensive medical and psychological screening to exclude individuals with pre-existing conditions that could be exacerbated by the substance.

  • MAOI Administration: An oral dose of a reversible inhibitor of monoamine oxidase A (RIMA), such as harmine (B1663883) (e.g., 100-150 mg), is administered.[8]

  • DMT Administration: Following a waiting period of approximately 15-60 minutes to allow for MAO inhibition, an oral dose of DMT (e.g., 35-120 mg) is administered.[8]

  • Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure) and subjective effects using validated questionnaires (e.g., Hallucinogen Rating Scale).

  • Pharmacokinetic Sampling: Blood samples are collected at regular intervals post-DMT administration to determine plasma concentrations of DMT and its metabolites over time.

Mandatory Visualization

Metabolic Fate of Orally Administered Tryptamines cluster_DMT N,N-Dimethyltryptamine (DMT) cluster_MET This compound (MET) DMT_Oral Oral DMT MAO_A Monoamine Oxidase A (MAO-A) in Gut and Liver DMT_Oral->MAO_A Extensive First-Pass Metabolism Inactive_Metabolites Inactive Metabolites MAO_A->Inactive_Metabolites DMT_Oral_MAOI Oral DMT + MAOI Systemic_Circulation_DMT Systemic Circulation (Active DMT) DMT_Oral_MAOI->Systemic_Circulation_DMT Bypasses First-Pass Metabolism MAOI MAO-A Inhibitor MAOI->MAO_A Inhibition MET_Oral Oral MET First_Pass_MET First-Pass Metabolism (Presumed Partial Resistance) MET_Oral->First_Pass_MET Systemic_Circulation_MET Systemic Circulation (Active MET) First_Pass_MET->Systemic_Circulation_MET Sufficient Bioavailability

Caption: Metabolic pathways of oral DMT and MET.

Proposed Experimental Workflow for Oral Tryptamine Comparison Start Subject Recruitment and Screening Randomization Randomization Start->Randomization Group_A Group A: Oral MET Randomization->Group_A Group_B Group B: Oral DMT + MAOI Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Dosing Dosing Administration Group_A->Dosing Group_B->Dosing Group_C->Dosing Monitoring Pharmacodynamic Monitoring (Vital Signs, Subjective Effects) Dosing->Monitoring PK_Sampling Pharmacokinetic Sampling (Blood Draws) Dosing->PK_Sampling Data_Analysis Data Analysis (PK parameters, PD effects) Monitoring->Data_Analysis PK_Sampling->Data_Analysis

Caption: A proposed workflow for a comparative clinical trial.

Discussion

The fundamental difference in the oral activity of MET and DMT stems from their interaction with MAO-A. The two methyl groups of DMT make it a prime substrate for this enzyme, leading to its rapid degradation.[1][10] The presence of a methyl and a larger ethyl group in MET appears to confer a degree of steric hindrance, potentially reducing its affinity for MAO-A and allowing a greater fraction of the administered dose to escape first-pass metabolism and enter systemic circulation. However, without direct experimental evidence, this remains a plausible hypothesis rather than a confirmed mechanism.

The lack of robust, peer-reviewed human pharmacokinetic studies on oral MET is a significant gap in the scientific literature. While the dosages reported in "TiHKAL" provide a starting point, they are not a substitute for controlled clinical trials.[7][8] Future research should aim to conduct a head-to-head comparison of the oral pharmacokinetics and pharmacodynamics of MET and DMT (with an MAOI) to provide a clearer understanding of their relative potencies, bioavailability, and safety profiles. Such studies would be invaluable for the rational design and development of any potential therapeutic applications of these compounds.

References

A Comparative Analysis of the Potency of MET, DMT, and DET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of three closely related tryptamine (B22526) compounds: N-methyl-N-ethyltryptamine (MET), N,N-dimethyltryptamine (DMT), and N,N-diethyltryptamine (DET). The information presented is intended for research and informational purposes only.

Introduction

MET, DMT, and DET are potent psychedelic tryptamines that primarily exert their effects through interaction with the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] Structurally, they share a common indole (B1671886) core with variations in the alkyl substituents on the terminal amine, which significantly influences their pharmacological properties, including potency and duration of action. Understanding these differences is crucial for researchers investigating their therapeutic potential and structure-activity relationships.

Quantitative Potency Comparison

The following table summarizes the available quantitative data on the potency of MET, DMT, and DET. It is important to note that dosages can vary significantly based on the route of administration and individual sensitivity.

CompoundTypical Oral DoseTypical Vaporized/Inhaled DoseTypical Intramuscular (IM) DoseTypical Intravenous (IV) DosePrimary Receptor Target
MET 80 - 100 mg[4][5]15 mg[4][5]Not commonly reportedNot commonly reported5-HT2A, 5-HT2C[3][5]
DMT Inactive without MAOI[6]40 - 50 mg[6][7]0.2 - 1 mg/kg[6][7]0.05 - 0.4 mg/kg[6][7]5-HT2A[1][6]
DET 50 - 100 mg[2][8]40 - 90 mg[8]60 mg[8]60 mg[8]5-HT2A[2][8]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these tryptamines involves their agonism at the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][9] Activation of this receptor initiates a downstream signaling cascade that is believed to be responsible for their psychedelic effects.

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by tryptamines at the 5-HT2A receptor.

5-HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tryptamine Tryptamine 5HT2A_Receptor 5-HT2A Receptor Tryptamine->5HT2A_Receptor Binds Gq_alpha Gq/11 5HT2A_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects

Caption: Simplified 5-HT2A receptor signaling cascade.

Experimental Workflow: Receptor Binding Assay

Determining the binding affinity of compounds like MET, DMT, and DET to specific receptors is a fundamental step in characterizing their potency. A common method for this is a competitive radioligand binding assay.

Receptor_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT2A receptors Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound (MET, DMT, or DET) Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., using a scintillation counter) Separate->Quantify Analyze Analyze data to determine the IC50 of the test compound Quantify->Analyze Calculate_Ki Calculate the Ki value using the Cheng-Prusoff equation Analyze->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of MET, DMT, and DET for the human 5-HT2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin.

  • Non-specific binding control: Mianserin (B1677119).

  • Test compounds: MET, DMT, DET dissolved in an appropriate solvent.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final protein concentration of 10-20 µg per well.

  • Incubation: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Varying concentrations of the test compound (or vehicle for total binding, or mianserin for non-specific binding).

    • A fixed concentration of [3H]ketanserin (typically at its Kd concentration).

    • The diluted cell membranes.

  • Incubation Conditions: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The potency of MET, DMT, and DET is directly related to their chemical structure, which influences their affinity for and efficacy at the 5-HT2A receptor. DMT is notably potent when administered parenterally or via inhalation but is orally inactive without a monoamine oxidase inhibitor. DET is orally active and has a longer duration of action compared to DMT. MET's potency appears to fall between that of DMT and DET, with oral activity reported at higher doses. Further research with standardized experimental protocols is necessary to provide a more definitive and direct comparison of their potencies through metrics such as Ki and ED50 values.

References

N-Methyl-N-ethyltryptamine: A Comparative Guide to its Partial Agonism at 5-HT2A and 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Methyl-N-ethyltryptamine (MET) as a partial agonist at the serotonin (B10506) 5-HT2A and 5-HT2C receptors. While specific quantitative binding and functional data for MET are not extensively available in peer-reviewed literature, this document places MET in the context of other well-characterized tryptamines and psychedelic compounds. By presenting available data for related compounds, this guide aims to offer a valuable resource for researchers investigating the structure-activity relationships of serotonergic agents.

This compound (MET) is a psychedelic tryptamine (B22526) derivative, structurally related to N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[1][2] It is recognized as a partial agonist at both the 5-HT2A and 5-HT2C serotonin receptors.[1][2] Agonism at the 5-HT2A receptor is a key mechanism underlying the psychoactive effects of many psychedelic compounds.[3]

Comparative Pharmacological Data

To provide a framework for understanding the potential activity of MET, the following table summarizes the binding affinity (Ki) and functional potency (EC50) of several well-known serotonergic compounds at human 5-HT2A and 5-HT2C receptors. The data presented are collated from various in vitro studies. It is important to note the absence of specific, robust quantitative data for MET in the current scientific literature, with much of the detailed analysis focused on its analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET).[1]

CompoundReceptorKi (nM)EC50 (nM)Emax (%)
N,N-Dimethyltryptamine (DMT) 5-HT2A54052738
5-HT2C234--
Psilocin (active metabolite of Psilocybin) 5-HT2A120-173--
5-HT2C79-311--
Lysergic acid diethylamide (LSD) 5-HT2A-7.2Partial Agonist
5-HT2C-27Partial Agonist
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) 5-HT2A---
5-HT2C---

Note: A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a compound that provokes a response halfway between the baseline and maximum response. Emax represents the maximum response that can be elicited by the compound. Data for DMT and Psilocin are from various sources.[4][5] LSD data is from a study on cloned receptors.[6] The table highlights the need for further quantitative studies on MET to fully characterize its pharmacological profile.

Experimental Protocols

The data presented for the comparator compounds are typically generated using the following key in vitro experimental methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A or 5-HT2C receptors are prepared from cultured cell lines (e.g., HEK-293, CHO) or from brain tissue.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., MET or a comparator).

  • Incubation and Separation: The mixture is incubated to allow for binding to reach equilibrium. Subsequently, the bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Flux Assay)

These assays are used to determine the functional activity (potency, EC50, and efficacy, Emax) of a compound at a G-protein coupled receptor.

  • Cell Culture: Cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured in microplates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: Activation of the Gq-coupled 5-HT2A and 5-HT2C receptors leads to an increase in intracellular calcium. The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_receptor Cell Membrane 5-HT2A/2C_Receptor 5-HT2A / 5-HT2C Receptor Gq_Protein Gq Protein 5-HT2A/2C_Receptor->Gq_Protein activates MET MET (Partial Agonist) MET->5-HT2A/2C_Receptor PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A/2C Receptor Signaling Pathway.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cells Expressing 5-HT2A/2C Receptors incubation Incubate Receptors, Radioligand, and Test Compound prep_cells->incubation prep_ligand Prepare Radiolabeled Ligand and Test Compound (MET) prep_ligand->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Bound Radioligand separation->quantification analysis Determine IC50 and Calculate Ki quantification->analysis cluster_agonist_spectrum Receptor Activation Spectrum cluster_receptor_state Receptor State full_agonist Full Agonist (e.g., Serotonin) High Efficacy active_receptor Active Receptor full_agonist->active_receptor Fully Stabilizes partial_agonist Partial Agonist (e.g., MET) Intermediate Efficacy partial_agonist->active_receptor Partially Stabilizes antagonist Antagonist No Efficacy inactive_receptor Inactive Receptor antagonist->inactive_receptor Binds without Stabilizing Active State inactive_receptor->active_receptor Equilibrium

References

Safety Operating Guide

Proper Disposal of N-Methyl-N-ethyltryptamine (MET): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of N-Methyl-N-ethyltryptamine (MET), a psychedelic tryptamine (B22526). Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and compliance with regulations, particularly concerning controlled substances. The disposal of tryptamine derivatives is often governed by specific legal frameworks. In the United States, for instance, many tryptamines are classified as Schedule I controlled substances, and their disposal must comply with 21 CFR part 1317.[1][2]

Immediate Safety Precautions

Before initiating any disposal procedures, consult the substance's Safety Data Sheet (SDS). While a specific SDS for this compound was not found, a review of SDS for related compounds like Tryptamine and 4-hydroxy MET suggests that at a minimum, standard laboratory personal protective equipment (PPE) should be worn.[3] This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a designated, sealed container for disposal.[4] Do not allow the substance to enter waterways or sewer systems.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of MET, as with many research chemicals, requires a multi-step approach that prioritizes safety and regulatory compliance.

Step 1: Regulatory Status Assessment

Determine the legal status of this compound in your jurisdiction. Many tryptamine derivatives are considered controlled substances or analogues of controlled substances.[5] In the United States, if MET is determined to be a Schedule I controlled substance, its disposal is federally regulated.

Step 2: Segregation and Labeling

Segregate MET waste from other chemical waste streams. The waste container must be clearly and accurately labeled. The label should include:

  • The full chemical name: this compound

  • The CAS number (if available): 5599-69-9[6]

  • Hazard symbols as appropriate (based on available data for related compounds, this may include irritant)

  • The words "Hazardous Waste" or "Controlled Substance Waste" as per institutional and regulatory requirements.

Step 3: Neutralization/Deactivation (if applicable and safe)

Consult with your institution's Environmental Health and Safety (EHS) department to determine if a chemical neutralization or deactivation procedure is recommended and approved. Do not attempt any chemical deactivation without a validated protocol and proper safety precautions.

Step 4: Secure Storage

Store the labeled waste container in a secure, designated area until it can be collected for disposal. This area should be accessible only to authorized personnel.

Step 5: Transfer to an Approved Disposal Facility

The disposal of MET waste must be handled by a licensed hazardous waste or controlled substance disposal company. In the U.S., for controlled substances, this involves transferring the material to a person registered or authorized to accept controlled substances for destruction.[2] Your institution's EHS department will coordinate the pickup and disposal with a qualified vendor. Maintain all records of the disposal, including chain of custody documents.

Summary of Key Disposal Information

ParameterGuidelineSource
Regulatory Compliance Disposal must adhere to all federal, state, and local regulations. For controlled substances in the US, follow 21 CFR part 1317.[1][2]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[3]
Handling Environment Use a well-ventilated area, preferably a chemical fume hood.[7]
Spill Management Contain with inert absorbent material and place in a sealed container for disposal. Prevent entry into waterways.[4]
Waste Segregation Keep MET waste separate from other chemical waste.-
Waste Labeling Clearly label with the chemical name, CAS number, and appropriate hazard warnings.[6]
Disposal Method Transfer to a licensed hazardous waste or controlled substance disposal facility. Do not dispose of with household garbage or in the sewer system.[2][3][8]

Disposal Workflow

MET_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Start: MET Waste for Disposal assess_reg_status Assess Regulatory Status (e.g., Controlled Substance?) start->assess_reg_status don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_reg_status->don_ppe work_area Work in Ventilated Area (Fume Hood) don_ppe->work_area segregate Segregate MET Waste work_area->segregate spill Spill Occurs work_area->spill Potential Hazard label_waste Label Waste Container Accurately segregate->label_waste secure_storage Store in Secure, Designated Area label_waste->secure_storage contact_ehs Contact Institutional EHS secure_storage->contact_ehs transfer Transfer to Licensed Disposal Vendor contact_ehs->transfer document Document Chain of Custody transfer->document end_process End: Disposal Complete document->end_process contain_spill Contain with Inert Absorbent spill->contain_spill collect_waste Collect into Sealed Container contain_spill->collect_waste collect_waste->segregate Treat as MET Waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyl-N-ethyltryptamine (MET)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern in the laboratory is safety. This guide provides essential safety and logistical information for the handling of N-Methyl-N-ethyltryptamine (MET), a tryptamine (B22526) derivative. Adherence to these protocols is critical for minimizing risks and ensuring the well-being of all laboratory personnel. While specific safety data for MET is limited, the following guidelines are based on best practices for handling similar tryptamine compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a risk of splashing.[1][2]Protects against dust, splashes, and direct contact that can cause serious eye damage.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1][2] Gloves should be inspected for degradation before use and replaced if contaminated.[1][2]Prevents skin contact, which can cause irritation and potential allergic reactions.[1][3][4]
Body Protection A lab coat or long-sleeved clothing is required. For larger quantities or an increased risk of exposure, a chemical-resistant apron should be worn.[1][2]Protects the skin from accidental spills and contamination.[1]
Respiratory Protection In case of insufficient ventilation, wear a dust respirator.[3] Follow local and national regulations.Prevents the inhalation of dust which can irritate the respiratory system.[1][4]

Operational Plan for Handling this compound

Strict adherence to the following procedures is essential for the safe handling of MET at every stage.

1. Pre-Handling Preparation:

  • Familiarization: All personnel must review the Safety Data Sheet (SDS) for tryptamine or a similar compound before commencing any work.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]

  • Equipment Check: Verify that all necessary equipment, including PPE, is available and in good working condition.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eye-wash station.[3][6]

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[4][6][7]

  • Avoiding Dust Generation: Use techniques such as gentle scooping rather than pouring to avoid generating airborne dust.[1]

  • Containment: Keep the container with the compound tightly closed when not in use.[3][7]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated, properly labeled, and sealed container for hazardous waste.[8]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7] The container should be kept tightly sealed.[3][7]

Emergency Response Plan

In the event of an emergency, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately remove all contaminated clothing.[2][4] Wash the affected area with plenty of soap and water.[2][3][4] If skin irritation or a rash occurs, seek medical advice.[3][4]
Eye Contact Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Immediately call a poison center or doctor.[4]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][3][4] If the person feels unwell, seek medical attention.[1][3]
Ingestion Rinse mouth.[3][4] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5]
Spill For minor spills, use dry clean-up procedures and avoid generating dust.[2] Place the spilled material in a suitable, labeled container for waste disposal.[2] For major spills, advise personnel in the area and alert emergency responders.[2]

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Collection: Collect all chemical waste in a designated, leak-proof, and clearly labeled container.[8] The label should include "Hazardous Waste" and the chemical name.[8]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling ReviewSDS Review SDS PrepWorkArea Prepare Work Area ReviewSDS->PrepWorkArea CheckEquipment Check Equipment PrepWorkArea->CheckEquipment DonPPE Don Appropriate PPE CheckEquipment->DonPPE UseVentilation Use Fume Hood DonPPE->UseVentilation HandleCarefully Handle with Care (Avoid Dust) UseVentilation->HandleCarefully KeepClosed Keep Container Closed HandleCarefully->KeepClosed PracticeHygiene Practice Good Hygiene KeepClosed->PracticeHygiene Decontaminate Decontaminate Area PracticeHygiene->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste StoreProperly Store Properly DisposeWaste->StoreProperly

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.